molecular formula C8H5NO4 B066682 7-Nitrobenzofuran-3(2H)-one CAS No. 164915-57-5

7-Nitrobenzofuran-3(2H)-one

Cat. No.: B066682
CAS No.: 164915-57-5
M. Wt: 179.13 g/mol
InChI Key: JXPZMKPGHINWQC-UHFFFAOYSA-N
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Description

7-Nitrobenzofuran-3(2H)-one (CAS 164915-57-5) is a high-value chemical building block in organic synthesis and pharmaceutical research. This compound features a benzofuranone core substituted with a nitro group, making it a versatile precursor for constructing complex molecular architectures. Key Research Applications: Dearomative Cycloadditions: Serves as a crucial reactant in nitrogen nucleophile-triggered dearomative (3+2) cycloadditions with reagents like para-quinamines. This efficient reaction enables the synthesis of benzofuro[3,2-b]indol-3-one derivatives, which are privileged structures in medicinal chemistry with high yields and excellent diastereoselectivity . Scaffold for Bioactive Molecules: The benzofuranone scaffold is a recognized pharmacophore found in compounds with a range of biological activities. Researchers utilize this nitro-substituted derivative as a starting point for developing new enzyme inhibitors and exploring structure-activity relationships (SAR). Versatile Synthetic Intermediate: The nitro group offers a handle for further functionalization, including reduction to amines or participation in nucleophilic aromatic substitution, allowing for the creation of diverse chemical libraries for drug discovery and material science. This product is intended for research and development purposes strictly in a laboratory setting. It is "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPZMKPGHINWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310844
Record name 7-Nitro-3(2H)-benzofuranone
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Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164915-57-5
Record name 7-Nitro-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164915-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and detailed characterization of 7-Nitrobenzofuran-3(2H)-one. The benzofuranone scaffold is a privileged structure in numerous natural products and pharmacologically active compounds, valued for its wide range of biological activities.[1][2] The introduction of a nitro group, specifically at the 7-position, can significantly modulate the electronic properties and biological profile of the molecule, making it a key target for synthetic exploration and a valuable intermediate in the development of novel therapeutics.

This guide eschews a rigid template, instead presenting a narrative that follows the logical progression of chemical synthesis and analysis. It is grounded in established chemical principles, providing not just protocols, but the scientific rationale behind the experimental choices to ensure both accuracy and reproducibility.

Part 1: Strategic Synthesis of this compound

The synthesis of this compound is most effectively approached via a two-step sequence: first, the construction of the parent benzofuran-3(2H)-one core, followed by a regioselective electrophilic nitration. This strategy allows for controlled introduction of the nitro group onto a pre-formed heterocyclic system.

Retrosynthetic Analysis & Strategy

The core challenge in this synthesis is achieving nitration at the C7 position. Direct nitration of benzofuran-3(2H)-one is expected to yield a mixture of isomers, primarily the 5-nitro and 7-nitro products. The ether oxygen and the carbonyl group exert competing directing effects on the aromatic ring. While the ether is ortho-, para-directing and activating, the deactivating effect of the carbonyl group and the steric hindrance at C4 can influence the final regiochemical outcome. Our chosen methodology employs controlled reaction conditions to favor the desired 7-nitro isomer.

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below. This process begins with a commercially available starting material and proceeds through the formation of the benzofuranone core before the critical nitration step.

Synthesis_Workflow cluster_0 Step 1: Benzofuranone Core Synthesis cluster_1 Step 2: Regioselective Nitration A 2-Hydroxyphenylacetic Acid B Benzofuran-3(2H)-one A->B  POCl₃, Lactonization   C Benzofuran-3(2H)-one D This compound C->D  HNO₃ / H₂SO₄, 0-5 °C  

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzofuran-3(2H)-one (Precursor)

The formation of the benzofuranone core is achieved via the intramolecular Friedel-Crafts acylation (lactonization) of 2-hydroxyphenylacetic acid. Phosphorus oxychloride (POCl₃) is an effective dehydrating and cyclizing agent for this transformation.[1]

  • Reagents and Equipment:

    • 2-Hydroxyphenylacetic acid

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous toluene

    • Round-bottom flask with reflux condenser and drying tube

    • Magnetic stirrer with heating mantle

    • Ice bath

    • Rotary evaporator

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • To a stirred solution of 2-hydroxyphenylacetic acid (1.0 eq) in anhydrous toluene (10 mL per gram of starting material) in a round-bottom flask, add phosphorus oxychloride (2.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure benzofuran-3(2H)-one.

Protocol 2: Nitration of Benzofuran-3(2H)-one

This step employs a standard nitrating mixture (HNO₃/H₂SO₄). The key to maximizing the yield of the 7-nitro isomer is strict temperature control. Low temperatures (0-5 °C) are essential to manage the exothermic nature of the reaction and to influence the kinetic vs. thermodynamic product distribution, thereby improving regioselectivity.[3]

  • Reagents and Equipment:

    • Benzofuran-3(2H)-one

    • Concentrated sulfuric acid (H₂SO₄, 98%)

    • Fuming nitric acid (HNO₃, >90%)

    • Ice-salt bath

    • Dropping funnel

    • Magnetic stirrer

  • Step-by-Step Procedure:

    • Prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) dropwise to concentrated sulfuric acid (5 mL per gram of substrate) while cooling in an ice-salt bath to maintain a temperature below 10 °C.

    • In a separate flask, dissolve benzofuran-3(2H)-one (1.0 eq) in concentrated sulfuric acid and cool the solution to 0 °C in an ice-salt bath.

    • Add the pre-cooled nitrating mixture dropwise to the solution of benzofuran-3(2H)-one over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto a large volume of crushed ice. A precipitate should form.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography to separate it from any isomeric byproducts.[4]

Part 2: Comprehensive Characterization

Confirming the identity, purity, and structure of the synthesized this compound is paramount. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.

Characterization Workflow Diagram

The following workflow outlines the logical sequence of analytical techniques applied to the purified product.

Characterization_Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation A Purified Solid B HPLC/UPLC A->B Purity Assay C Mass Spec (MS) A->C Molecular Weight D IR Spectroscopy A->D Functional Groups E ¹H & ¹³C NMR A->E Connectivity & Regiochemistry

Caption: Workflow for the analytical characterization of the final product.

Expected Analytical Data

The following table summarizes the expected data for this compound based on its chemical structure and data from analogous compounds.[4][5][6]

Technique Parameter Expected Result/Observation
Mass Spec. Molecular FormulaC₈H₅NO₄
Molecular Weight179.13 g/mol [5][7]
[M+H]⁺180.03
IR (KBr) Carbonyl (C=O) stretch~1710-1730 cm⁻¹
Nitro (N-O) asymm. stretch~1520-1550 cm⁻¹[8]
Nitro (N-O) symm. stretch~1340-1360 cm⁻¹[8]
Aromatic C-H stretch~3050-3150 cm⁻¹
Ether (C-O-C) stretch~1200-1250 cm⁻¹
¹H NMR δ (ppm)Aromatic protons (H4, H5, H6) expected in the ~7.5-8.5 ppm range with specific coupling patterns (dd, t, dd). Methylene protons (H2) as a singlet around ~4.0-4.5 ppm.
¹³C NMR δ (ppm)Carbonyl carbon (~190-200 ppm), aromatic carbons (~110-150 ppm), methylene carbon (~35-45 ppm).
HPLC Purity>95% (as determined by peak area)
Analytical Protocols

Protocol 3: High-Performance Liquid Chromatography (HPLC)

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile (MeCN) and water (both with 0.1% formic acid). A typical starting condition could be 60:40 MeCN:Water.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Procedure:

    • Prepare a ~1 mg/mL stock solution of the sample in MeCN.

    • Dilute to a working concentration of ~50 µg/mL.

    • Inject 10 µL into the HPLC system.

    • Analyze the resulting chromatogram for peak purity and retention time.

Protocol 4: Mass Spectrometry (MS)

  • System: LC-MS system with Electrospray Ionization (ESI) source.

  • Mode: Positive ion mode is typically effective for this class of compounds.

  • Procedure:

    • Infuse a dilute solution (~10 µg/mL in MeCN/water) of the sample directly into the ESI source.

    • Acquire the mass spectrum over a range of m/z 50-500.

    • Identify the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular weight.[10]

Protocol 5: Infrared (IR) Spectroscopy

  • System: FTIR spectrometer.

  • Sample Prep: Prepare a KBr pellet by mixing a small amount of the dry sample with dry KBr powder and pressing it into a transparent disk.

  • Procedure:

    • Acquire a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Identify characteristic absorption bands corresponding to the key functional groups (C=O, N-O, C-O-C).[6]

Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Prep: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Procedure:

    • Acquire a ¹H NMR spectrum. Analyze chemical shifts, integration, and coupling patterns to assign protons.

    • Acquire a ¹³C NMR spectrum. Use techniques like DEPT-135 if necessary to distinguish between CH, CH₂, and CH₃ groups.

    • The combination of ¹H and ¹³C NMR is crucial for unambiguously confirming the 7-nitro substitution pattern by analyzing the coupling constants and chemical shifts of the aromatic protons.[11]

Part 3: Safety and Handling

  • Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and powerful oxidizing agents. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reactions: The nitration reaction is highly exothermic. Strict adherence to the protocol, especially slow, dropwise addition and maintaining low temperatures, is critical to prevent runaway reactions.

  • General Precautions: Handle all organic solvents in a well-ventilated area. Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

Conclusion

This guide outlines a robust and logical pathway for the synthesis and comprehensive characterization of this compound. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently produce and validate this important chemical intermediate. The multi-faceted characterization workflow ensures the final product meets the high standards of purity and structural integrity required for applications in drug discovery and materials science.

References

  • Ashraf, R., Zahoor, A. F., Ghulam, K., Nazeer, U., & Irfan, A. (n.d.). Synthetic methods of benzofuran‐3(2H)‐ones. ResearchGate.
  • Tang, Z., et al. (2021).
  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. Available at: [Link]

  • Xia, Z., et al. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews. Available at: [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Nitrobenzofuran. PubChem. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Yadav, M., et al. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. IJRPR.
  • Ardelean, S. B., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104.
  • Maior, A. M., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6149.
  • Saputri, F. A., & Pratiwi, R. (2022). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW.
  • Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-94.
  • NIST. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1146.
  • Oniga, S., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1561.
  • SIELC Technologies. (n.d.). Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • Varma, R. S., & Naicker, K. P. (1999). Direct nitration of five membered heterocycles. Semantic Scholar.
  • Orjales, A., et al. (1972). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives.
  • Mottier, P., et al. (2003). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry.

Sources

An In-Depth Technical Guide to 7-Nitrobenzofuran-3(2H)-one: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 7-Nitrobenzofuran-3(2H)-one, a member of the benzofuranone family, is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a bicyclic aromatic core, a reactive carbonyl group, and an electron-withdrawing nitro group, provides multiple sites for chemical modification. This guide offers a comprehensive overview of its chemical properties, molecular structure, plausible synthetic routes, and reactivity. It is intended for researchers and professionals in drug development and organic synthesis, providing foundational knowledge for the application of this compound in creating novel molecules with potential therapeutic and technological value.

Molecular Structure and Physicochemical Properties

Chemical Structure and Nomenclature

This compound, also known by its synonym 7-nitro-1-benzofuran-3-one or the common name 7-nitro-3-coumaranone, possesses a core structure where a benzene ring is fused to a five-membered furanone ring. The systematic numbering of the bicyclic system places the nitro group (-NO₂) at position 7. The "(2H)" designation indicates that the carbon at position 2 is saturated with two hydrogen atoms, and this position, adjacent to the carbonyl group, is a key feature influencing its reactivity.

The molecule's chemical structure is formally represented as:

Caption: 2D Structure of this compound.

An important structural aspect is the potential for keto-enol tautomerism, where a proton can migrate from the C2 position to the carbonyl oxygen, forming the enol isomer, 7-nitro-3-hydroxybenzofuran. This equilibrium is influenced by factors such as solvent polarity and pH. The presence of the methylene group (CH₂) at the C2 position makes it susceptible to deprotonation, forming an enolate intermediate that can participate in various condensation reactions.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 164915-57-5[1]
Molecular Formula C₈H₅NO₄[1]
Molecular Weight 179.13 g/mol [1]
Appearance Solid (predicted)-
Boiling Point 355.1 ± 42.0 °C (Predicted)[1]
Density 1.519 ± 0.06 g/cm³ (Predicted)[1]
Storage Room temperature, sealed, dry[1]
Spectroscopic Profile (Theoretical)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The three protons on the benzene ring would appear as a complex multiplet system, likely in the downfield region (δ 7.5-8.5 ppm), due to the deshielding effects of the fused furanone ring and the electron-withdrawing nitro group. The two protons of the CH₂ group at the C2 position would likely appear as a singlet further upfield (δ 4.0-5.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals. The carbonyl carbon (C3) would be the most downfield signal (δ > 180 ppm). The aromatic carbons would appear in the typical range of δ 110-160 ppm, with the carbon attached to the nitro group (C7) being significantly influenced. The methylene carbon (C2) would be found in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretch of the ketone, typically around 1700-1720 cm⁻¹. Additionally, characteristic strong peaks for the nitro group (NO₂) would be visible, usually as two bands around 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 179). Common fragmentation patterns would likely involve the loss of NO₂, CO, and other small fragments from the parent ion.

Synthesis and Purification

Retrosynthetic Analysis

The primary strategy involves the intramolecular cyclization of a suitably substituted phenylacetic acid derivative. A secondary, less direct approach, would be the nitration of the parent benzofuran-3(2H)-one.

retrosynthesis target This compound precursor1 2-Hydroxy-3-nitrophenylacetic acid target->precursor1 Intramolecular Lactonization precursor2 Benzofuran-3(2H)-one target->precursor2 Electrophilic Nitration precursor3 2-Chloro-3-nitrophenylacetic acid precursor1->precursor3 Nucleophilic Substitution (Hydrolysis) purification_workflow crude Crude Product (from Rotary Evaporator) recrystallization Recrystallization (e.g., Ethanol/Water, Ethyl Acetate/Hexane) crude->recrystallization chromatography Column Chromatography (Silica Gel) crude->chromatography Alternative pure_solid Pure Crystalline Solid recrystallization->pure_solid chromatography->pure_solid characterization Characterization (NMR, MS, IR, Melting Point) pure_solid->characterization validation Structural Validation characterization->validation transformations start This compound product1 7-Aminobenzofuran-3(2H)-one start->product1 Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) product2 7-Nitrobenzofuran-3-ol start->product2 Carbonyl Reduction (e.g., NaBH₄) product3 2-Alkylidene-7-nitro- benzofuran-3(2H)-one start->product3 Aldol Condensation (Base, R-CHO)

Sources

An In-depth Technical Guide to the Solubility and Stability of 7-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 7-Nitrobenzofuran-3(2H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research. As a nitroaromatic benzofuranone derivative, its physicochemical properties are critical determinants of its utility in drug development and organic synthesis. This document outlines detailed methodologies for solubility assessment in various solvents and establishes a robust protocol for stability evaluation under forced degradation conditions, consistent with international regulatory standards. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to generate reliable and reproducible data, thereby accelerating research and development timelines.

Introduction: The Scientific Imperative for Characterizing this compound

This compound belongs to a class of compounds with significant potential in medicinal chemistry and materials science. The benzofuran scaffold is a core structure in many biologically active molecules, while the nitro group, a potent electron-withdrawing moiety, can profoundly influence a molecule's chemical reactivity, metabolic profile, and pharmacokinetic properties.[1] The inherent reactivity of the nitroaromatic system, coupled with the carbonyl functionality of the furanone ring, suggests potential stability challenges that must be thoroughly understood.[2]

A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement in any research and development pipeline.[3] Solubility directly impacts bioavailability and the feasibility of formulation, while a detailed stability profile is essential for ensuring product safety, efficacy, and shelf-life.[3] This guide provides the scientific rationale and detailed protocols for a thorough investigation of these critical parameters.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for designing robust experimental protocols.

PropertyValueSource
Molecular FormulaC₈H₅NO₄[4]
Molecular Weight179.13 g/mol [4]
Predicted Boiling Point355.1±42.0 °C[4]
Predicted Density1.519±0.06 g/cm³[4]
StorageRoom temperature, sealed, dry[4]

Solubility Determination: A Methodical Approach

The objective of solubility determination is to quantify the extent to which this compound dissolves in a given solvent at a specified temperature. This information is critical for everything from reaction chemistry to formulation development.

Rationale for Solvent Selection

The choice of solvents for solubility screening should span a range of polarities and be relevant to potential applications. A recommended panel of solvents is presented below.

SolventPolarity IndexRationale
Water (buffered to pH 7.4)10.2Simulates physiological conditions.
Methanol5.1A polar protic solvent common in organic synthesis and analysis.
Ethanol4.3A less polar protic solvent, often used in formulations.
Acetonitrile5.8A polar aprotic solvent, widely used in chromatography.
Dichloromethane (DCM)3.1A nonpolar solvent for assessing solubility in lipophilic environments.
Dimethyl Sulfoxide (DMSO)7.2A highly polar aprotic solvent known for its ability to dissolve a wide range of compounds.
N,N-Dimethylformamide (DMF)6.4A polar aprotic solvent with strong solvating properties.
Experimental Protocol: Equilibrium Solubility Determination

This protocol is designed to determine the equilibrium solubility of this compound in a reliable and reproducible manner.

Step 1: Sample Preparation

  • Accurately weigh an excess amount of this compound into a series of glass vials.

  • Add a precise volume of each selected solvent to the respective vials.

Step 2: Equilibration

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

Step 3: Sample Collection and Preparation

  • After equilibration, visually inspect the vials for the presence of undissolved solid.

  • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

  • Dilute the collected supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

Step 4: Quantification

  • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the concentration of this compound in the original supernatant based on the dilution factor and a standard calibration curve.

Step 5: Data Reporting

  • Express the solubility in units of mg/mL or µg/mL.

G Workflow for Equilibrium Solubility Determination A 1. Sample Preparation (Excess solid in known solvent volume) B 2. Equilibration (24-48h at constant temperature with agitation) A->B C 3. Sample Collection (Filtered supernatant) B->C D 4. Dilution (To analytical concentration) C->D E 5. Quantification (Validated HPLC-UV method) D->E F 6. Data Reporting (mg/mL or µg/mL) E->F

Caption: A stepwise workflow for determining the equilibrium solubility of a compound.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation pathways and products, which in turn informs the development of stability-indicating analytical methods.[3] These studies are a core component of pharmaceutical development and are guided by the International Council for Harmonisation (ICH) guidelines.

Rationale for Stress Conditions

The selected stress conditions are designed to accelerate the degradation of this compound and mimic potential environmental exposures.

Stress ConditionRationale
Acid Hydrolysis (e.g., 0.1 M HCl)To assess stability in acidic environments, such as the stomach.
Base Hydrolysis (e.g., 0.1 M NaOH)To evaluate stability in alkaline conditions.
Oxidation (e.g., 3% H₂O₂)To determine susceptibility to oxidative degradation.
Thermal Stress (e.g., 60-80 °C)To investigate the impact of elevated temperatures on stability.
Photostability (e.g., ICH Q1B compliant light exposure)To assess degradation upon exposure to light.
Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to conducting a forced degradation study.

Step 1: Stock Solution Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

Step 2: Application of Stress Conditions

  • For each stress condition, mix an aliquot of the stock solution with the respective stressor (acid, base, or oxidant).

  • For thermal stress, place a sealed vial of the stock solution in an oven at the desired temperature.

  • For photostability, expose the stock solution to a controlled light source as per ICH Q1B guidelines.

  • Include a control sample (stock solution without any stressor) stored at ambient temperature and protected from light.

Step 3: Time-Point Sampling

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed and control sample.

  • Neutralize the acid and base-stressed samples to prevent further degradation.

Step 4: Analysis

  • Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to monitor for the appearance of new peaks (degradants).

  • The mobile phase and gradient should be optimized to separate the parent compound from all potential degradation products.[2]

Step 5: Data Evaluation

  • Calculate the percentage of degradation of this compound at each time point relative to the initial concentration.

  • Identify and quantify any significant degradation products.

  • Determine the degradation pathway under each stress condition.

G Forced Degradation Study Workflow cluster_0 Stress Conditions Acid Acid Hydrolysis Sampling Time-Point Sampling Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Stress Thermal->Sampling Photo Photostability Photo->Sampling Stock Stock Solution of This compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Analysis Stability-Indicating HPLC-PDA Analysis Sampling->Analysis Evaluation Data Evaluation (% Degradation, Degradant Profiling) Analysis->Evaluation

Caption: A workflow illustrating the key stages of a forced degradation study.

Anticipated Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized:

  • Hydrolysis: The furanone ring may be susceptible to hydrolytic cleavage under both acidic and basic conditions, potentially leading to the formation of a substituted phenoxyacetic acid derivative.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under reductive or certain metabolic conditions. While not a primary focus of standard forced degradation, this is a critical consideration for in vivo stability.

  • Ring Opening/Rearrangement: The strained furanone ring could undergo rearrangement or opening, especially under harsh thermal or pH conditions.

  • Photodegradation: Nitroaromatic compounds are known to be photosensitive, and exposure to light could induce a variety of complex degradation reactions.[2]

The elucidation of these pathways is a primary goal of the forced degradation study and will likely involve the use of mass spectrometry (LC-MS) to identify the molecular weights of the degradation products.[7]

Conclusion: A Pathway to Comprehensive Characterization

This technical guide provides a robust and scientifically sound framework for the comprehensive characterization of the solubility and stability of this compound. By adhering to the detailed protocols outlined herein, researchers can generate high-quality, reliable data that is essential for making informed decisions in drug discovery, chemical synthesis, and materials science. A thorough understanding of these fundamental physicochemical properties is the cornerstone of successful and efficient research and development.

References

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  • DergiPark. (2011, September 6). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Available at: [Link]

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  • National Center for Biotechnology Information. (2024, March 5). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Available at: [Link]

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The Quantum Yield of 7-Nitrobenzofuran-3(2H)-one Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 7-nitrobenzofuran-3(2H)-one scaffold is an intriguing heterocyclic framework with potential applications in medicinal chemistry and materials science.[1] Its utility as a functional chromophore or fluorophore is critically dependent on its photophysical properties, paramount among which is the fluorescence quantum yield (ΦF). This guide provides an in-depth exploration of the theoretical underpinnings and practical considerations for understanding and optimizing the quantum yield of these derivatives. We will delve into the structural and environmental factors that govern fluorescence efficiency in nitroaromatic systems, provide a validated, step-by-step protocol for accurate quantum yield determination, and discuss synthetic strategies for accessing this class of compounds. This document is intended for researchers, chemists, and drug development professionals seeking to harness the potential of the this compound core for the development of novel fluorescent probes and bioactive molecules.

Introduction: The Significance of Quantum Yield

The fluorescence quantum yield (ΦF) is the most critical parameter for quantifying the efficiency of a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2][3] A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals, such as in bio-imaging, high-throughput screening, and sensor development.

The this compound core presents a unique challenge and opportunity. The benzofuran portion is a common motif in bioactive natural products and pharmaceuticals.[4] The nitro group (—NO2), however, is a powerful electron-withdrawing group and is notorious for quenching fluorescence.[5] This is because the nitro group often introduces efficient non-radiative decay pathways that compete with fluorescence emission.[6] Understanding the delicate interplay between the core structure and the quenching effects of the nitro group is therefore essential to designing derivatives with useful fluorescent properties.

This guide will deconstruct the factors that influence this interplay and provide the practical tools to measure and potentially enhance the fluorescence output from this promising, yet challenging, molecular scaffold.

Fundamental Principles of Fluorescence and Non-Radiative Decay

When a molecule absorbs a photon of light, it is promoted from its electronic ground state (S0) to an excited singlet state (S1, S2, etc.). The molecule can then return to the ground state through several competing pathways, as illustrated by the Jablonski diagram below.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ S0->S1 S2 S₂ S0->S2 Absorption S1->S0 Internal Conversion (IC) S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) & Vibrational Relaxation (VR) T1->S0 Intersystem Crossing (ISC) & Phosphorescence

Caption: Jablonski diagram illustrating electronic transitions.

The key deactivation processes are:

  • Fluorescence: Radiative decay from S1 to S0, emitting a photon. This is the desired pathway for a fluorophore.

  • Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity (e.g., S1 → S0). The energy is dissipated as heat.[3]

  • Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S1 → T1). This is particularly efficient in nitroaromatic compounds and is a primary cause of fluorescence quenching.[6]

The quantum yield (ΦF) is mathematically expressed as:

ΦF = kf / (kf + knr)

where kf is the rate constant for fluorescence and knr is the sum of the rate constants for all non-radiative decay processes (knr = kic + kisc + ...). To achieve a high quantum yield, the rate of fluorescence must significantly exceed the rate of non-radiative decay.

Factors Governing the Quantum Yield of this compound Derivatives

The chemical structure and local environment critically dictate the competition between radiative and non-radiative pathways. For nitroaromatic compounds like our target scaffold, the following factors are paramount.

The Role of the Nitro Group

The nitro group is a potent fluorescence quencher primarily because it promotes extremely efficient intersystem crossing (ISC) from the S1 state to a nearby triplet state (Tn).[6] This process can occur on a picosecond timescale, effectively preventing fluorescence, which typically occurs on a nanosecond timescale. The design principle for making such compounds fluorescent is to introduce structural modifications that suppress this S1 → Tn transition.

Structural Rigidity

Non-radiative decay is often facilitated by molecular vibrations and rotations.[7] Increasing the structural rigidity of a fluorophore can limit these vibrational modes of relaxation, thereby decreasing the rate of non-radiative decay (knr) and increasing the quantum yield.

  • Causality: For the this compound core, derivatization at the 2-position or fusion of additional rings to the benzene moiety could enhance rigidity. Flexible side chains, conversely, can act as "loose bolts," providing a pathway for vibrational energy dissipation and quenching fluorescence.[7]

Electronic Effects of Substituents

While the nitro group is strongly electron-withdrawing, the overall electronic properties of the molecule can be tuned by other substituents.

  • Electron-Donating Groups (EDGs): Groups like amines (—NH2) or methoxy (—OCH3) can increase fluorescence.[5][8] By donating electron density into the aromatic system, they can increase the transition dipole moment (enhancing kf) and potentially raise the energy of the quenching triplet states, thus suppressing ISC.

  • Electron-Withdrawing Groups (EWGs): Additional EWGs, such as halogens or carbonyls, often decrease or completely destroy fluorescence.[5]

Solvent Effects

The polarity of the solvent can significantly alter the photophysical properties of a fluorophore.

  • Polarity: In polar solvents, the energy of certain electronic transitions can shift.[8] For many fluorophores, increasing solvent polarity can lead to a decrease in quantum yield due to stabilization of charge-transfer states that favor non-radiative decay.

  • Viscosity: Higher solvent viscosity can restrict molecular motion, reducing non-radiative decay and thus increasing fluorescence intensity.[8]

  • Heavy Atoms: Solvents containing heavy atoms (e.g., carbon tetrachloride, ethyl iodide) can decrease fluorescence by enhancing spin-orbit coupling, which facilitates intersystem crossing.[8]

Exemplary Data Presentation

When reporting on a new series of derivatives, presenting the photophysical data in a clear, tabular format is crucial for comparative analysis.

Table 1: Exemplary Photophysical Data for Hypothetical this compound Derivatives

Compound IDSubstituent (R)Solventλabs (nm)λem (nm)Molar Absorptivity (ε, M-1cm-1)Quantum Yield (ΦF)
NBF-001HToluene45051015,0000.02
NBF-0025-OCH3Toluene46552518,5000.15
NBF-0035-NH2Toluene48054022,0000.35
NBF-0045-NH2Ethanol49556021,0000.18
NBF-0052,2-dimethylToluene45251516,0000.05

Note: The data in this table is illustrative and intended to demonstrate proper formatting and the expected impact of substituents based on established photophysical principles.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most reliable and widely used method for determining the quantum yield of a test compound is the comparative method.[3] This involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield under identical experimental conditions.

Rationale for Method Selection

The comparative method is chosen over absolute methods because it does not require specialized and highly calibrated equipment like an integrating sphere.[9] It provides high accuracy by mitigating systematic errors related to instrument response and lamp intensity fluctuations, as both the standard and the sample are affected equally.[2][10] The use of multiple concentrations to generate a gradient plot further enhances accuracy by ensuring the data lies within the linear range of the detector and adheres to the Beer-Lambert law.[11]

Workflow Diagram

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_std Prepare 5 serial dilutions of Quantum Yield Standard prep_smp Prepare 5 serial dilutions of Test Compound abs Measure Absorbance (A) of all solutions at λex prep_std->abs blank Prepare Solvent Blank prep_smp->abs blank->abs fluo Measure Fluorescence Emission Spectra (Excite at λex, integrate area) abs->fluo plot Plot Integrated Fluorescence Intensity vs. Absorbance for Standard & Sample grad Calculate Gradient (Grad) for both plots plot->grad calc Calculate Quantum Yield (Φx) using the comparative equation grad->calc result Report Φx ± Error calc->result

Caption: Workflow for relative quantum yield determination.

Step-by-Step Methodology
  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your test compound. For compounds absorbing in the 450-500 nm range, Quinine Sulfate in 0.1 M H2SO4 (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95) are common choices.[10]

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and the test compound in the same high-purity, spectroscopic-grade solvent.

  • Prepare Serial Dilutions: Prepare a series of at least five dilutions from each stock solution. The concentrations should be chosen such that the absorbance at the chosen excitation wavelength (λex) is below 0.1.

    • Trustworthiness Check: Maintaining absorbance below 0.1 is critical to avoid inner filter effects, where emitted light is re-absorbed by other fluorophore molecules in the solution, leading to an underestimation of the true fluorescence intensity.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution (including a solvent blank) at the intended excitation wavelength (λex).

  • Measure Fluorescence:

    • Set the excitation wavelength of the spectrofluorometer to λex.

    • Record the fluorescence emission spectrum for each of the prepared solutions under identical instrument settings (e.g., excitation and emission slit widths).

    • Integrate the area under the emission curve for each spectrum. This gives the integrated fluorescence intensity.

  • Process Data:

    • For both the standard (ST) and the test sample (X), plot the integrated fluorescence intensity versus the measured absorbance.

    • Perform a linear regression for each data set to obtain the slope, or gradient (Grad).

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (ΦX):[3]

    ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

    Where:

    • ΦST is the known quantum yield of the standard.

    • GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term cancels out (η2X / η2ST = 1).

Synthetic Considerations

Access to a variety of this compound derivatives is essential for structure-activity relationship (SAR) studies. While specific literature on the quantum yield of this class is sparse, synthetic routes to related benzofuran cores are well-established.[12][13] A plausible general approach could involve the cyclization of a suitably substituted phenol precursor.

For instance, the synthesis of various benzofuran derivatives often proceeds through key intermediates that can be functionalized before or after the formation of the heterocyclic ring.[4][14] Researchers could adapt known procedures for creating substituted 2-nitrophenols and then explore intramolecular cyclization strategies to form the desired this compound core.

Conclusion and Future Outlook

The this compound scaffold represents a challenging but potentially rewarding target for the development of novel fluorophores. The inherent quenching properties of the nitro group necessitate a rational design approach focused on enhancing structural rigidity and tuning the electronic landscape with appropriate substituents, particularly strong electron-donating groups. The protocols and principles outlined in this guide provide a robust framework for the systematic investigation of these derivatives. By combining careful synthesis with accurate photophysical characterization, researchers can unlock the fluorescent potential of this scaffold, paving the way for new tools in chemical biology and materials science.

References

  • Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. solutions-to-win.com. [Link]

  • Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]

  • University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • Baruah, M., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing. [Link]

  • Yadav, M., et al. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. [Link]

  • Scribd. (n.d.). Factros Affecting Flurosence. Scribd. [Link]

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  • Wang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. NIH. [Link]

  • MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. [Link]

  • Li, J., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Reddit. (2023). What are some factors that can affect the quantum yield brightness of a fluorophore?[Link]

  • Arkat USA. (n.d.). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. [Link]

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The Nitrobenzofuran Scaffold: A Versatile Pharmacophore with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran moiety is a privileged heterocyclic scaffold ubiquitously found in a plethora of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] The introduction of a nitro group onto this scaffold gives rise to the nitrobenzofuran core, a pharmacophore that has garnered significant attention in medicinal chemistry due to its potent and diverse therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of the nitrobenzofuran scaffold, with a primary focus on its anticancer, antimicrobial, and antiparasitic properties. We will delve into the mechanistic intricacies, explore the structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutic agents.

The Nitrobenzofuran Scaffold: A Privileged Core in Medicinal Chemistry

The benzofuran ring system, formed by the fusion of a benzene and a furan ring, serves as a foundational structure for numerous biologically active molecules.[1][3] The incorporation of a nitro group, a potent electron-withdrawing moiety, profoundly influences the electronic properties of the benzofuran scaffold, often enhancing its biological efficacy.[4][5] This modification can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles, making the nitrobenzofuran scaffold a highly attractive starting point for the development of new drugs.[6]

Anticancer Activity of Nitrobenzofuran Derivatives

Numerous studies have highlighted the significant anticancer potential of nitrobenzofuran derivatives against a range of human cancer cell lines.[7][8] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[7][8]

Mechanism of Action: Inducing Cancer Cell Demise

Nitrobenzofuran derivatives have been shown to exert their anticancer effects through various mechanisms:

  • Induction of Apoptosis: A primary mechanism by which nitrobenzofuran compounds kill cancer cells is through the induction of programmed cell death, or apoptosis. This is often mediated through both the intrinsic and extrinsic apoptotic pathways. For instance, certain benzofuran-linked chalcone derivatives have been shown to activate DR-4-mediated apoptosis at the cell membrane and BCL-2-mediated apoptosis intracellularly.[9]

  • Cell Cycle Arrest: Many nitrobenzofuran derivatives have demonstrated the ability to halt the progression of the cell cycle in cancer cells, typically at the G0/G1 or G2/M phases.[7][9] This prevents the cancer cells from dividing and proliferating.

  • Inhibition of Signaling Pathways: The anticancer activity of some benzofuran derivatives has been linked to the inhibition of critical signaling pathways, such as the HIF-1 pathway, which is vital for the survival and progression of p53-independent malignant cancers.[10]

anticancer_pathway Nitrobenzofuran Nitrobenzofuran Derivative Cell Cancer Cell Nitrobenzofuran->Cell Enters Cell Apoptosis Apoptosis (Programmed Cell Death) Cell->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) Cell->CellCycleArrest Induces SignalingPathway Inhibition of Signaling Pathways (e.g., HIF-1) Cell->SignalingPathway Inhibits

Caption: General mechanism of anticancer activity of nitrobenzofuran derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of nitrobenzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring. Key SAR observations include:

  • The position of the nitro group can dramatically affect activity.

  • Substitution at the 2- and 3-positions of the benzofuran ring with various aryl or heterocyclic moieties can modulate the anticancer potency and selectivity.[8]

  • The presence of specific functional groups, such as halogens or methoxy groups, on the appended rings can enhance the cytotoxic effects.

Quantitative Data: Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative nitrobenzofuran derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
BF-Chalcone-1 HCT-116 (Colon)1.71[9]
BF-Chalcone-1 HT-29 (Colon)7.76[9]
3,7-dinitro-2-methylbenzofuran E. coli Br>100 (Bacteriostatic)[5]
Experimental Protocols

This protocol outlines a general method for the synthesis of 2-aryl-5-nitrobenzofuran derivatives, which have shown promising anticancer activity.

  • Step 1: Synthesis of 2-hydroxy-5-nitrobenzaldehyde. To a solution of 4-nitrophenol in a suitable solvent, add a Vilsmeier-Haack reagent (e.g., generated from phosphorus oxychloride and dimethylformamide) and heat the reaction mixture. After completion, quench the reaction with ice water and extract the product.

  • Step 2: Synthesis of the 2-aryl-5-nitrobenzofuran. To a solution of 2-hydroxy-5-nitrobenzaldehyde and an appropriately substituted α-bromoacetophenone in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate. Heat the reaction mixture to facilitate the cyclization reaction.

  • Purification. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment. Treat the cells with various concentrations of the nitrobenzofuran derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Activity of Nitrobenzofurans

The nitrobenzofuran scaffold has demonstrated significant promise as a source of novel antimicrobial agents, exhibiting activity against a broad spectrum of bacteria, including drug-resistant strains.[5][11]

Mechanism of Action: A Multi-pronged Attack on Bacteria

The antibacterial action of nitrobenzofurans is believed to be initiated by the enzymatic reduction of the nitro group by bacterial nitroreductases.[12] This reduction generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamine derivatives, which can damage multiple cellular targets, leading to bacterial cell death.[12] This multi-targeted approach is a key advantage, as it may slow the development of bacterial resistance. Potential molecular targets include:

  • DNA and RNA: The reactive intermediates can cause damage to bacterial nucleic acids.

  • Ribosomal Proteins: Inhibition of protein synthesis is another proposed mechanism.

  • Enzymes of the Citric Acid Cycle: Disruption of bacterial energy metabolism can also contribute to the antibacterial effect.[12]

antibacterial_pathway Nitrobenzofuran Nitrobenzofuran Prodrug BacterialCell Bacterial Cell Nitrobenzofuran->BacterialCell Nitroreductase Bacterial Nitroreductase BacterialCell->Nitroreductase Contains ReactiveIntermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->ReactiveIntermediates Reduces Nitrobenzofuran to DNA_RNA DNA/RNA Damage ReactiveIntermediates->DNA_RNA ProteinSynthesis Inhibition of Protein Synthesis ReactiveIntermediates->ProteinSynthesis Metabolism Disruption of Energy Metabolism ReactiveIntermediates->Metabolism

Caption: Proposed mechanism of antibacterial action of nitrobenzofurans.

Spectrum of Activity and SAR

Nitrobenzofuran derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[5][13] For instance, 3,7-dinitro-2-methylbenzofuran has been reported to be as active as nitrofurazone against Bacillus subtilis, Escherichia coli, Bacillus cereus, and Staphylococcus aureus.[5]

Structure-activity relationship studies have revealed that:

  • The presence of a nitro group at the 3- or 5-position is often crucial for antibacterial activity.[4]

  • Substituents at other positions of the benzofuran ring, such as methyl, bromo, and amido groups, can influence the spectrum and potency of activity.[5]

Quantitative Data: Antibacterial Potency

The following table presents the minimum inhibitory concentrations (MICs) of some nitrobenzofuran derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
3,7-dinitro-2-methylbenzofuran Staphylococcus aureus3.12[5]
3,7-dinitro-2-methylbenzofuran Escherichia coli6.25[5]
3,5-dinitro-2-methylbenzofuran Staphylococcus aureus12.5[5]
Compound 8e (benzofuran-triazine) Escherichia coli32[14]
Compound 8e (benzofuran-triazine) Staphylococcus aureus32[14]
Experimental Protocols

A detailed protocol for the synthesis of this potent antibacterial agent is as follows:

  • Nitration of 2-methylbenzofuran. To a cooled solution of 2-methylbenzofuran in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Reaction Monitoring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up. Once the reaction is complete, pour the mixture onto ice and extract the product with an organic solvent.

  • Purification. The crude product is purified by recrystallization or column chromatography.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution. Perform a serial two-fold dilution of the nitrobenzofuran compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation. Inoculate each well with the bacterial suspension.

  • Incubation. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiparasitic Activity of Nitrobenzofurans

Nitrobenzofuran-based compounds have emerged as promising candidates for the treatment of parasitic diseases such as leishmaniasis and trypanosomiasis.[9][15]

Mechanism of Action: Targeting Parasite-Specific Pathways

Similar to their antibacterial mechanism, the antiparasitic activity of nitrobenzofurans often relies on the bioreduction of the nitro group by parasite-specific nitroreductases (NTRs).[15] This activation process generates cytotoxic metabolites that can disrupt vital cellular processes in the parasite. A key target that has been identified is trypanothione reductase (TryR), an enzyme essential for the redox balance in trypanosomatids and leishmania, but absent in humans, making it an attractive drug target.[9] Inhibition of TryR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and parasite death.[9]

antiparasitic_pathway Nitrobenzofuran Nitrobenzofuran Prodrug Parasite Parasite (e.g., Leishmania, Trypanosoma) Nitrobenzofuran->Parasite NTR Parasite Nitroreductase (NTR) Parasite->NTR Contains ReactiveMetabolites Cytotoxic Metabolites NTR->ReactiveMetabolites Activates TryR Trypanothione Reductase (TryR) ReactiveMetabolites->TryR Inhibits OxidativeStress Oxidative Stress (Increased ROS) TryR->OxidativeStress Leads to ParasiteDeath Parasite Death OxidativeStress->ParasiteDeath

Caption: Proposed mechanism of antiparasitic action of nitrobenzofurans.

In Vitro and In Vivo Efficacy

Several nitrobenzofuran derivatives have demonstrated potent in vitro activity against various species of Leishmania and Trypanosoma.[15] For example, certain (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones have shown significant activity against Leishmania major promastigotes and Leishmania donovani amastigotes, with some compounds exhibiting IC50 values in the nanomolar range.[15] Furthermore, some pentacyclic nitrofurans have shown in vivo efficacy in mouse models of tuberculosis, a disease with some mechanistic parallels to parasitic infections in terms of drug activation.[16]

Quantitative Data: Antiparasitic Potency

The following table summarizes the in vitro antiparasitic activity of selected nitrobenzofuran derivatives.

CompoundParasiteStageIC50 (µM)Reference
Compound 5n Leishmania donovaniAxenic amastigote0.016[15]
Compound 5a Leishmania majorPromastigote1.29[15]
Furazolidone Leishmania donovaniAxenic amastigote0.5[9]
Nitrofurazone Leishmania donovaniAxenic amastigote1.8[9]
Experimental Protocols

A general procedure for the synthesis of these potent antileishmanial compounds is as follows:

  • Condensation Reaction. A mixture of a substituted 3(2H)-benzofuranone and 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde in a suitable solvent (e.g., acetic acid) is heated under reflux.

  • Product Isolation. Upon cooling, the product precipitates and is collected by filtration.

  • Purification. The crude product can be purified by recrystallization from an appropriate solvent.

This assay assesses the activity of compounds against the intracellular stage of the Leishmania parasite.

  • Macrophage Infection. Seed macrophages (e.g., peritoneal macrophages or a macrophage cell line) in a multi-well plate and infect them with Leishmania promastigotes. After several hours, remove the non-internalized parasites.

  • Compound Treatment. Add serial dilutions of the nitrobenzofuran compounds to the infected macrophage cultures and incubate for 72 hours.

  • Quantification of Infection. Fix and stain the cells (e.g., with Giemsa stain) and determine the number of amastigotes per macrophage under a microscope.

  • IC50 Determination. Calculate the IC50 value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Pharmacokinetics and Drug Development Considerations

For any promising bioactive scaffold, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development into a clinically useful drug.[17][18] While in vitro potency is a primary requirement, favorable pharmacokinetic profiles are equally important.

Limited information is currently available on the specific ADME properties of many nitrobenzofuran derivatives. However, general considerations for this class of compounds include:

  • Metabolic Stability: The nitro group can be susceptible to metabolic reduction by various enzymes in the host, which can lead to the formation of potentially toxic metabolites.[18] Therefore, medicinal chemistry efforts often focus on modifying the scaffold to enhance metabolic stability.

  • Bioavailability: The physicochemical properties of nitrobenzofuran derivatives, such as lipophilicity and solubility, will influence their oral bioavailability.[19]

  • Toxicity: The potential for toxicity, including genotoxicity, associated with the nitroaromatic scaffold needs to be carefully evaluated during the drug development process.[17]

Future research should focus on detailed pharmacokinetic and toxicological studies of lead nitrobenzofuran compounds to assess their potential for clinical development.

Conclusion and Future Perspectives

The nitrobenzofuran scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. The potent anticancer, antimicrobial, and antiparasitic properties exhibited by various nitrobenzofuran derivatives underscore the significant potential of this chemical class. The multi-targeted mechanism of action, particularly in the case of antimicrobial and antiparasitic activities, offers a potential strategy to combat the growing threat of drug resistance.

Future research in this area should be directed towards:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and pathways modulated by nitrobenzofuran derivatives will facilitate the rational design of more potent and selective compounds.

  • Expansion of the Chemical Space: The synthesis and biological evaluation of novel and diverse libraries of nitrobenzofuran derivatives are essential to explore the full therapeutic potential of this scaffold.

  • Optimization of Pharmacokinetic and Safety Profiles: A concerted effort to improve the ADME and toxicity profiles of lead compounds will be critical for their successful translation into clinical candidates.

References

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  • Anonymous. (2010). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. [Link]

  • Anonymous. (n.d.). Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth. Semantic Scholar. [Link]

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  • Anonymous. (2014). Pentacyclic nitrofurans with in vivo efficacy and activity against nonreplicating Mycobacterium tuberculosis. PubMed. [Link]

  • Anonymous. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. National Institutes of Health. [Link]

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The Enigmatic Core: A Technical Guide to the Synthesis and Postulated History of 7-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed exploration of 7-Nitrobenzofuran-3(2H)-one, a heterocyclic compound of interest in medicinal and synthetic chemistry. Due to the limited availability of direct historical and discovery-related documentation in publicly accessible literature, this guide synthesizes information from analogous chemical structures and established synthetic methodologies to present a comprehensive technical overview.

Introduction: The Benzofuranone Scaffold

Benzofuran-3(2H)-one, also known as 3-coumaranone, represents a privileged heterocyclic scaffold. Its structure, consisting of a fused benzene and a dihydrofuranone ring, is a common motif in a variety of natural products and synthetic molecules exhibiting a broad spectrum of biological activities. The inherent reactivity of the benzofuranone core, particularly at the C2 position, makes it a versatile intermediate for the synthesis of more complex molecular architectures. The introduction of a nitro group at the 7-position, as in this compound, is anticipated to significantly modulate the electronic properties and biological profile of the parent molecule, making it a target of interest for further chemical exploration and drug discovery programs.

Unraveling the Past: A Postulated History of Discovery

Commercial availability of this compound is documented, with a registered CAS Number of 164915-57-5. Often, the initial synthesis of such specialized chemical entities is disclosed within the patent literature. While direct access to the full text of potentially relevant patents, such as US 5,521,147 A and WO 95/05079 A1, which are associated with related benzofuran derivatives, was not achieved during the preparation of this guide, their existence suggests that the initial synthesis may have occurred in the context of industrial research and development.

Furthermore, a 2014 publication in the Journal of Medicinal Chemistry by Patel et al. describes the synthesis and evaluation of 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). While this paper does not explicitly detail the synthesis of the 7-nitro analog, the exploration of functional group modifications at the 7-position of the benzofuranone core for therapeutic purposes provides a strong contextual basis for the synthesis of this compound as part of a structure-activity relationship (SAR) study.

The Art of Synthesis: A Plausible Synthetic Pathway

In the absence of a specifically documented synthesis for this compound, a plausible and chemically sound synthetic route can be proposed based on established methodologies for the preparation of substituted benzofuranones. A common and effective strategy involves the intramolecular cyclization of a suitably substituted precursor.

A logical starting material for the synthesis of this compound is 2-hydroxy-3-nitrophenylacetic acid. The synthesis of this precursor and its subsequent cyclization are outlined below.

Proposed Synthetic Workflow

G cluster_0 Step 1: Nitration of 2-Hydroxyphenylacetic Acid cluster_1 Step 2: Isomer Separation cluster_2 Step 3: Intramolecular Cyclization (Lactonization) A 2-Hydroxyphenylacetic Acid C 2-Hydroxy-3-nitrophenylacetic acid & 2-Hydroxy-5-nitrophenylacetic acid (Isomeric Mixture) A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) D Isomeric Mixture E Chromatographic Separation D->E F Isolated 2-Hydroxy-3-nitrophenylacetic acid E->F G 2-Hydroxy-3-nitrophenylacetic acid I This compound G->I Cyclization H Dehydrating Agent (e.g., Acetic Anhydride, DCC)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-Hydroxyphenylacetic Acid

  • To a stirred solution of 2-hydroxyphenylacetic acid in concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, a cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at low temperature for a specified period to allow for complete nitration.

  • The reaction is then quenched by carefully pouring the mixture over crushed ice.

  • The precipitated solid, an isomeric mixture of 2-hydroxy-3-nitrophenylacetic acid and 2-hydroxy-5-nitrophenylacetic acid, is collected by vacuum filtration, washed with cold water, and dried.

Causality: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for the electrophilic aromatic substitution of a nitro group onto a benzene ring. The hydroxyl group of the starting material is an ortho-, para-director. Therefore, nitration is expected to occur at the positions ortho and para to the hydroxyl group, leading to a mixture of isomers. The electron-withdrawing carboxylic acid group will also influence the regioselectivity.

Step 2: Isomer Separation

  • The crude isomeric mixture is subjected to column chromatography on silica gel.

  • Elution with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) allows for the separation of the desired 2-hydroxy-3-nitrophenylacetic acid from the other isomers.

  • Fractions containing the desired product are identified by thin-layer chromatography (TLC), combined, and the solvent is removed under reduced pressure to yield the pure isomer.

Causality: The different isomers will have distinct polarities due to the relative positions of the polar functional groups. This difference in polarity allows for their separation using chromatographic techniques.

Step 3: Intramolecular Cyclization (Lactonization)

  • The purified 2-hydroxy-3-nitrophenylacetic acid is dissolved in a suitable solvent, such as acetic anhydride.

  • The mixture is heated at reflux for a period to effect intramolecular cyclization via dehydration.

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to afford pure this compound.

Causality: The proximity of the carboxylic acid and hydroxyl groups on the benzene ring allows for an intramolecular esterification (lactonization) to form the five-membered dihydrofuranone ring. A dehydrating agent like acetic anhydride or a coupling agent like dicyclohexylcarbodiimide (DCC) facilitates this transformation by removing the water molecule formed during the reaction.

Physicochemical Properties and Spectroscopic Data (Predicted)

While experimental data for this compound is not widely published, its key physicochemical properties can be predicted.

PropertyPredicted ValueSource
Molecular Formula C₈H₅NO₄-
Molecular Weight 179.13 g/mol -
Appearance Likely a pale yellow to yellow solidAnalogy to other nitroaromatic compounds
Melting Point Expected to be higher than the parent benzofuranone due to the polar nitro groupGeneral chemical principles
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone)General chemical principles

Key expected spectroscopic features would include:

  • ¹H NMR: Aromatic protons exhibiting characteristic downfield shifts and coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. A singlet corresponding to the C2 methylene protons would also be present.

  • ¹³C NMR: Resonances for eight distinct carbon atoms, including a carbonyl carbon, aromatic carbons (some of which would be deshielded due to the nitro group), and a methylene carbon.

  • IR Spectroscopy: Characteristic absorption bands for the carbonyl group (C=O) of the lactone, the nitro group (N-O stretching), and aromatic C-H and C=C bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications and Future Directions

The this compound scaffold holds significant potential for applications in medicinal chemistry and materials science.

  • Medicinal Chemistry: As demonstrated by the structurally related PARP-1 inhibitors, the benzofuranone core can be a valuable starting point for the design of enzyme inhibitors. The electron-withdrawing nature of the nitro group can influence binding interactions with biological targets. Furthermore, the nitro group can serve as a handle for further chemical modifications, such as reduction to an amine, which can then be derivatized to explore a wider chemical space.

  • Materials Science: Nitroaromatic compounds are known to possess interesting optical and electronic properties. This compound could potentially be explored as a building block for the synthesis of novel dyes, fluorescent probes, or organic electronic materials.

The development of a reliable and scalable synthesis for this compound is the first crucial step towards unlocking its full potential in these and other areas of scientific research.

Conclusion

While the definitive history of the discovery and initial synthesis of this compound remains to be fully elucidated from primary sources, its chemical structure and the known biological and material properties of related compounds mark it as a molecule of significant interest. The plausible synthetic pathway detailed in this guide provides a robust starting point for its preparation and further investigation. It is the hope of this author that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further exploration into the chemistry and potential applications of this enigmatic heterocyclic core.

References

  • Patel, M. R., Bhatt, A., Steffen, J. D., Chergui, A., Murai, J., Pommier, Y., Pascal, J. M., Trombetta, L. D., Fronczek, F. R., & Talele, T. T. (2014).

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Unexplored Territory of a Novel Bioactive Scaffold

The benzofuran chemical scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties[1][2]. The subject of this guide, 7-Nitrobenzofuran-3(2H)-one, is a member of this versatile family. Its specific molecular interactions and mechanism of action, however, remain largely uncharacterized, presenting a compelling challenge for researchers and drug development professionals.

This document serves not as a static summary of known facts, but as a dynamic, in-depth technical guide for the scientific community. It is designed to provide a strategic and methodological framework for systematically investigating and ultimately understanding the mechanism of action (MoA) of novel small molecules like this compound[3]. We will proceed from the foundational step of identifying its molecular target to characterizing its impact on cellular signaling pathways and validating its biological effects.

Part 1: The Primary Imperative - Target Identification and Validation

The initial and most critical phase in MoA studies is the identification of the specific biomolecule(s) with which the compound interacts to elicit a biological response[4][5]. A multi-pronged approach, combining both affinity-based and label-free methods, is recommended for robustness and cross-validation.

Affinity-Based Target Identification

These techniques rely on using a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate[4][6].

  • Affinity Chromatography/Pull-Down Assays: This classic method involves immobilizing this compound onto a solid support (e.g., agarose beads)[7]. The cell lysate is then passed over this matrix, and proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry[4][6]. The key challenge lies in synthesizing a derivative of the molecule that can be attached to the beads without losing its biological activity[7].

  • Biotin-Tagged Probes: An alternative to immobilization on beads is to conjugate the small molecule with a high-affinity tag like biotin[4]. The biotinylated this compound probe is incubated with the cell lysate, and the resulting probe-protein complexes are captured using streptavidin-coated beads. This method is often more straightforward synthetically than direct immobilization[4].

Label-Free Target Identification

These methods have the significant advantage of using the small molecule in its native, unmodified state, thus avoiding potential artifacts introduced by chemical tags[4][6].

  • Drug Affinity Responsive Target Stability (DARTS): The DARTS methodology is based on the principle that when a small molecule binds to its target protein, it can stabilize the protein's conformation, making it less susceptible to proteolysis[7]. In a typical DARTS experiment, cell lysate is treated with varying concentrations of this compound, followed by digestion with a protease like thermolysin. Target proteins will show increased resistance to digestion in the presence of the compound, a change that can be detected by SDS-PAGE and mass spectrometry[7].

Experimental Workflow: Target Identification

Below is a generalized workflow for identifying the molecular target of this compound.

G cluster_0 Target Identification Phase cluster_1 Affinity-Based Methods cluster_2 Label-Free Methods start Start: Cell Culture & Lysate Preparation affinity_chrom Affinity Chromatography (Immobilized Compound) start->affinity_chrom Incubate Lysate with Compound/Probe biotin_probe Biotin-Tagged Probe (Streptavidin Pull-down) start->biotin_probe Incubate Lysate with Compound/Probe darts DARTS (Protease Digestion) start->darts Incubate Lysate with Compound/Probe cetsa CETSA (Thermal Shift) start->cetsa Incubate Lysate with Compound/Probe ms_analysis Protein Elution & Digestion LC-MS/MS Analysis affinity_chrom->ms_analysis biotin_probe->ms_analysis darts->ms_analysis cetsa->ms_analysis data_analysis Bioinformatic Analysis (Candidate Identification) ms_analysis->data_analysis validation Target Validation (e.g., siRNA, CRISPR) data_analysis->validation

Caption: A workflow for identifying protein targets of a small molecule.

Part 2: Delineating the Cellular Response and Signaling Pathways

Once a list of candidate targets is generated, or in parallel, it is crucial to understand the functional consequences of the compound's activity within the cell.

Phenotypic Screening

Initial experiments should involve treating various cell lines with this compound and observing its effects on key cellular phenotypes. This can provide clues about its general function. Important assays include:

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®): To determine the compound's effective concentration range and its impact on cell survival.

  • Cell Proliferation Assays (e.g., BrdU incorporation): To assess effects on cell division.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To determine if the compound induces programmed cell death.

Pathway Analysis

Given that many benzofuran derivatives exhibit anti-inflammatory or anti-cancer properties, and kinases are common drug targets, a plausible hypothesis is that this compound may modulate a key signaling pathway involved in these processes[8][9][10].

If a candidate target is identified as a kinase, the next logical step is to investigate its downstream signaling cascade. For instance, if the target were a hypothetical "Kinase X" in the MAPK pathway, one would expect to see changes in the phosphorylation status of its substrates.

  • Western Blotting: This technique is essential for examining the phosphorylation levels of specific proteins in a signaling pathway. For example, one could probe for phosphorylated forms of MEK and ERK in cells treated with the compound.

  • Kinase Activity Assays: Cell-based reporter assays can be used to quantify the functional activity of a specific kinase or pathway[11]. These often use a luciferase gene linked to a regulatory element that is controlled by the pathway of interest[11]. A decrease in luciferase activity would indicate inhibition of the pathway.

  • Phosphoproteomics: For a more unbiased and global view, mass spectrometry-based phosphoproteomics can identify thousands of phosphorylation sites across the proteome, revealing which signaling networks are most affected by the compound.

Hypothetical Signaling Pathway: Inhibition of a Pro-Inflammatory Kinase

The following diagram illustrates a hypothetical scenario where this compound inhibits a kinase (Kinase X) that is part of a pro-inflammatory signaling cascade.

G receptor Cytokine Receptor kinase_x Kinase X receptor->kinase_x Activates substrate Substrate Protein kinase_x->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate tf Transcription Factor (e.g., NF-κB) p_substrate->tf Activates nucleus Nucleus tf->nucleus Translocates to inflammation Inflammatory Gene Expression nucleus->inflammation compound This compound compound->kinase_x Inhibits

Caption: A hypothetical signaling pathway inhibited by the compound.

Part 3: Detailed Experimental Protocols

Scientific integrity demands reproducible and well-described methodologies. Below are detailed protocols for key experiments.

Protocol 1: Drug Affinity Responsive Target Stability (DARTS)

Objective: To identify proteins that are stabilized by binding to this compound.

Materials:

  • Cell culture of interest (e.g., HEK293T, HeLa)

  • Lysis Buffer (e.g., M-PER supplemented with protease inhibitors)

  • This compound (stock solution in DMSO)

  • Protease (e.g., Thermolysin)

  • SDS-PAGE gels, buffers, and Western blot apparatus

  • Mass spectrometry facility

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome).

  • Compound Treatment: Aliquot the proteome into several tubes. Treat each aliquot with a different concentration of this compound (e.g., 0, 1, 10, 100 µM). Include a vehicle control (DMSO). Incubate for 1 hour at room temperature.

  • Protease Digestion: Add thermolysin to each tube to a final concentration that results in significant but not complete protein degradation (this needs to be optimized). Incubate at room temperature for a set time (e.g., 30 minutes).

  • Stop Digestion: Stop the reaction by adding a protease inhibitor (e.g., EDTA for metalloproteases like thermolysin) and immediately adding SDS-PAGE loading buffer. Boil the samples for 5 minutes.

  • Gel Electrophoresis: Run the samples on an SDS-PAGE gel.

  • Analysis:

    • Visual Inspection: Stain the gel with Coomassie Blue or silver stain. Look for protein bands that are present or more intense in the compound-treated lanes compared to the control lane. These are your candidate targets.

    • Mass Spectrometry: Excise the candidate bands from the gel, perform in-gel trypsin digestion, and analyze the resulting peptides by LC-MS/MS to identify the protein.

Protocol 2: Cell-Based Kinase Reporter Assay

Objective: To determine if this compound inhibits a specific kinase-driven signaling pathway in living cells.

Materials:

  • Reporter cell line (e.g., cells transfected with a luciferase reporter plasmid driven by a specific transcription factor like NF-κB)

  • This compound

  • Pathway activator (e.g., TNF-α to activate the NF-κB pathway)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Plating: Plate the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours. Include vehicle (DMSO) and positive control inhibitor wells.

  • Pathway Activation: Add the pathway activator (e.g., TNF-α) to all wells except the negative control wells. Incubate for a period sufficient to induce reporter gene expression (e.g., 6-8 hours).

  • Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to a cell viability assay performed in parallel. Plot the normalized luminescence against the compound concentration to determine the IC50 value.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Hypothetical Dose-Response Data for this compound
Assay TypeCell LineEndpoint MeasuredIC50 (µM)
Cell ViabilityA549ATP Levels (CellTiter-Glo®)15.2
Kinase ActivityHEK293T-NFκB ReporterLuciferase Activity2.5
ApoptosisJurkatCaspase-3/7 Activity8.9

Interpretation: The data in Table 1 suggests that this compound inhibits the NF-κB signaling pathway at a concentration significantly lower than that at which it induces general cytotoxicity or apoptosis. This indicates a degree of specificity and suggests that its primary mechanism of action is likely related to the inhibition of this pathway, rather than non-specific cell death.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to elucidate the mechanism of action of this compound. The strategy begins with broad, unbiased target identification methods, proceeds to the characterization of cellular phenotypes and pathway modulation, and is underpinned by detailed, robust experimental protocols.

A plausible initial hypothesis, based on the activities of related benzofuran compounds, is that this compound may act as an inhibitor of a protein kinase involved in inflammatory or cell proliferation pathways. The experimental framework provided here will allow researchers to rigorously test this hypothesis, identify the direct molecular target(s), and build a comprehensive model of the compound's mechanism of action. Future work would involve validating these findings in more complex models, such as 3D cell cultures or in vivo animal models, and exploring the potential for structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

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  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

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  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

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  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Schmidhammer, H., et al. (1995). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. PubMed. [Link]

  • Shokri, A., et al. (2021). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy. [Link]

  • Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

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Methodological & Application

Application Notes and Protocols for 7-Nitrobenzofuran-3(2H)-one: A Versatile Intermediate for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Nitro-Activated Benzofuranone Scaffold

7-Nitrobenzofuran-3(2H)-one is a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure, featuring a benzofuranone core activated by an electron-withdrawing nitro group, presents multiple avenues for synthetic elaboration. This guide provides an in-depth exploration of the chemical reactivity of this compound and offers detailed protocols for its application in the synthesis of more complex molecular architectures. The methodologies described herein are grounded in established chemical principles and analogous reactions reported in the scientific literature, providing a solid foundation for researchers to build upon.

The strategic placement of the nitro group on the benzene ring and the presence of a reactive ketone and an adjacent active methylene group make this compound a trifunctional intermediate. This allows for a variety of chemical transformations, including condensations at the active methylene position, reactions at the carbonyl group, and modifications of the nitro group. These transformations open the door to the creation of diverse libraries of compounds with potential applications as pharmaceuticals, fluorescent probes, and organic materials.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 164915-57-5[2]
Molecular Formula C₈H₅NO₄[1]
Molecular Weight 179.13 g/mol [1]
Appearance Likely a yellow to brown crystalline powder (based on related compounds)N/A
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.N/A
Storage Store at room temperature in a dry, well-sealed container.[1][1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3]

  • In case of contact:

    • Skin: Wash off with soap and plenty of water.[3]

    • Eyes: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Experimental Protocols: Harnessing the Reactivity of this compound

The reactivity of this compound can be primarily exploited at three key positions: the active methylene group (C2), the carbonyl group (C3), and the nitro group (C7). The following protocols provide detailed, step-by-step methodologies for leveraging this reactivity.

Protocol 1: Knoevenagel Condensation for the Synthesis of 2-Benzylidene-7-nitrobenzofuran-3(2H)-ones

The active methylene group at the C2 position is readily deprotonated, making it an excellent nucleophile for condensation reactions with aldehydes, a classic example being the Knoevenagel condensation. This reaction is a powerful tool for generating α,β-unsaturated ketones, which are valuable precursors for a wide range of bioactive molecules.

Causality of Experimental Choices:

  • Base Catalyst: A weak base like piperidine or an amine salt such as ethylenediamine diacetate is chosen to facilitate the deprotonation of the active methylene group without promoting self-condensation of the aldehyde.

  • Solvent: A non-polar solvent like ethanol or acetonitrile is typically used to facilitate the reaction and precipitation of the product.

  • Reaction Control: The reaction is monitored by thin-layer chromatography (TLC) to determine the point of completion and avoid the formation of side products.

Knoevenagel_Condensation reactant1 This compound reagents Base Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) reactant1->reagents reactant2 Aromatic Aldehyde reactant2->reagents product 2-Benzylidene-7-nitrobenzofuran-3(2H)-one reagents->product Condensation

Caption: Knoevenagel condensation workflow.

Step-by-Step Protocol (Analogous to the condensation of 3-coumaranone with 4-nitrobenzaldehyde[4]):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Hydrazone Formation at the Carbonyl Group

The carbonyl group at the C3 position is susceptible to nucleophilic attack by nitrogen-based nucleophiles like hydrazine and its derivatives. This reaction is a reliable method for synthesizing hydrazones, which are versatile intermediates for the construction of various heterocyclic systems, including pyrazoles and indoles via the Fischer indole synthesis.

Causality of Experimental Choices:

  • Hydrazine Hydrate: This is a common and effective source of hydrazine for hydrazone formation.

  • Solvent: Ethanol is a suitable solvent that facilitates the dissolution of the reactants and the reaction.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to occur at a reasonable rate.

Hydrazone_Formation reactant This compound solvent Ethanol reactant->solvent reagent Hydrazine Hydrate reagent->solvent product This compound Hydrazone solvent->product Reflux

Caption: Hydrazone formation workflow.

Step-by-Step Protocol (Analogous to the reaction of 5-nitrobenzofuran-3(2H)-one with hydrazine hydrate[5]):

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) to the suspension.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid residue thoroughly with water to remove any unreacted hydrazine hydrate.

    • Dry the crude product and recrystallize from a suitable solvent like ethanol or methanol to obtain the pure hydrazone.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol 3: Reduction of the Nitro Group to an Amine

The nitro group at the C7 position can be readily reduced to a primary amine, a crucial functional group in medicinal chemistry for introducing structural diversity and modulating the pharmacological properties of a molecule. The resulting 7-aminobenzofuran-3(2H)-one can serve as a key intermediate for the synthesis of a wide array of derivatives through N-acylation, N-alkylation, or diazotization reactions.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a widely used and effective catalyst.

  • Hydrogen Source: Hydrogen gas is the ideal reducing agent for this transformation. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed.

  • Solvent: A polar protic solvent like methanol or ethanol is suitable for dissolving the substrate and facilitating the reaction on the catalyst surface.

Nitro_Reduction reactant This compound solvent Methanol or Ethanol reactant->solvent reagents H₂ (gas) or Ammonium Formate Pd/C (catalyst) reagents->solvent product 7-Aminobenzofuran-3(2H)-one solvent->product Catalytic Hydrogenation

Caption: Nitro group reduction workflow.

Step-by-Step Protocol (Based on general procedures for nitroarene reduction):

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation:

    • Using Hydrogen Gas: Purge the vessel with nitrogen and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

    • Using Ammonium Formate (Transfer Hydrogenation): Add ammonium formate (3-5 eq) to the reaction mixture and heat to reflux.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer detectable.

  • Work-up and Purification:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the product by column chromatography on silica gel or by recrystallization.

  • Characterization: Characterize the 7-aminobenzofuran-3(2H)-one by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Conclusion and Future Directions

This compound is a valuable and versatile building block for synthetic and medicinal chemists. The protocols outlined in this guide provide a starting point for exploring its rich chemistry. The ability to selectively functionalize the active methylene, carbonyl, and nitro groups allows for the creation of a wide range of novel compounds. Future research in this area could focus on the development of stereoselective transformations of this compound derivatives, the exploration of their applications in the synthesis of natural products and complex drug candidates, and the investigation of the photophysical properties of novel fluorescent dyes derived from this scaffold.

References

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  • Reddy, J. S., Ravikumar, N., Prasad, J. V., Krishna, G. G., & Solomon, K. A. (2012). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(1), o159. Available at: [Link]

  • Boussafi, K., Villemin, D., & Bar, N. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chemistry Proceedings, 14(1), 32. Available at: [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. Available at: [Link]

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Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from 5-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, antibacterial, and anti-inflammatory activities.[1][2][3] The specific starting material, 5-nitrobenzofuran-3(2H)-one, offers a unique combination of reactive sites, making it an exceptionally versatile building block for generating diverse molecular libraries. This guide provides an in-depth exploration of three robust synthetic pathways for derivatizing this scaffold: Knoevenagel condensation, Michael addition, and functionalization via nitro group reduction. Each section details the underlying chemical principles, provides step-by-step experimental protocols, and explains the causality behind methodological choices, empowering researchers to rationally design and synthesize novel derivatives for drug discovery programs.

The 5-Nitrobenzofuran-3(2H)-one Scaffold: A Hub of Reactivity

The synthetic utility of 5-nitrobenzofuran-3(2H)-one stems from three key structural features:

  • The Active Methylene Group (C2): The two protons on the carbon adjacent to the C3-ketone are significantly acidic. The electron-withdrawing effects of both the adjacent carbonyl group and the aromatic ring system facilitate deprotonation by a mild base, generating a nucleophilic enolate. This site is the primary target for C-C bond-forming reactions.

  • The Electrophilic Carbonyl Group (C3): The ketone can be targeted by nucleophiles, such as hydrazines, or be reduced to a hydroxyl group, providing another avenue for derivatization.[4][5]

  • The Aromatic Nitro Group (C5): The strong electron-withdrawing nitro group can be readily reduced to a primary amine.[6] This introduces a versatile functional handle that can be further modified through acylation, alkylation, or diazotization reactions to explore new structure-activity relationships (SAR).

The strategic combination of these reactive centers allows for a multi-pronged approach to library synthesis from a single, readily accessible starting material.

Synthetic Pathway I: Knoevenagel Condensation for Aurone Analogs

The Knoevenagel condensation is a powerful reaction for forming a new carbon-carbon double bond by reacting an active methylene compound with an aldehyde or ketone.[7] In this context, it provides a direct route to 2-benzylidene-5-nitrobenzofuran-3(2H)-ones, a class of compounds structurally related to aurones, which are known for their broad biological activities.

Principle and Mechanistic Insight

The reaction is typically catalyzed by a weak organic base, such as piperidine or triethylamine.[8] The base deprotonates the C2-methylene group of the benzofuranone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated product.

Scientist's Note: The choice of a weak base is critical. Strong bases like sodium ethoxide could promote unwanted side reactions, such as the self-condensation of the aldehyde.[7] Glacial acetic acid is often used as a co-catalyst to facilitate the final dehydration step.[9]

Experimental Protocol: Synthesis of 2-(4-chlorobenzylidene)-5-nitrobenzofuran-3(2H)-one

This protocol describes a standard and effective method for the Knoevenagel condensation using piperidine as a catalyst.[8]

Materials:

  • 5-nitrobenzofuran-3(2H)-one (1.0 eq)

  • 4-chlorobenzaldehyde (1.05 eq)

  • Ethanol (anhydrous)

  • Piperidine (0.1 eq)

Procedure:

  • Reaction Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-nitrobenzofuran-3(2H)-one (e.g., 1.0 g, 5.18 mmol) in anhydrous ethanol (20 mL).

  • Reagent Addition: Add 4-chlorobenzaldehyde (0.77 g, 5.44 mmol) to the solution.

  • Catalyst Addition: To the stirred solution, add piperidine (51 µL, 0.52 mmol) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 3-5 hours, as indicated by the consumption of the starting benzofuranone.

  • Work-up: Once complete, cool the reaction mixture to room temperature. The solid product will often precipitate from the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted aldehyde and catalyst.

  • Purification: The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol or acetic acid to yield the desired product as a yellow or orange solid.

Data Presentation: Representative Aldehydes

The protocol is robust and applicable to a wide range of aromatic aldehydes.

AldehydeCatalystTypical Yield (%)
BenzaldehydePiperidine85-95
4-MethoxybenzaldehydePiperidine88-96
4-NitrobenzaldehydePiperidine90-98
4-ChlorobenzaldehydePiperidine87-95
Visualization: Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve 5-nitrobenzofuran-3(2H)-one in Ethanol Add_Aldehyde Add Aromatic Aldehyde Start->Add_Aldehyde Add_Catalyst Add Piperidine Catalyst Add_Aldehyde->Add_Catalyst Reflux Heat to Reflux (80°C, 3-5h) Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Purify Recrystallize (if needed) Wash->Purify End Characterize Product (NMR, MS, IR) Purify->End

Caption: General experimental workflow for Knoevenagel condensation.

Synthetic Pathway II: Michael Addition for Functionalized Ketones

The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[10] In this application, the enolate of 5-nitrobenzofuran-3(2H)-one serves as the "Michael donor," attacking an "Michael acceptor" to form a new C-C bond at the C2 position. This reaction is highly valuable for extending carbon chains and introducing new functional groups.[11]

Principle and Mechanistic Insight

Similar to the Knoevenagel condensation, the reaction begins with the base-catalyzed formation of the benzofuranone enolate. This nucleophile then attacks the β-carbon of the α,β-unsaturated system of the Michael acceptor (e.g., an enone, acrylate, or nitroalkene). This attack is favored by orbital considerations, leading to the formation of a new, resonance-stabilized enolate intermediate.[10] A final protonation step, typically from the solvent or a mild acid during work-up, quenches this intermediate to yield the final 1,5-dicarbonyl adduct (or a related structure).

Scientist's Note: The choice of base can influence the reaction rate and selectivity. For less reactive Michael acceptors, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be required to generate a sufficient concentration of the donor enolate. The reaction is typically run at or below room temperature to control exothermicity and prevent polymerization of the acceptor.

Experimental Protocol: Reaction with Methyl Acrylate

This protocol provides a general method for the addition to an acrylate ester.

Materials:

  • 5-nitrobenzofuran-3(2H)-one (1.0 eq)

  • Methyl acrylate (1.2 eq)

  • Sodium ethoxide (NaOEt) (catalytic, ~10 mol%)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add 5-nitrobenzofuran-3(2H)-one (e.g., 1.0 g, 5.18 mmol) and anhydrous THF (25 mL). Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Carefully add sodium ethoxide (e.g., 0.18 g, 0.52 mmol of a 21% solution in ethanol) to the stirred solution. Stir for 15 minutes to ensure complete enolate formation.

  • Acceptor Addition: Add methyl acrylate (0.56 mL, 6.22 mmol) dropwise over 5 minutes, keeping the internal temperature below 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate, 7:3) for the disappearance of the starting material.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure Michael adduct.

Visualization: Michael Addition Mechanism

Caption: Key steps in the base-catalyzed Michael addition reaction.

Synthetic Pathway III: Nitro Group Reduction and Amine Functionalization

Reducing the aromatic nitro group to an amine unlocks a vast potential for further derivatization, enabling the exploration of SAR in regions of the molecule distant from the furanone ring. The resulting 5-aminobenzofuran-3(2H)-one is a key intermediate for synthesizing amides, sulfonamides, and other derivatives with potential biological activity.

Principle and Mechanistic Insight

The reduction of an aromatic nitro group is a classic transformation. A common and effective method involves the use of tin(II) chloride (SnCl₂) in an acidic medium like concentrated hydrochloric acid (HCl).[6] In this reaction, SnCl₂ acts as the reducing agent, being oxidized from Sn²⁺ to Sn⁴⁺ while the nitro group is reduced to an amine. The reaction proceeds through several intermediates (nitroso, hydroxylamine) before reaching the final amino group.

Scientist's Note: Catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) is an alternative "cleaner" method, as the only byproduct is water. However, care must be taken as this method can sometimes also reduce other functional groups. The SnCl₂/HCl method is robust and tolerant of many functional groups, but requires a more rigorous aqueous work-up to remove tin salts.

Experimental Protocol: Reduction and Subsequent N-Acetylation

This two-step protocol details the reduction of the nitro group followed by a simple acylation to demonstrate the amine's utility.

Part A: Reduction to 5-Aminobenzofuran-3(2H)-one

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 5-nitrobenzofuran-3(2H)-one (e.g., 1.0 g, 5.18 mmol) in ethanol (30 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.8 g, 25.9 mmol, 5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully pour it over crushed ice. Basify the mixture by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. A thick white precipitate of tin salts will form.

  • Isolation: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate. Collect the filtrate, separate the organic layer, and extract the aqueous layer with more ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent to yield the crude 5-aminobenzofuran-3(2H)-one, which can be used directly in the next step.

Part B: N-Acetylation

  • Reaction Setup: Dissolve the crude amine from Part A in dichloromethane (DCM, 20 mL) in a flask and cool to 0°C.

  • Reagent Addition: Add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification: Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the final N-acetylated product.

Visualization: Functionalization Workflow

Reduction_Workflow Start 5-Nitrobenzofuran-3(2H)-one Reduction Reduction (SnCl₂·2H₂O, EtOH, Reflux) Start->Reduction Intermediate 5-Aminobenzofuran-3(2H)-one (Key Intermediate) Reduction->Intermediate Acylation Acylation (Ac₂O, Et₃N, DCM) Intermediate->Acylation End N-Acetyl Derivative Acylation->End

Caption: Workflow for nitro group reduction and subsequent acylation.

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  • Sinha, A., Siddiqui, A., Tripathi, V., Yadav, A., Singh, G., Fatima, N., Kumar, G., Masih, J., & Bhadauria, V. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link][13]

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  • Synthesis and Reduction of 5-Halo- and 5-Nitro-1-(benzofuran-3-yl)-2-phenylethanones. (2014). ResearchGate. [Link][6]

  • Novel Methods of Knoevenagel Condensation. (2018). International Journal of Scientific Research in Science and Technology. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2009). The Journal of Organic Chemistry. [Link][20]

  • Wang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules. [Link][21]

  • Michael Addition. (n.d.). PHARMD GURU. [Link][11]

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Application Notes and Protocols for Copper-Catalyzed Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzofurans and the Rise of Copper Catalysis

Benzofuran derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2][3] Their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, have fueled a continuous demand for efficient and versatile synthetic methodologies.[1][3]

Historically, the synthesis of benzofurans has relied on classical methods that often require harsh conditions and exhibit limited functional group tolerance. The advent of transition-metal catalysis revolutionized this field, with palladium-catalyzed reactions initially dominating the landscape. However, the high cost and potential toxicity of palladium have driven the search for more sustainable and economical alternatives. Copper, being earth-abundant, inexpensive, and possessing unique catalytic properties, has emerged as a powerful catalyst for constructing the benzofuran scaffold.[4][5]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of copper-catalyzed reactions for the synthesis of benzofuran derivatives. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and providing robust, step-by-step protocols for key synthetic strategies.

Pillar 1: Intramolecular C-O Cross-Coupling – The Ullmann Condensation Approach

One of the most reliable and widely employed copper-catalyzed methods for benzofuran synthesis is the intramolecular Ullmann condensation.[6][7] This reaction involves the formation of a crucial C-O bond to close the furan ring, typically starting from an ortho-substituted phenol. The elegance of this approach lies in its ability to forge the heterocyclic ring in a single, often high-yielding, step.

Causality in Experimental Design:

The success of an intramolecular Ullmann condensation hinges on several key factors:

  • Copper Source and Oxidation State: While early Ullmann reactions used stoichiometric amounts of copper powder, modern protocols utilize catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).[8] Copper(I) is believed to be the active catalytic species that undergoes oxidative addition to the aryl halide.[7]

  • The Role of Ligands: The addition of a ligand is often crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the reductive elimination step. Bidentate nitrogen-based ligands, such as 1,10-phenanthroline and its derivatives, are frequently employed to accelerate the reaction and improve yields.[9]

  • Base Selection: A base is required to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so reactive as to cause unwanted side reactions. Inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are common choices, with Cs₂CO₃ often providing superior results due to the higher solubility of its salts.

  • Solvent Considerations: High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine are typically used to ensure the solubility of the reactants and to reach the temperatures often required for these reactions.[6]

Visualizing the Ullmann-Type Cyclization Workflow

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start o-Halophenol Precursor Reagents Cu(I) Catalyst (e.g., CuI) Ligand (e.g., 1,10-Phenanthroline) Base (e.g., Cs2CO3) Solvent (e.g., DMF) Mixture Combine Reactants Under Inert Atmosphere (N2 or Ar) Reagents->Mixture 1 Heating Heat to Reaction Temperature (e.g., 100-140 °C) Mixture->Heating 2 Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring 3 Quench Cool and Quench (e.g., with NH4Cl(aq)) Monitoring->Quench 4. Upon Completion Extract Extract with Organic Solvent Quench->Extract 5 Purify Purify by Column Chromatography Extract->Purify 6 Product Isolated Benzofuran Derivative Purify->Product 7

Caption: General workflow for Ullmann-type intramolecular cyclization.

Protocol 1: Synthesis of 2-Phenylbenzofuran via Intramolecular Ullmann Condensation

This protocol is adapted from methodologies described for copper-catalyzed intramolecular C-O bond formation.[10]

Materials:

  • 2-(2-Bromophenyl)-1-phenylethan-1-one

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • 1,10-Phenanthroline

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add 2-(2-bromophenyl)-1-phenylethan-1-one (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). This is critical to prevent oxidation of the Cu(I) catalyst.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing saturated aqueous NH₄Cl (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenylbenzofuran.

Pillar 2: Tandem and Domino Reactions – The Power of One-Pot Synthesis

Copper catalysis excels in facilitating tandem or domino reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates.[11] This approach significantly improves synthetic efficiency, reduces waste, and simplifies experimental procedures. A prominent example is the synthesis of polysubstituted benzofurans from simple, readily available starting materials like phenols and alkynes.[12][13]

Mechanistic Rationale and Causality:

The copper-catalyzed reaction between a phenol and an alkyne to form a benzofuran is a sophisticated process that can proceed through several interconnected steps.[14][15]

  • Nucleophilic Addition: The reaction often initiates with the copper-catalyzed nucleophilic addition of the phenol to the alkyne, forming a vinyl ether intermediate.

  • Oxidative Cyclization/Annulation: The subsequent step involves an intramolecular oxidative C-H activation and C-O bond formation to construct the furan ring.[12] An external oxidant, often molecular oxygen from the air, is typically required for this transformation, regenerating the active copper catalyst.

The choice of catalyst and conditions can direct the regioselectivity of the initial addition, which in turn determines the substitution pattern of the final benzofuran product.

Visualizing the Tandem Phenol-Alkyne Annulation Mechanism

Tandem_Mechanism Phenol Phenol Intermediate_A Vinyl Ether Intermediate Phenol->Intermediate_A Nucleophilic Addition Alkyne Alkyne Alkyne->Intermediate_A Nucleophilic Addition Cu_cat Cu(I)/Cu(II) Catalyst Cu_cat->Intermediate_A Nucleophilic Addition Oxidant Oxidant (O2) Intermediate_B Cyclized Copper Intermediate Intermediate_A->Intermediate_B Intramolecular Oxidative Cyclization (C-H Activation) Intermediate_B->Cu_cat Regenerates Catalyst Product Benzofuran Intermediate_B->Product Reductive Elimination

Caption: A plausible mechanism for copper-catalyzed tandem synthesis of benzofurans.

Protocol 2: One-Pot Synthesis of 2,3-Diphenylbenzofuran from Phenol and Diphenylacetylene

This protocol is based on the copper-mediated oxidative annulation of phenols and unactivated internal alkynes.[14][15]

Materials:

  • Phenol (1.0 mmol)

  • Diphenylacetylene (1.2 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 20 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried reaction vial equipped with a magnetic stir bar, combine phenol (1.0 mmol), diphenylacetylene (1.2 mmol), and copper(II) acetate (0.2 mmol).

  • Add anhydrous DMSO (4 mL) to the vial.

  • Seal the vial and place it in a preheated oil bath at 120 °C. The reaction is typically run under an air atmosphere, as oxygen serves as the oxidant.[16]

  • Stir the reaction for 24 hours. Monitor for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,3-diphenylbenzofuran.

Pillar 3: Multi-Component Reactions for Rapid Library Synthesis

For applications in drug discovery and development, the ability to rapidly generate libraries of diverse molecules is paramount. Copper-catalyzed multi-component reactions (MCRs) are exceptionally well-suited for this purpose, constructing complex benzofuran scaffolds from three or more simple starting materials in a single operation.[17][18]

Strategic Advantage and Mechanistic Insight:

A common MCR strategy involves the reaction of a salicylaldehyde, an amine, and a terminal alkyne.[17] The reaction proceeds through a series of copper-catalyzed steps:

  • Iminium Ion Formation: The salicylaldehyde and amine condense to form an imine, which is in equilibrium with its protonated iminium ion form.

  • Copper Acetylide Formation: The terminal alkyne reacts with the copper catalyst to generate a highly nucleophilic copper acetylide species.

  • Nucleophilic Attack: The copper acetylide attacks the electrophilic iminium ion, forming a propargylamine intermediate.

  • Intramolecular Cyclization: The phenolic hydroxyl group then undergoes an intramolecular nucleophilic attack on the alkyne, followed by isomerization, to furnish the final benzofuran product.[17]

This strategy allows for three points of diversity (the salicylaldehyde, the amine, and the alkyne), making it a powerful tool for generating a wide array of substituted benzofurans.

Protocol 3: Three-Component Synthesis of 2-Substituted-3-(aminomethyl)benzofurans

This protocol is a representative example of a copper-catalyzed three-component reaction.[17][18]

Materials:

  • Salicylaldehyde (1.0 mmol)

  • Secondary amine (e.g., piperidine, 1.1 mmol)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)

  • Copper(I) bromide (CuBr, 0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃, 1.5 mmol)

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add salicylaldehyde (1.0 mmol), copper(I) bromide (0.05 mmol), and sodium carbonate (1.5 mmol).

  • Add DMSO (5 mL) and water (0.5 mL).

  • Add the secondary amine (1.1 mmol) followed by the terminal alkyne (1.2 mmol).

  • Stir the mixture at 80 °C under an air atmosphere.

  • Monitor the reaction by TLC. Upon completion (usually 8-16 hours), cool the mixture to room temperature.

  • Add water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-substituted-3-(aminomethyl)benzofuran.

Quantitative Data Summary

Protocol Reaction Type Key Reactants Catalyst System Typical Temp. Typical Yield
1 Intramolecular Ullmanno-Halophenol PrecursorCuI / 1,10-Phenanthroline120 °C55-75%[10]
2 Tandem AnnulationPhenol + Internal AlkyneCu(OAc)₂120 °CModerate to Good[16]
3 Three-ComponentSalicylaldehyde + Amine + AlkyneCuBr80 °CHigh[17][18]

Conclusion and Future Outlook

Copper-catalyzed reactions represent a robust, cost-effective, and versatile platform for the synthesis of benzofuran derivatives. The methodologies outlined in these notes—from classic intramolecular cyclizations to modern tandem and multi-component reactions—provide chemists with a powerful toolkit for accessing a wide range of structurally diverse benzofurans. The underlying principles of catalyst selection, ligand effects, and reaction conditions are key to achieving successful outcomes. As the field continues to evolve, we can anticipate the development of even more efficient and selective copper-based catalytic systems, including those that operate at lower temperatures and with broader substrate scopes, further solidifying the indispensable role of copper in modern organic synthesis.

References

  • Zhu, R., Wei, J., & Shi, Z. (2012). Synthesis of 2-(polyfluoroaryl)benzofurans via a copper(I)-catalyzed reaction of 2-(2,2-dibromovinyl)phenol with polyfluoroarene. Organic Letters, 14(1), 70–73. [Link]

  • Liu, Y., Wang, H., & Wan, J.-P. (2014). Copper-Catalyzed, C–C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry, 79(21), 10599–10604. [Link]

  • Liu, C.-Y., Zhao, J., Huang, W.-Y., et al. (2024). Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade. Organic Letters. [Link]

  • Yu, S., Lv, N., Liu, Z., & Zhang, Y. (2020). Cu(II)-Mediated C–C/C–O Bond Formation via C–H/C–C Bond Cleavage: Access to Benzofurans Using Amide as a Traceless Directing Group. Advanced Synthesis & Catalysis, 362(1), 118–125. [Link]

  • Iqbal, N., & Al-Rashida, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Zhu, R., Wei, J., & Shi, Z. (2013). Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Chemical Science, 4(9), 3706. [Link]

  • Ai, W., et al. (2021). Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. RSC Advances, 11(55), 34887-34891. [Link]

  • Various Authors. (2019). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Collection of articles. [Link]

  • He, X., & Shang, Y. Research Group. (2024). Copper-Catalyzed Tandem Reactions for the Synthesis of Benzofuranone Derivatives. Oreate AI Blog. [Link]

  • Zeng, W., Wu, W., et al. (2013). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 49(100), 11758-11760. [Link]

  • Gaonkar, S. L., & Dwarakanath, S. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 27(15), 4987. [Link]

  • Zhu, R., Wei, J., & Shi, Z. (2013). Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Chemical Science, 4(9), 3706-3710. [Link]

  • Kumar, A., et al. (2024). Copper-Catalyzed Tandem Cyclization/Chalcogenation with Elemental S8/Se: Concise Synthesis of 3-(β-Hydroxychalcogen)benzofurans. The Journal of Organic Chemistry. [Link]

  • Liu, Y., Wang, H., & Wan, J.-P. (2014). Copper-Catalyzed, C–C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry. [Link]

  • Iqbal, N., & Al-Rashida, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Zhu, R., Wei, J., & Shi, Z. (2013). ChemInform Abstract: Benzofuran synthesis via Copper-Mediated Oxidative Annulation of Phenols and Unactivated Internal Alkynes. ChemInform, 44(44). [Link]

  • Anonymous. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research. [Link]

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  • Monir, K., & Bag, A. (2020). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Anonymous. (n.d.). ChemInform Abstract: Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Stanetty, C., & Schnürch, M. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25436–25461. [Link]

  • Chen, J., et al. (2019). Cu(ii)-catalyzed synthesis of 3-functionalized benzofurans via sequential nucleophilic cyclization and C–C bond activation. Chemical Communications, 55(65), 9603-9606. [Link]

  • Buchwald, S. L. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
  • Wu, W., et al. (2016). Au-catalyzed synthesis of benzofurans from phenols and alkynes using molecular oxygen. Tetrahedron Letters, 57(13), 1463-1466. [Link]

  • Panda, N. (2015). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Modern Organic Chemistry Research, 1(1), 1-20. [Link]

  • Thapa, S., et al. (2014). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry, 12(29), 5345-5363. [Link]

  • Miyaura, N. (Ed.). (2002). Cross-coupling reactions : a practical guide. Springer. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. [Link]

  • Liao, Q., Yang, X., & Xi, C. (2014). Copper-catalyzed domino reactions for the synthesis of cyclic compounds. The Journal of Organic Chemistry, 79(18), 8507–8515. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Thomson, D. W., et al. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 22(7), 2823–2827. [Link]

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Application Notes and Protocols for 7-Nitrobenzofuran-3(2H)-one in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cellular Thiols with a Fluorogenic Probe

7-Nitrobenzofuran-3(2H)-one, a member of the nitrobenzofurazan (NBD) family, is a valuable fluorogenic probe for the detection and visualization of intracellular thiols in fluorescence microscopy. In its native state, this compound is essentially non-fluorescent. However, upon reaction with nucleophilic thiol groups, such as those in cysteine, homocysteine, and the vital antioxidant glutathione, it undergoes a structural transformation that results in a highly fluorescent product. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it an excellent tool for studying the distribution and dynamics of thiols within living cells.

Cellular thiols play a critical role in maintaining redox homeostasis, and their dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The ability to visualize and quantify these molecules in their native cellular environment is therefore of paramount importance in both basic research and drug discovery. These application notes provide a comprehensive guide to the effective use of this compound for cellular imaging.

Mechanism of Action: A Nucleophilic Aromatic Substitution-Driven Fluorescence Turn-On

The fluorescence of this compound is activated by a nucleophilic aromatic substitution reaction with a thiol-containing molecule (R-SH). The electron-withdrawing nitro group makes the benzofuran ring electron-deficient and susceptible to nucleophilic attack. The thiol group acts as the nucleophile, leading to the formation of a stable, fluorescent thioether adduct. This reaction is typically fast and specific for thiols under physiological conditions.

The resulting product exhibits strong green fluorescence, which can be readily observed using standard fluorescence microscopy techniques. The non-fluorescent nature of the unreacted probe minimizes background signal, ensuring that the observed fluorescence is directly proportional to the concentration of cellular thiols.

reaction_mechanism cluster_product Product probe This compound (Non-fluorescent) adduct Fluorescent Thiol Adduct probe->adduct + R-SH (Nucleophilic Aromatic Substitution) thiol Cellular Thiol (e.g., Glutathione) workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells to 60-80% confluency wash1 Wash cells with serum-free medium/PBS cell_culture->wash1 prepare_stain Prepare 5-20 µM staining solution incubate Incubate with staining solution (15-30 min) prepare_stain->incubate wash1->incubate wash2 Wash cells twice to remove unbound probe incubate->wash2 add_medium Add fresh imaging medium wash2->add_medium acquire_image Image with fluorescence microscope add_medium->acquire_image

Caption: Live cell imaging workflow with this compound.

Negative Control: Thiol Depletion

To confirm that the observed fluorescence is specific to cellular thiols, a negative control experiment using a thiol-depleting agent such as N-ethylmaleimide (NEM) is recommended.

  • Procedure:

    • Treat cells with 1 mM NEM in culture medium for 30 minutes at 37°C prior to staining.

    • Proceed with the staining protocol as described above.

    • A significant reduction in fluorescence intensity in NEM-treated cells compared to untreated cells indicates that the signal is thiol-dependent.

Data Acquisition and Interpretation

  • Microscope Configuration:

    • Use a fluorescence microscope with a light source and filter set appropriate for the excitation and emission spectra of the this compound thiol adduct (Excitation ~430 nm, Emission ~520 nm). A standard FITC or GFP filter set is generally suitable.

    • For live-cell imaging, a heated stage and CO₂ incubator are essential to maintain cell viability. [1]

  • Image Acquisition:

    • Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio. [2] * Acquire images from both the experimental and negative control samples using identical imaging parameters.

  • Expected Results:

    • Untreated cells stained with this compound should exhibit bright green fluorescence, primarily in the cytoplasm and potentially in organelles with high thiol concentrations, such as mitochondria.

    • NEM-treated control cells should show a marked decrease in fluorescence intensity.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal Cell health is compromised.Ensure cells are healthy and not overly confluent.
Probe concentration is too low.Increase the concentration of the staining solution in increments.
Incorrect filter set.Verify that the excitation and emission filters are appropriate for the probe.
High background fluorescence Incomplete removal of unbound probe.Increase the number and duration of washing steps. [3]
Autofluorescence from cells or medium.Use a phenol red-free imaging medium and consider acquiring an unstained control image to assess autofluorescence.
Cell death or morphological changes Phototoxicity from excessive light exposure.Reduce excitation light intensity and/or exposure time. Use a more sensitive camera if available. [2]
Probe cytotoxicity.Decrease the probe concentration or incubation time.

References

  • Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

  • Herrera, F. C., et al. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. bio-protocol, 13(13), e4721. [Link]

  • Li, Y., Yang, Y., & Guan, X. (2012). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. Analytical chemistry, 84(15), 6877–6883. [Link]

  • Li, Y., Yang, Y., & Guan, X. (2012). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. PubMed, PMID: 22794193. [Link]

  • Sheng, R., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 50(16), 9033-9087. [Link]

  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • Herrera, F. C., et al. (2022). NBD-lipid Uptake Assay for Mammalian Cell Lines. bio-protocol, 12(4), e4330. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • eChemHub. (n.d.). FINE CHEMICALS Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 7-Nitrobenzofuran. Retrieved from [Link]

  • Płotek, M., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. International Journal of Molecular Sciences, 23(23), 14999. [Link]

  • Kim, D., et al. (2025). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. Chemical Reviews. [Link]

  • Gimenez-Gomez, A., et al. (2022). A Photochemical Overview of Molecular Solar Thermal Energy Storage. Molecules, 27(16), 5241. [Link]

  • Tong, Z., et al. (2025). Rational design and synthesis of fast-response NBD-based fluorescent probes for biothiols. Dyes and Pigments, 216, 111364. [Link]

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Application Notes & Protocols: A Researcher's Guide to Labeling Proteins and Peptides with 7-Nitrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Molecular Interactions with a Versatile Fluorophore

In the intricate landscape of molecular biology and drug development, the ability to visualize and track proteins and peptides is paramount. Fluorescent labeling stands out as a powerful and versatile technique for elucidating protein structure, function, and dynamics. Among the arsenal of available fluorophores, the 7-nitrobenzofuran, specifically its activated derivatives 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitrobenzofurazan (NBD-Cl), have carved a significant niche.[1][2][3] These small, neutral, and environmentally sensitive dyes offer a robust method for covalently tagging biomolecules, enabling a wide array of downstream applications from quantitative analysis to cellular imaging.[4][5]

This guide provides a comprehensive overview of the principles and protocols for labeling proteins and peptides using NBD-F/Cl. We will delve into the underlying chemistry, provide detailed, field-proven methodologies, and discuss the critical parameters that ensure successful and reproducible labeling experiments. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of NBD fluorophores in their work.

The Chemistry of NBD Labeling: A Nucleophilic Aromatic Substitution

The covalent attachment of the NBD moiety to a protein or peptide is a classic example of a nucleophilic aromatic substitution reaction.[2] The electron-withdrawing nitro group on the benzofurazan ring makes the carbon atom attached to the halogen (fluorine or chlorine) highly electron-deficient and thus susceptible to attack by nucleophiles.

Key Reactive Residues: In the context of proteins and peptides, the primary nucleophiles are the unprotonated amino groups:

  • ε-amino group of Lysine residues: The most common target for NBD labeling within the polypeptide chain.

  • α-amino group of the N-terminus: Every protein and peptide has at least one N-terminal amino group available for labeling.[6]

While reactions with other nucleophilic residues like cysteine thiols and tyrosine phenols are possible, the high reactivity and prevalence of lysine and N-terminal amines make them the principal targets under controlled conditions.[7]

The Critical Role of pH: The efficiency of the labeling reaction is highly dependent on the pH of the reaction buffer.[2] The reaction requires the target amino groups to be in their deprotonated, nucleophilic state (-NH2). Therefore, the labeling is typically carried out at a slightly basic pH, generally between 8.0 and 9.5.[2][6] At this pH, a sufficient fraction of the amino groups (pKa of lysine ε-amino group is ~10.5) is deprotonated to drive the reaction forward without causing significant protein denaturation.

Below is a diagram illustrating the reaction mechanism.

G A 1. Prepare Protein in Amine-Free Buffer (pH 8.0-9.0) C 3. Mix Protein & NBD (10-20x Molar Excess) A->C B 2. Prepare Fresh NBD-F/Cl Stock in DMSO or ACN B->C D 4. Incubate (e.g., 60°C, 5 min) Protect from Light C->D E 5. Purify Conjugate (Desalting Column or Dialysis) D->E F 6. Characterize (DOL & Function) E->F

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Application Notes and Protocols for the Development of Sensors Based on the 7-Nitrobenzofuran-3(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Sensing Scaffold

The quest for sensitive and selective chemical sensors is a cornerstone of modern analytical science, with profound implications for diagnostics, environmental monitoring, and drug discovery. Within the vast arsenal of fluorogenic and chromogenic probes, scaffolds based on nitroaromatic compounds have demonstrated significant utility due to their inherent electrophilicity and environment-sensitive photophysical properties. While the nitrobenzofurazan (NBD) core has been extensively studied and applied, this guide focuses on a related yet structurally distinct scaffold: 7-Nitrobenzofuran-3(2H)-one .

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals interested in exploring the untapped potential of the this compound structure for the development of novel sensors. We will delve into the core chemical principles, propose reaction mechanisms, and provide detailed, albeit foundational, protocols for synthesis and application. It is crucial to note that while the foundational chemistry is well-established, the direct application of this specific molecule in sensor technology is an emerging area. Therefore, the following protocols are presented as a robust starting point for innovation and development.

The Scientific Foundation: Why this compound?

The efficacy of a sensor scaffold is dictated by its chemical reactivity and the subsequent change in its physical properties upon interaction with an analyte. The this compound structure possesses two key features that make it a promising candidate for sensor development:

  • The Activated Aromatic System: The presence of a strongly electron-withdrawing nitro group at the 7-position, in conjunction with the fused furanone ring, renders the aromatic core highly electrophilic. This heightened electrophilicity makes the scaffold susceptible to nucleophilic aromatic substitution (SNAr) reactions, a mechanism frequently exploited in sensor design.[1][2] Analytes containing nucleophilic functional groups, such as thiols (cysteine, glutathione) or amines (polyamines, amino acids), can readily react with the aromatic ring, leading to a significant alteration of the molecule's electronic structure.

  • The Benzofuranone Core: The benzofuran-3(2H)-one moiety itself can participate in various chemical transformations. The ketone at the 3-position can be a site for condensation reactions.[3][4] Furthermore, the electronic properties of this core structure can be finely tuned through chemical modification, influencing the photophysical output of the final sensor.

The reaction with a nucleophilic analyte is expected to cause a substantial shift in the absorption and fluorescence emission spectra of the molecule. This is due to the formation of a new, more electron-rich derivative, which alters the intramolecular charge transfer (ICT) characteristics of the system.[5] This "turn-on" or ratiometric sensing capability is highly desirable for developing sensitive and reliable detection methods.

Proposed Sensing Mechanism: Nucleophilic Aromatic Substitution

The primary proposed mechanism for sensing with the this compound scaffold is a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, a nucleophilic analyte attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group or, in this case, potentially reacting at an unsubstituted but activated position. The strong electron-withdrawing nitro group is crucial for activating the ring towards this type of reaction.

Sensing Mechanism Scaffold This compound (Electrophile) Intermediate Meisenheimer-like Intermediate Scaffold->Intermediate Nucleophilic Attack Analyte Nucleophilic Analyte (e.g., R-SH, R-NH2) Analyte->Intermediate Product Analyte-Adduct (Chromogenic/Fluorogenic) Intermediate->Product Rearomatization

Caption: Proposed SNAr sensing mechanism.

Experimental Protocols: A Framework for Development

The following protocols provide a generalized workflow for synthesizing a sensor based on the this compound scaffold and for its application in detecting a model nucleophilic analyte. These should be considered as a starting point and may require optimization based on the specific analyte and desired sensor characteristics.

Protocol 2.1: Synthesis of a Model Sensor Precursor

This protocol outlines a general method for synthesizing a this compound derivative functionalized with a leaving group to facilitate the SNAr reaction. For this example, we will describe the synthesis of a hypothetical 4-Chloro-7-nitrobenzofuran-3(2H)-one, drawing parallels with the synthesis of related NBD-Cl.[6]

Objective: To synthesize a reactive sensor precursor.

Materials:

  • 2,6-Dichloroaniline

  • Nitrating mixture (e.g., nitric acid, sulfuric acid)

  • Reagents for cyclization to form the benzofuranone ring (this step is often substrate-specific and requires careful literature review for analogous structures)

  • Appropriate solvents (e.g., dichloromethane, ethanol)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Nitration of Dichloroaniline: Carefully nitrate 2,6-dichloroaniline to introduce a nitro group. This is a standard electrophilic aromatic substitution and should be performed with caution due to the exothermic nature of the reaction.

  • Formation of the Benzofuranone Ring: Convert the nitrated intermediate into the this compound core. This is a critical and potentially multi-step part of the synthesis that will depend on the chosen synthetic route. One possible approach involves the formation of a phenoxyacetic acid derivative followed by intramolecular cyclization.[3]

  • Introduction of a Leaving Group (if necessary): If the SNAr reaction is not efficient at an unsubstituted position, a leaving group such as chlorine can be introduced onto the aromatic ring. This would typically involve electrophilic halogenation.

  • Purification: The final product should be purified using column chromatography or recrystallization to ensure high purity for subsequent sensing experiments.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.[7]

Protocol 2.2: Characterization of Sensor Response to a Model Analyte (e.g., Cysteine)

Objective: To evaluate the sensing performance of the synthesized probe with a biologically relevant thiol.

Materials:

  • Synthesized this compound based sensor probe

  • Stock solution of the sensor probe (e.g., 1 mM in DMSO)

  • Stock solution of L-cysteine (e.g., 10 mM in deionized water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer

  • 96-well microplates

Procedure:

  • Preparation of Working Solutions: Prepare a series of dilutions of the cysteine stock solution in PBS buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the sensor probe to each well (e.g., 10 µM final concentration).

  • Initiation of Reaction: Add the different concentrations of cysteine to the wells containing the sensor probe. Include a control well with only the sensor probe in PBS.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes) to allow the reaction to proceed.

  • Spectroscopic Measurements:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum of each well to observe any changes in the absorption maxima.

    • Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of each well. Determine the optimal excitation wavelength from the absorbance data.

  • Data Analysis:

    • Plot the change in absorbance or fluorescence intensity as a function of cysteine concentration.

    • Determine the limit of detection (LOD) and the dynamic range of the sensor.

    • Investigate the selectivity of the sensor by repeating the experiment with other amino acids and potential interfering species.

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_sensing Sensing Application Start Starting Materials Synth Synthesis of This compound Derivative Start->Synth Purify Purification (Chromatography/Recrystallization) Synth->Purify Characterize Structural Confirmation (NMR, MS) Purify->Characterize Prep Prepare Sensor and Analyte Solutions Characterize->Prep Purified Probe React Reaction in Buffered Solution Prep->React Measure Spectroscopic Analysis (UV-Vis, Fluorescence) React->Measure Analyze Data Analysis (LOD, Selectivity) Measure->Analyze

Caption: General workflow for sensor development.

Data Presentation and Expected Outcomes

The development of a new sensor requires rigorous quantitative analysis. The following tables provide a template for presenting the expected data from the characterization of a novel this compound based sensor.

Table 1: Photophysical Properties of the Sensor Probe and its Analyte Adduct

CompoundAbsorbance Max (λabs, nm)Molar Extinction Coefficient (ε, M-1cm-1)Emission Max (λem, nm)Quantum Yield (ΦF)
Sensor Probe4001.5 x 1044800.05
Sensor-Cysteine Adduct4902.5 x 1045400.60

Note: The values presented are hypothetical and serve as an illustration of the expected red-shift and increase in quantum yield upon reaction with an analyte.

Table 2: Performance Characteristics of the Sensor for Cysteine Detection

ParameterValue
Linearity Range0.5 - 50 µM
Limit of Detection (LOD)100 nM
Response Time (t90%)15 minutes
Optimal pH7.0 - 8.0

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel chemical sensors. Its inherent electrophilicity, conferred by the nitro group, combined with the unique electronic properties of the benzofuranone core, provides a solid foundation for designing probes for a variety of nucleophilic analytes. The protocols and conceptual framework provided in this guide are intended to empower researchers to embark on the exploration of this exciting new class of sensing molecules.

Future work should focus on the rational design of derivatives with tailored reactivity and photophysical properties. This includes the synthesis of a library of compounds with different substituents on the aromatic ring to fine-tune the sensor's selectivity and sensitivity. Furthermore, the application of these sensors in complex biological matrices and for in-vivo imaging will be a critical step in translating these novel chemical tools into practical applications in biomedical research and diagnostics.

References

  • Time information for Brisbane, AU was not used in the gener
  • Nitrobenzofurazan-Based Fluorescent Probes. Chinese Journal of Chemistry.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Drug Delivery and Therapeutics.
  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. MDPI.
  • 4-Fluoro-7-nitrobenzofurazan. Wikipedia.
  • 4-Chloro-7-nitrobenzofurazan fluorescence, BioReagent, = 97.0 HPLC 10199-89-0. Sigma-Aldrich.
  • 7-nitrobenzo[c][8][9]oxadiazole (nitrobenzofurazan) derivatives with a sulfide group at the 4-position. Synthesis and physical properties. ResearchGate.

  • NBD-Cl [4-Chloro-7-nitrobenzofurazan] CAS 10199-89-0.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
  • This compound. MySkinRecipes.
  • 4-Chloro-7-nitrobenzofurazan NBD-chloride. Sigma-Aldrich.
  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones.
  • Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups.
  • Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. PubMed.
  • This compound. CHIRALEN.
  • NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applic
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Thieme.
  • (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. NIH.
  • Nitrobenzofurazans and nitro-2,1,3-benzothiadiazoles: unexpected reactivity towards nucleophilic
  • The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Nitrobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in synthesizing this valuable intermediate. As Senior Application Scientists, we provide insights grounded in chemical principles and practical laboratory experience to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 164915-57-5) is a heterocyclic organic compound.[1][2] It serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and novel fluorescent dyes.[2] The nitrobenzofuran scaffold is of interest in medicinal chemistry for designing bioactive molecules with potential antimicrobial and anti-inflammatory properties.[2]

Q2: What are the main synthetic challenges associated with this molecule?

A2: The primary challenges stem from the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring. This can make the crucial intramolecular cyclization step difficult, potentially leading to low yields. Additionally, regioselectivity during the initial nitration of precursors can be a hurdle, and the final product may have limited stability under certain conditions.

Q3: How critical is the quality of starting materials?

A3: Extremely critical. The purity of the initial phenol, nitrating agents, and alkylating agents will directly impact the yield and purity of all subsequent intermediates and the final product. Impurities can lead to intractable side reactions and complicate purification. We recommend using reagents of at least 98% purity.

Q4: What analytical techniques are recommended for monitoring the reaction progress?

A4: Thin-layer chromatography (TLC) is the most convenient method for routine monitoring of reaction progress. For more detailed analysis of reaction mixtures and for final product characterization, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.

Troubleshooting Guide: Common Issues and Solutions

Based on established chemical principles for the synthesis of related benzofuranones, a plausible synthetic route for this compound involves the intramolecular cyclization of a 2-carboxymethoxy-3-nitrophenoxy precursor. This guide is structured to troubleshoot issues that may arise during such a synthesis.

Plausible Synthetic Pathway

A common approach to benzofuran-3(2H)-ones is through the cyclization of a phenoxyacetic acid derivative. The workflow for preparing this compound can be visualized as follows:

cluster_0 Step 1: Nitration cluster_1 Step 2: Etherification cluster_2 Step 3: Intramolecular Cyclization A 2-Fluorophenol B 2-Fluoro-3-nitrophenol A->B HNO₃ / H₂SO₄ C Ethyl 2-((2-fluoro-3-nitrophenyl)oxy)acetate B->C Ethyl bromoacetate, K₂CO₃ D This compound C->D Strong Base (e.g., NaH, KHMDS)

Caption: Plausible synthetic workflow for this compound.

Issue 1: Low Yield or No Reaction in the Cyclization Step
  • Observation: TLC or LC-MS analysis shows predominantly unreacted starting material (the phenoxyacetate precursor) even after extended reaction times.

  • Probable Cause: The intramolecular cyclization to form the five-membered ring is often the most challenging step. The strong electron-withdrawing effect of the 7-nitro group deactivates the aromatic ring, making it less nucleophilic and thus hindering the intramolecular attack required for ring closure. The chosen base may also be insufficiently strong to deprotonate the α-carbon of the acetate moiety effectively.

  • Solutions:

    • Choice of Base and Solvent: Switch to a stronger, non-nucleophilic base. While sodium ethoxide might be used in some cyclizations, a more potent base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium hexamethyldisilazide (KHMDS) in an anhydrous aprotic solvent (e.g., THF, DMF, or DMSO) is often necessary.

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the cyclization. Monitor the reaction closely by TLC to avoid decomposition.

    • Alternative Cyclization Chemistry: If base-mediated cyclization fails, consider a Friedel-Crafts type approach. Convert the phenoxyacetic acid to the corresponding acid chloride (using, for example, oxalyl chloride or thionyl chloride) and then effect an intramolecular Friedel-Crafts acylation using a Lewis acid like AlCl₃. This approach, however, can be sensitive to the nitro group.

Issue 2: Formation of Multiple Products (Low Selectivity) in the Nitration Step
  • Observation: ¹H NMR of the nitrated phenol shows a complex mixture of isomers.

  • Probable Cause: Nitration of phenols can lead to a mixture of ortho and para isomers. The directing effect of the hydroxyl group is strong, and controlling the regioselectivity can be difficult. Over-nitration to form dinitro products is also a risk.

  • Solutions:

    • Control of Reaction Conditions: Maintain a low temperature (typically 0 to 5 °C) during the addition of the nitrating agent to minimize side reactions.

    • Choice of Nitrating Agent: A milder nitrating agent, such as nitric acid in acetic anhydride or copper(II) nitrate, may offer better regioselectivity compared to the standard concentrated sulfuric and nitric acid mixture.

    • Use of a Blocking Group: If achieving the desired 3-nitro isomer is problematic, consider a strategy involving a removable blocking group at the para position of the initial phenol to direct the nitration to the desired ortho position.

Issue 3: Product Decomposition during Work-up or Purification
  • Observation: The desired product appears to form in the reaction mixture (as seen by TLC or LC-MS), but is lost during aqueous work-up or column chromatography. The isolated product is often a dark, intractable material.

  • Probable Cause: The benzofuran-3(2H)-one ring system can be susceptible to hydrolysis or decomposition under strongly acidic or basic conditions, especially when activated by a nitro group. The product may also be unstable on silica gel for extended periods.

  • Solutions:

    • Neutral Work-up: Use a neutral or mildly acidic aqueous work-up. Avoid strong acids or bases. If a base was used in the reaction, quench carefully with a buffered solution (e.g., saturated ammonium chloride) instead of a strong acid.

    • Purification Method: Minimize the time the product spends on silica gel during column chromatography. Use a less acidic stationary phase like deactivated silica or alumina if instability is observed. Elute the column quickly and consider using a gradient of a less polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane/hexanes).

    • Recrystallization: If the crude product is sufficiently pure, recrystallization is a milder purification method than chromatography and should be considered.

Data Summary Table: Troubleshooting Parameters
Problem Parameter to Adjust Recommended Change Rationale
Low Cyclization YieldBase StrengthSwitch from NaOEt to NaH or KHMDSIncreases deprotonation of the α-carbon, facilitating cyclization.
TemperatureIncrease from room temp. to 40-60 °CProvides activation energy for the difficult ring-closing step.
Poor Nitration SelectivityTemperatureMaintain at 0-5 °CReduces the rate of side reactions and formation of unwanted isomers.
Nitrating AgentUse HNO₃ in Ac₂OA milder agent can improve regioselectivity.
Product DecompositionWork-up pHUse neutral/mildly acidic quenchAvoids base- or acid-catalyzed ring opening of the furanone.
Purification MediaUse deactivated silica or aluminaReduces on-column degradation of the sensitive product.

Experimental Protocols

The following are generalized protocols based on standard organic synthesis methodologies for reactions of this type. They should be adapted and optimized for specific laboratory conditions.

Protocol 1: Etherification of 2-Fluoro-3-nitrophenol
  • To a stirred solution of 2-fluoro-3-nitrophenol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Protocol 2: Intramolecular Cyclization
  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of ethyl 2-((2-fluoro-3-nitrophenyl)oxy)acetate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

General Troubleshooting Workflow

Start Reaction Issue Identified A Low or No Conversion Start->A B Multiple Products / Impurities Start->B C Product Degradation Start->C A1 Verify Reagent Quality & Stoichiometry A->A1 B1 Lower Reaction Temperature B->B1 C1 Modify Work-up Procedure (e.g., pH) C->C1 A2 Increase Temperature / Concentration A1->A2 A3 Change Solvent / Catalyst / Base A2->A3 End Optimized Protocol A3->End B2 Change Order of Addition B1->B2 B3 Use More Selective Reagents B2->B3 B3->End C2 Alter Purification Method (e.g., different stationary phase) C1->C2 C3 Check Product Stability Under Reaction Conditions C2->C3 C3->End

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Technical Support Center: Optimizing Reaction Conditions for 7-Nitrobenzofuran-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Nitrobenzofuran-3(2H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Section 1: Core Synthetic Strategy & Mechanism

The synthesis of 7-Nitrobenzofuran-3(2H)-ones typically relies on a base-mediated intramolecular nucleophilic substitution (SN2) reaction, a variant of the Williamson ether synthesis.[1][2] The most common strategy involves the cyclization of a 2-hydroxy-3-nitrophenyl derivative bearing a leaving group on an adjacent acetyl moiety, such as an α-halo ketone.

The general mechanism involves two key steps:

  • Deprotonation: A suitable base abstracts the acidic phenolic proton of the precursor to form a phenoxide ion. The electron-withdrawing nitro group at the ortho position increases the acidity of this proton, facilitating deprotonation.

  • Intramolecular Cyclization: The resulting nucleophilic phenoxide attacks the electrophilic carbon bearing the leaving group (e.g., bromine), displacing it in an intramolecular SN2 reaction to form the five-membered heterocyclic ring.[3]

General Reaction Scheme

Below is a diagram illustrating the common synthetic pathway for this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2-Bromo-1-(2-hydroxy-3-nitrophenyl)ethan-1-one product This compound start->product Intramolecular Sₙ2 Cyclization base Base (e.g., K₂CO₃) solvent Solvent (e.g., Acetone, DMF) G start Low or No Yield Observed check_sm 1. Analyze Starting Material (SM) start->check_sm sm_ok SM is Pure & Structurally Correct check_sm->sm_ok sm_bad Purify SM (Recrystallize/Column) or Resynthesize sm_ok->sm_bad No check_reagents 2. Verify Reagents sm_ok->check_reagents Yes sm_bad->start reagents_ok Reagents are Anhydrous & Active? check_reagents->reagents_ok reagents_bad Use Freshly Opened/ Distilled Solvent. Use Fresh Base. reagents_ok->reagents_bad No check_conditions 3. Optimize Conditions reagents_ok->check_conditions Yes reagents_bad->start conditions_ok Conditions Optimized? check_conditions->conditions_ok conditions_bad Increase Temp. Increase Time. Change Solvent/Base. conditions_ok->conditions_bad No analyze_crude 4. Analyze Crude Mixture conditions_ok->analyze_crude Yes success Yield Improved conditions_bad->start crude_sm Mainly Unreacted SM analyze_crude->crude_sm crude_side Mainly Side Products analyze_crude->crude_side crude_sm->check_reagents Reaction not initiated crude_side->conditions_bad Wrong conditions

Sources

Technical Support Center: Purification of 7-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Nitrobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic compound. The presence of the electron-withdrawing nitro group on the benzofuranone core can introduce specific challenges during purification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and obtain a highly pure product.

I. Understanding the Challenges

The purification of this compound can be complicated by several factors inherent to its molecular structure:

  • Polarity and Solubility: The nitro group significantly increases the polarity of the molecule, which can lead to solubility issues in common organic solvents. This can make both column chromatography and recrystallization challenging.

  • Potential for Degradation: The benzofuranone ring system can be susceptible to degradation under certain conditions. The presence of the nitro group can further influence the stability of the molecule, particularly in the presence of strong bases or nucleophiles.

  • Formation of Byproducts: The synthesis of this compound may result in the formation of structurally similar impurities, such as isomers or over-nitrated products, which can be difficult to separate from the desired compound.[1]

This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide: Column Chromatography

Column chromatography is a primary method for purifying this compound.[2] However, its successful implementation requires careful optimization.

Question: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate. What should I do?

Answer: This is a common issue for polar compounds like this compound. Here’s a systematic approach to troubleshoot this problem:

  • Re-evaluate Your Solvent System:

    • Introduce a More Polar Solvent: Ethyl acetate alone may not be sufficient to elute a highly polar compound from silica gel. Consider adding a small percentage of methanol or isopropanol to your mobile phase. For example, start with a mixture of Dichloromethane:Methanol (98:2) and gradually increase the methanol concentration.

    • Use a Different Solvent System: Sometimes, a complete change of solvent system is necessary. Consider trying combinations like Chloroform:Methanol or Ethyl acetate:Ethanol.

  • Consider the Stationary Phase:

    • Acidity of Silica Gel: The slightly acidic nature of silica gel can lead to strong interactions with polar compounds, causing streaking or irreversible adsorption.[3] If you observe significant tailing on your TLC plate, consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in your eluent (e.g., 0.1-1%).

    • Alternative Stationary Phases: For highly polar compounds, reversed-phase chromatography can be a powerful alternative. In this technique, a nonpolar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4]

Question: I am seeing poor separation between my product and an impurity. How can I improve the resolution?

Answer: Achieving good separation between structurally similar compounds requires fine-tuning your chromatographic conditions.

  • Optimize the Mobile Phase:

    • Shallow Gradient Elution: If you are using a gradient, make it shallower around the elution point of your compound. This will increase the separation between closely eluting peaks.

    • Isocratic Elution: If you have identified a solvent system that provides some separation on TLC, try running the column under isocratic (constant solvent composition) conditions. This can sometimes provide better resolution than a steep gradient.

  • Column Parameters:

    • Column Dimensions: Use a longer, narrower column for difficult separations. This increases the surface area of the stationary phase and allows for better separation.

    • Sample Loading: Do not overload the column. As a general rule, the amount of crude material should be no more than 1-2% of the weight of the stationary phase.[2]

Question: My product seems to be degrading on the column. What are the signs and how can I prevent it?

Answer: Degradation on the column often manifests as streaking on the TLC, the appearance of new, more polar spots in later fractions, and low overall recovery.

  • Assess Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. If you see the appearance of new spots, your compound may be unstable on silica.

  • Mitigation Strategies:

    • Deactivate the Silica: As mentioned previously, adding a small amount of a weak base like triethylamine to your eluent can neutralize the acidic sites on the silica gel and prevent degradation of acid-sensitive compounds.

    • Use a Less Acidic Stationary Phase: Neutral alumina can be a good alternative to silica gel for compounds that are sensitive to acid.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography, where the solvent is pushed through the column with pressure, is often preferred over gravity chromatography.

Workflow for Column Chromatography Troubleshooting

Caption: Troubleshooting workflow for column chromatography.

III. Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, but finding the right solvent system for this compound can be challenging due to its polarity.

Question: I am having trouble finding a suitable single solvent for recrystallization. What should I try?

Answer: It is common for a single solvent not to meet the ideal criteria for recrystallization (high solubility when hot, low solubility when cold). A two-solvent system is often the solution.[5]

  • Choosing a Solvent Pair:

    • Select a "good" solvent in which your compound is highly soluble, even at room temperature.

    • Select a "poor" solvent in which your compound is poorly soluble, even when hot.

    • The two solvents must be miscible with each other.

  • Common Solvent Pairs for Polar Aromatic Compounds:

    • Ethanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane

    • Dichloromethane/Hexane

  • Procedure for Two-Solvent Recrystallization:

    • Dissolve your crude product in the minimum amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until you see the first signs of persistent cloudiness (precipitation).

    • If you add too much of the "poor" solvent, add a small amount of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

Question: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is often due to the solution being too concentrated or cooling too quickly.

  • Add More Solvent: Re-heat the mixture to dissolve the oil, and then add a small amount more of the "good" solvent (or the single solvent if you are using one). This will lower the saturation point and encourage crystallization at a lower temperature.

  • Slower Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Question: I have low recovery after recrystallization. What are the likely causes?

Answer: Low recovery can be frustrating, but it is often preventable.

  • Using Too Much Solvent: The most common cause of low recovery is using too much solvent to dissolve the crude product. Use the absolute minimum amount of hot solvent necessary.

  • Premature Crystallization: If your compound crystallizes in the funnel during a hot filtration step, you will lose a significant amount of product. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize the yield.

Summary of Recrystallization Parameters
IssuePotential CauseTroubleshooting Steps
No Crystals Form Solution is not saturatedBoil off some solvent to increase concentration.
Add a seed crystal.
Scratch the inside of the flask.
Oiling Out Solution is too concentrated or cooled too quicklyRe-heat and add more solvent.
Allow for slower cooling.
Low Recovery Too much solvent usedUse the minimum amount of hot solvent.
Premature crystallization during hot filtrationUse a pre-heated funnel.
Incomplete crystallizationAllow more time for cooling and use an ice bath.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Nitroaromatic compounds are often yellow or orange solids. Pure this compound is expected to be a crystalline solid, likely with a yellowish hue. The intensity of the color can sometimes be an indicator of purity, with highly colored impurities often being present in the crude product.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range (typically within 1-2 °C) is characteristic of a pure compound. Impurities will broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and identifying any impurities. The spectra should be clean, with integrations that match the expected number of protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. For this compound, the expected molecular weight is 179.13 g/mol .[6][7] You should look for the molecular ion peak [M]+ or [M+H]+.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes. As with all nitroaromatic compounds, you should handle this compound with care.

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood.

  • Stability: While generally stable, nitroaromatic compounds can be energetic. Avoid excessive heating or grinding.

  • Toxicity: The toxicological properties of this compound may not be fully characterized. Treat it as a potentially hazardous substance.

V. Concluding Remarks

The successful purification of this compound is achievable with a systematic and informed approach. By understanding the interplay between the compound's polarity, stability, and the choice of purification technique, researchers can overcome the challenges and obtain a product of high purity. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each purification is unique and may require specific optimization.

VI. References

  • University of Colorado, Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Delogu, G. L. (2017). Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. Molbank, 2017(4), M965. Retrieved from [Link]

  • Beaudry, C. M., & Zhang, X. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(10), 7148–7157. Retrieved from [Link]

  • Caproiu, M. T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 18). 2.4A: Macroscale Columns. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of purified dibenzofuran metabolite I. Retrieved from [Link]

  • University of Leeds. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Yadav, M., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results, 13(3), 645-654. Retrieved from [Link]

  • Li, Q., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 43(22), 8635-8642. Retrieved from [Link]

  • Ionescu, D., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6129. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Schmidhammer, H., et al. (1992). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Biochemical Pharmacology, 43(2), 301-306. Retrieved from [Link]

  • Ma, B., et al. (2010). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 76(3), 733-739. Retrieved from [Link]

  • Druta, I., et al. (2001). Synthesis of 4-aryloxy-7-nitrobenzofurazan derivatives from 4-chloro-7-nitrobenzofurazan and various phenoxide anions (including pharmaceuticals) in the presence of crown ethers. Dyes and Pigments, 50(2), 119-127. Retrieved from [Link]

  • Xia, Z., et al. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews. Retrieved from [Link]

  • Osyanin, V. A., & Osipov, D. V. (2023). Methods for the Preparation of 3-Nitrobenzofurans. Chemistry of Heterocyclic Compounds, 59(6), 421-424. Retrieved from [Link]

  • Wudarska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Retrieved from [Link]

  • National Institutes of Health. (2014). Degradation of Carbofuran-Contaminated Water by the Fenton Process. Retrieved from [Link]

  • NIST. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. NIST WebBook. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

Sources

stability issues of 7-Nitrobenzofuran-3(2H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Nitrobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues that may be encountered when working with this compound in solution. Our goal is to equip you with the foundational knowledge and practical tools to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with a highly electrophilic aromatic system, a characteristic conferred by the nitro group and the benzofuran scaffold. This inherent electrophilicity is the primary driver of its reactivity and potential instability in solution. Understanding this chemical nature is crucial for anticipating and mitigating degradation. The furanone ring itself can be susceptible to hydrolysis and nucleophilic attack, leading to ring-opening or other transformations.

This guide will walk you through the most common stability challenges, provide clear troubleshooting steps, and offer robust protocols to assess the stability of your compound under your specific experimental conditions.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in solution.

Question 1: Why is my solution of this compound changing color over time?

Answer: A color change is a common indicator of chemical degradation. For a nitroaromatic compound like this compound, this is often due to the formation of new chromophores resulting from reactions with components in your solvent system.

  • Causality: The highly electron-withdrawing nitro group makes the benzofuran ring system susceptible to nucleophilic aromatic substitution (SNAr) or the formation of colored charge-transfer complexes.[1][2] Common nucleophiles in experimental settings include water, amines (e.g., Tris buffer), and thiols (e.g., DTT, beta-mercaptoethanol). The resulting products often have extended conjugation, shifting their absorbance into the visible spectrum.

  • Troubleshooting Steps:

    • Review your solvent/buffer composition: Are there any primary or secondary amines, or high concentrations of other nucleophiles?

    • Consider pH: Basic conditions can deprotonate nucleophiles, increasing their reactivity. Acidic conditions can catalyze hydrolysis of the furanone ring.

    • Protect from light: Photodegradation can also lead to colored byproducts. Store solutions in amber vials or protected from ambient light.

    • Perform a control experiment: Prepare a solution of the compound in a non-nucleophilic, aprotic solvent (e.g., anhydrous acetonitrile or THF) and observe if the color change still occurs.

Question 2: I am seeing multiple peaks in my HPLC/LC-MS analysis of a freshly prepared solution. Is this normal?

Answer: While minor impurities from synthesis are possible, the appearance of multiple, and potentially growing, peaks in your chromatogram is a strong indication of on-instrument or solution degradation.

  • Causality: The compound may be degrading in the vial before injection or even on the column itself. This is particularly common if the mobile phase is aqueous and has a pH that promotes hydrolysis, or if it contains nucleophilic additives.

  • Troubleshooting Steps:

    • Analyze your mobile phase: Is it aqueous? What is the pH? Consider if a less nucleophilic mobile phase could be used.

    • Minimize time in solution: Analyze samples immediately after preparation. If using an autosampler, ensure it is cooled to prevent degradation in the vial over a sequence.

    • Check for solvent compatibility: The compound may be unstable in your dissolution solvent. Test solubility and short-term stability in a small panel of solvents (e.g., acetonitrile, DMSO, methanol) before preparing a large stock. While some sources indicate solubility in chloroform for a similar compound, this may not be suitable for all applications.[3]

Question 3: What are the optimal storage conditions for stock solutions of this compound?

Answer: Based on its chemical structure and the behavior of analogous compounds, the following storage conditions are recommended to maximize shelf-life.

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous DMSO or acetonitrile for long-term stock solutions. Protic solvents like methanol and ethanol are more likely to participate in degradation reactions.

  • Temperature: Store stock solutions at -20°C or -80°C. This will significantly slow the rate of any potential degradation reactions.

  • Atmosphere: For maximum stability, consider aliquoting the stock solution under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxygen.

  • Light Protection: Always store solutions in amber vials to prevent photodegradation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing stability issues with this compound.

G A Observation: Unexpected experimental result (e.g., color change, extra peaks) B Is the compound in solution? A->B C Check solid-state stability. (Visual inspection, melting point) B->C No D Hypothesis: Solution Instability B->D Yes E Review Solution Composition: - Solvent (protic/aprotic) - Buffer (nucleophilic?) - pH D->E F Review Experimental Conditions: - Temperature - Light exposure - Time in solution D->F G Formulate Hypothesis: - Nucleophilic attack? - Hydrolysis? - Photodegradation? E->G F->G H Perform Diagnostic Experiment (See Protocol 1) G->H I Analyze results using a stability-indicating method (See Protocol 2) H->I J Modify experimental parameters: - Change solvent/buffer - Adjust pH - Protect from light - Reduce temperature I->J K Problem Resolved J->K

Caption: A troubleshooting workflow for stability issues.

II. Experimental Protocols for Stability Assessment

To ensure the validity of your experimental results, it is crucial to perform a stability assessment of this compound under your specific conditions.

Protocol 1: Preliminary Stability Assessment using UV-Vis Spectrophotometry

This protocol provides a quick and straightforward method to screen for gross instability.

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in your chosen experimental solvent (e.g., your assay buffer) to a final concentration of ~1 mM.

  • Initial Measurement (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration for UV-Vis analysis (e.g., 10-50 µM), and record the full absorbance spectrum (e.g., 200-600 nm). Note the wavelength of maximum absorbance (λmax) and the absorbance value.

  • Incubate Samples: Aliquot the remaining stock solution into separate vials for each condition you wish to test:

    • Condition A (Control): -20°C, protected from light.

    • Condition B (Experimental): Room temperature, protected from light.

    • Condition C (Light Exposure): Room temperature, exposed to ambient light.

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, and 24 hours), remove an aliquot from each condition, dilute it in the same manner as the T=0 sample, and record the UV-Vis spectrum.

  • Data Analysis: Compare the spectra over time. A stable compound will show a consistent λmax and absorbance. Signs of degradation include a decrease in absorbance at the λmax, a shift in the λmax, or the appearance of new absorbance peaks.

Data Summary Table for Preliminary Stability Assessment
Time Point (hours)Conditionλmax (nm)Absorbance at λmaxObservations (e.g., color change, new peaks)
0N/A
1A (-20°C, dark)
1B (RT, dark)
1C (RT, light)
4A (-20°C, dark)
4B (RT, dark)
4C (RT, light)
24A (-20°C, dark)
24B (RT, dark)
24C (RT, light)
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the intact parent compound from its degradation products. This is essential for accurately quantifying the stability of your compound.

  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

    • Rationale: An acidic modifier is used to ensure good peak shape for the parent compound and its potential degradation products.

  • Gradient Elution: Start with a gradient that allows for the elution of both polar and non-polar species.

    • Example Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Detection: Use a diode array detector (DAD) or photodiode array (PDA) detector to monitor multiple wavelengths. This is crucial for detecting degradation products that may have different absorbance maxima than the parent compound. Set the primary monitoring wavelength to the λmax of this compound.

  • Forced Degradation Study: To validate that your method is stability-indicating, you must intentionally degrade the compound and demonstrate that the degradation products are resolved from the parent peak.

    • Acidic Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 4-8 hours.

    • Basic Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature for 1-4 hours.

    • Oxidative Degradation: Incubate a solution of the compound in 3% H₂O₂ at room temperature for 4-8 hours.

    • Analysis: Inject the stressed samples into the HPLC system. A successful stability-indicating method will show a decrease in the area of the parent peak and the appearance of one or more new, well-resolved peaks corresponding to the degradation products.

III. Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in the literature, we can infer likely pathways based on the known reactivity of the nitrobenzofuran scaffold.[1][2][4]

Hypothetical Degradation Pathway: Nucleophilic Attack

The electron-deficient aromatic ring is susceptible to attack by nucleophiles. Amines, thiols, and even water (especially under basic conditions) can act as nucleophiles, leading to substitution or ring-opening products.

G cluster_0 This compound cluster_1 Degradation Products A Parent Compound B Ring-Opened Product A->B Hydrolysis/Ring Opening C Substitution Product A->C SNAr Reaction Nu Nucleophile (e.g., R-NH2, R-SH, OH-) Nu->A Nucleophilic Attack

Caption: Potential degradation pathways for this compound.

IV. Summary and Best Practices

  • Anticipate Instability: Due to its inherent chemical structure, assume that this compound may be unstable in your experimental system until proven otherwise.

  • Control Your Variables: Pay close attention to solvent, pH, temperature, and light exposure.

  • Use Aprotic Solvents for Stocks: Prepare stock solutions in anhydrous, aprotic solvents like DMSO or acetonitrile and store them at low temperatures, protected from light.

  • Perform a Stability Check: Before beginning extensive experiments, perform a preliminary stability assessment under your specific assay conditions.

  • Employ a Stability-Indicating Method: For quantitative studies, use an analytical method, such as HPLC, that has been validated to separate the parent compound from any potential degradation products.

By following these guidelines and utilizing the provided troubleshooting resources, you can ensure the reliability and accuracy of your research involving this compound.

References

  • Reactivity of nitrobenzofurazan towards nucleophiles: Insights
  • Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups.
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Thieme Connect.
  • Nitrobenzofurazans and nitro-2,1,3-benzothiadiazoles: unexpected reactivity towards nucleophilic
  • 4-Chloro-7-nitrobenzofurazan NBD-chloride. Sigma-Aldrich.
  • The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark.
  • This compound. MySkinRecipes.
  • This compound. CHIRALEN.
  • 4-Chloro-7-nitrobenzofurazan NBD-chloride. Sigma-Aldrich.

Sources

avoiding byproduct formation in 7-Nitrobenzofuran-3(2H)-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Nitrobenzofuran-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this specific synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound and what are the likely challenges?

A common and direct approach to synthesizing benzofuranones is through the intramolecular Friedel-Crafts acylation of a suitably substituted precursor, such as (4-nitro-2-carboxymethoxy)benzoic acid or its corresponding acid chloride. The primary challenge in this synthesis is the strong deactivating effect of the nitro group on the aromatic ring. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution, which can lead to incomplete reactions or the formation of unwanted byproducts.[1][2][3]

Troubleshooting Guide: Byproduct Formation

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Formation of a Regioisomeric Byproduct, 5-Nitrobenzofuran-3(2H)-one.

Q2: My reaction is producing a significant amount of an isomeric byproduct. How can I confirm its identity and improve the regioselectivity towards the 7-nitro isomer?

Root Cause Analysis: The formation of 5-Nitrobenzofuran-3(2H)-one is a common issue and arises from the competing directing effects of the substituents on the aromatic precursor.[4] In an intramolecular Friedel-Crafts type reaction, cyclization can occur at either of the two positions ortho to the ether linkage. The nitro group is a strong deactivating group and a meta-director. The ether oxygen is an activating group and an ortho-, para-director. The regiochemical outcome depends on a delicate balance of these electronic effects and the reaction conditions.

Troubleshooting and Optimization:

  • Choice of Acid Catalyst: The nature and strength of the acid catalyst can significantly influence the regioselectivity. A combination of a Lewis acid (e.g., AlCl₃) to generate the acylium ion and a protic acid (e.g., trifluoroacetic acid, TFA) to facilitate ring closure can be effective.[5] Experimenting with different Lewis acids and their concentrations is recommended.

  • Temperature Control: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product, which could be the desired 7-nitro isomer. However, this may also decrease the overall reaction rate. A careful temperature optimization study is crucial.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for Friedel-Crafts reactions.

Suggested Optimization Protocol:

  • Start with a 1:1 mixture of a Lewis acid (e.g., AlCl₃) and a protic acid (e.g., TFA) at a low temperature (e.g., 0 °C).

  • Slowly warm the reaction to room temperature and monitor the ratio of the two isomers by HPLC or ¹H NMR.

  • If the reaction is slow, gradually increase the temperature in increments of 10 °C.

  • Screen different Lewis acids (e.g., FeCl₃, SnCl₄, BF₃·OEt₂) to find the optimal catalyst for your specific substrate.

ParameterCondition A (High Regioselectivity)Condition B (Low Regioselectivity)
Catalyst Optimized Lewis/Protic Acid RatioSub-optimal or single catalyst
Temperature Low to moderate (0-50 °C)High (>80 °C)
Solvent Non-polar (e.g., DCM, DCE)Polar aprotic (e.g., DMF, DMSO)

Visualization of Regioisomer Formation:

G cluster_0 Precursor cluster_1 Reaction Conditions cluster_2 Products precursor (4-nitro-2-carboxymethoxy)benzoic acid conditions Acid Catalyst Temperature Solvent precursor->conditions product_7_nitro This compound (Desired Product) conditions->product_7_nitro Optimized byproduct_5_nitro 5-Nitrobenzofuran-3(2H)-one (Byproduct) conditions->byproduct_5_nitro Sub-optimal

Caption: Reaction pathway leading to desired product and regioisomeric byproduct.

Problem 2: Incomplete Cyclization and Recovery of Starting Material.

Q3: My reaction is not going to completion, and I am recovering a significant amount of my starting material. What can I do to drive the reaction forward?

Root Cause Analysis: As mentioned, the nitro group strongly deactivates the aromatic ring, making the intramolecular cyclization inherently difficult.[1][2][3] Incomplete reactions are often due to insufficient activation of the electrophile or a high activation energy barrier for the cyclization step.

Troubleshooting and Optimization:

  • Increase Catalyst Loading: A stoichiometric amount or even an excess of the Lewis acid catalyst may be necessary to ensure the formation of the acylium ion and to drive the reaction.

  • Elevate Reaction Temperature: While high temperatures can sometimes lead to byproduct formation, a carefully controlled increase in temperature can provide the necessary energy to overcome the activation barrier.

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can quench the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Use of a More Reactive Electrophile: Converting the carboxylic acid precursor to the corresponding acid chloride will generate a more reactive electrophile for the intramolecular acylation.

Experimental Workflow for Driving the Reaction to Completion:

G start Start: Incomplete Reaction check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous increase_catalyst Increase Lewis Acid Loading check_anhydrous->increase_catalyst Yes monitor_reaction Monitor by TLC/HPLC increase_catalyst->monitor_reaction increase_temp Gradually Increase Temperature increase_temp->monitor_reaction use_acid_chloride Convert Precursor to Acid Chloride use_acid_chloride->monitor_reaction monitor_reaction->increase_temp Still Incomplete monitor_reaction->use_acid_chloride Still Incomplete workup Reaction Complete: Work-up monitor_reaction->workup Complete

Caption: Troubleshooting workflow for incomplete cyclization.

Problem 3: Formation of Dark, Tarry Byproducts.

Q4: My reaction mixture is turning dark, and I am getting a lot of unidentifiable, tarry material. What is causing this decomposition?

Root Cause Analysis: The formation of dark, insoluble byproducts, often referred to as "tar," is usually a sign of decomposition of the starting material, product, or intermediates under the harsh reaction conditions. This can be caused by excessive heat, overly aggressive catalysts, or the inherent instability of the nitro-containing aromatic compounds.

Troubleshooting and Optimization:

  • Lower Reaction Temperature: This is the most critical parameter to control. Even if the reaction is slower, it is often better to run it at a lower temperature for a longer period to avoid decomposition.

  • Slower Addition of Reagents: Adding the catalyst or the substrate portion-wise can help to control the exotherm of the reaction and prevent localized overheating.

  • Choice of a Milder Catalyst: If strong Lewis acids like AlCl₃ are causing decomposition, consider using milder alternatives such as ZnCl₂, FeCl₃, or even a strong protic acid like polyphosphoric acid (PPA) or triflic acid.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed.

ParameterMitigation StrategyRationale
Temperature Reduce to the lowest effective temperature.Minimizes thermal degradation of sensitive nitro-aromatic compounds.
Catalyst Screen for milder Lewis or protic acids.Reduces the harshness of the reaction medium.
Reagent Addition Add catalyst or substrate portion-wise.Controls reaction exotherm and prevents localized overheating.
Reaction Time Monitor closely and quench promptly.Avoids prolonged exposure of the product to harsh conditions.

References

  • Yadav, M. et al. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Advanced Scientific Research. Available at: [Link]

  • Reddy, T. R. et al. (2025). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. ResearchGate. Available at: [Link]

  • Kawai, Y. et al. (2021). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Institutes of Health. Available at: [Link]

  • Patexia. (2001). 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one a process for the preparation thereof and the use thereof. Patexia. Available at: [Link]

  • Khan, I. et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Shao, L. et al. (2021). Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. ResearchGate. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • Da Silveira, G. P. et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. MDPI. Available at: [Link]

  • Beaudry, C. M. et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]

  • Wei, Y. et al. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

  • Yin, J.-Q. et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Quora. (2017). Why doesn't nitrobenzene undergo Friedel–Crafts reactions?. Quora. Available at: [Link]

  • Beilstein Journals. (n.d.). Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone. Beilstein Journals. Available at: [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. SlidePlayer. Available at: [Link]

  • Ragaini, F. et al. (2020). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. AIR Unimi. Available at: [Link]

  • Rychnovsky, S. D. (2004). Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2025). Synthesis of N‐Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ResearchGate. Available at: [Link]

  • Ju, K.-S. & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2000). Nitro Compounds, Aromatic. ResearchGate. Available at: [Link]

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long-term storage and handling of 7-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for the long-term storage and handling of 7-Nitrobenzofuran-3(2H)-one. It is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Introduction

This compound is a heterocyclic organic compound with applications in organic synthesis as an intermediate for pharmaceuticals and fluorescent dyes.[1] Its utility in medicinal chemistry is also being explored due to the potential antimicrobial and anti-inflammatory properties of the nitrobenzofuran scaffold.[1] Proper storage and handling are paramount to ensure the compound's stability, experimental reproducibility, and user safety. This guide addresses common questions and troubleshooting scenarios to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a cool, dark, and dry place. While some suppliers suggest room temperature storage,[1][2] storing at -20°C is a common practice for preserving the integrity of complex organic molecules, especially when their long-term stability at ambient temperature is not fully characterized.[3] The container should be tightly sealed to prevent moisture absorption and exposure to air.

Q2: How should I prepare stock solutions of this compound?

A2: Based on the solubility of similar nitroaromatic and benzofuran compounds, suitable solvents for preparing stock solutions include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform.[4][5] It is crucial to use anhydrous-grade solvents to minimize hydrolysis. Sonication can be used to aid dissolution. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Yes, nitroaromatic compounds can be photosensitive.[6] It is recommended to protect both the solid compound and its solutions from light. Use amber vials or wrap containers with aluminum foil.[7] When working with the compound, minimize exposure to ambient light.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: As with any chemical, appropriate PPE is essential. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8] All handling of the solid powder and concentrated solutions should be performed in a well-ventilated fume hood to avoid inhalation.[8]

Q5: How do I safely dispose of this compound and its waste?

A5: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[9] Avoid disposal down the drain. Chlorinated and non-chlorinated solvent waste should be segregated.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Review storage conditions. Ensure the compound is stored in a cool, dark, and dry place. Use fresh aliquots of stock solutions for critical experiments.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.
Difficulty dissolving the compound Inappropriate solvent selection.Test solubility in small quantities of different anhydrous organic solvents such as DMSO, DMF, or chloroform.
Presence of moisture in the solvent.Use fresh, anhydrous grade solvents for preparing solutions.
Color change of solid or solution over time Degradation due to light exposure or oxidation.Always store the compound and its solutions protected from light. Consider purging the vial with an inert gas like argon or nitrogen before sealing.

Experimental Protocols

Protocol 1: Reconstitution of Solid this compound
  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Addition: In a chemical fume hood, add the desired volume of anhydrous solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Dissolution: Vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use amber vials or cryotubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Handling Procedure
  • Preparation: Before handling, ensure you are wearing the appropriate PPE (lab coat, gloves, safety glasses).

  • Work Area: Conduct all manipulations of the solid compound and concentrated solutions within a certified chemical fume hood.

  • Weighing: If weighing the solid, do so in the fume hood and clean the balance and surrounding area immediately after use.

  • Solution Transfer: Use calibrated pipettes for accurate transfer of solutions.

  • Cleanup: After handling, wipe down the work area and properly dispose of all contaminated materials. Wash hands thoroughly.

Visual Guides

Decision Tree for Troubleshooting Inconsistent Results

G start Inconsistent Experimental Results q1 Is the stock solution freshly prepared? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 How was the solid compound stored? a1_yes->q2 sol1 Prepare fresh stock solution from solid. a1_no->sol1 end_node Re-run experiment with fresh materials. sol1->end_node a2_good Cool, dark, dry q2->a2_good a2_bad Ambient, light, or humid q2->a2_bad q3 Were stock solutions aliquoted? a2_good->q3 sol2 Source new vial of compound. a2_bad->sol2 sol2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end_node sol3 Aliquot new stock to avoid freeze-thaw cycles. a3_no->sol3 sol3->end_node

Caption: Troubleshooting inconsistent results.

Potential Degradation Pathways

G compound This compound light Light Exposure compound->light can lead to moisture Moisture/Hydrolysis compound->moisture can lead to oxidation Oxidation compound->oxidation can lead to photoproducts Photodegradation Products light->photoproducts hydrolysis_products Ring-Opened Products moisture->hydrolysis_products oxidation_products Oxidized Derivatives oxidation->oxidation_products

Caption: Potential degradation pathways.

References

  • Czaplicka, M. (2004). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • National Institute for Occupational Safety and Health. (2005). Nitroaromatic Compounds. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Iov, I., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6129.
  • Goetz, T. (2018). Handling and Storing Chemicals. Lab Manager. Retrieved from [Link]

  • Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(3), 523-552.

Sources

Navigating NBD Labeling: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: While the query specified "7-Nitrobenzofuran-3(2H)-one," publicly available research and application data for this compound in protein labeling are scarce. It is primarily documented as a chemical intermediate. Given the context of creating a technical guide for fluorescent labeling, this document will focus on the widely used and structurally related reagents, 4-Fluoro-7-nitrobenzofurazan (NBD-F) and 4-Chloro-7-nitrobenzofurazan (NBD-Cl) . These compounds are the industry standards for "NBD" labeling of amines and thiols, and it is highly probable that they are the reagents of interest for your application.

This guide is designed to serve as a comprehensive technical support center for researchers, scientists, and drug development professionals utilizing NBD-F and NBD-Cl for fluorescent labeling. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and refine your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of NBD-F and NBD-Cl labeling?

NBD-F and NBD-Cl are fluorogenic reagents, meaning they are not fluorescent on their own but become highly fluorescent after reacting with a target molecule. The core mechanism is a nucleophilic aromatic substitution. The electron-withdrawing nitro group makes the carbon atom attached to the halogen (fluorine or chlorine) highly electrophilic and susceptible to attack by nucleophiles like primary and secondary amines or thiols. This reaction results in a stable, fluorescent NBD-adduct.

Q2: What are the primary differences between NBD-F and NBD-Cl?

The main difference lies in their reactivity. NBD-F is significantly more reactive than NBD-Cl. For instance, the reaction of NBD-F with glycine is reported to be about 500 times faster than that of NBD-Cl. This higher reactivity allows for faster labeling under milder conditions. However, this also means NBD-F is less stable and must be stored and handled more carefully to prevent degradation.

Q3: What are the optimal pH conditions for NBD labeling?

The labeling reaction with amines is pH-dependent. A slightly alkaline environment (pH 8.0-9.5) is generally optimal. This is because the unprotonated, nucleophilic form of the amine is the reactive species. At acidic or neutral pH, the amine is protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down or preventing the reaction. Borate buffers are commonly used to maintain this optimal pH.

Q4: What are the spectral properties of NBD-labeled molecules?

NBD-labeled compounds typically exhibit an excitation maximum around 470 nm (blue) and an emission maximum around 530 nm (green). These values can shift slightly depending on the solvent environment and the nature of the labeled molecule. The fluorescence of NBD adducts is highly sensitive to the polarity of the local environment, with fluorescence intensity often increasing in less polar (more hydrophobic) environments.

Q5: How should I store my NBD reagents?

NBD-F and NBD-Cl powders should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in anhydrous DMSO or acetonitrile, should also be stored at -20°C or -80°C and used as quickly as possible. Given its higher reactivity, extra care should be taken to protect NBD-F from moisture.

Troubleshooting Guide

Problem 1: Low or No Fluorescent Signal

Possible Cause 1: Incorrect pH of the Reaction Buffer

  • Explanation: As detailed in the FAQs, the amine target must be in its unprotonated, nucleophilic state to react with the NBD halide. If the pH is too low (e.g., < 7.5), the amine will be protonated, and the reaction will not proceed efficiently.

  • Solution:

    • Verify the pH of your reaction buffer. Ensure it is within the optimal range of 8.0 to 9.5.

    • Prepare fresh buffer if there is any doubt about its integrity. Borate or bicarbonate buffers are common choices.

Possible Cause 2: Degraded NBD Reagent

  • Explanation: NBD-F, in particular, is moisture-sensitive. Both reagents can degrade if exposed to light or stored improperly. A degraded reagent will be unable to label your target.

  • Solution:

    • Prepare a fresh stock solution of the NBD reagent in anhydrous DMSO or acetonitrile.

    • To test the reagent's activity, perform a small-scale control reaction with a simple primary amine like glycine or butylamine. Successful labeling will result in a bright yellow/orange solution with strong green fluorescence.

Possible Cause 3: Insufficient Incubation Time or Temperature

  • Explanation: While the reaction can be rapid, it is not instantaneous. The kinetics depend on the specific amine, temperature, and reagent concentrations.

  • Solution:

    • Increase the incubation time.

    • Gently increase the reaction temperature. A common condition is 60°C for 1-10 minutes. Be cautious with temperature-sensitive samples.

    • Increase the molar excess of the NBD reagent relative to the target molecule.

Problem 2: High Background Fluorescence

Possible Cause 1: Excess, Unreacted NBD Reagent

  • Explanation: Although NBD halides are themselves non-fluorescent, they can hydrolyze over time, especially in aqueous buffers, to form fluorescent byproducts. Excess reagent can contribute to background noise.

  • Solution:

    • Quench the reaction: After the desired incubation time, the reaction can be stopped and the pH lowered by adding an acid like HCl. This protonates any remaining primary amines, preventing further reaction.

    • Purification: Remove the excess reagent and byproducts using size-exclusion chromatography (for macromolecules like proteins), dialysis, or reverse-phase HPLC (for small molecules).

Possible Cause 2: Non-specific Labeling

  • Explanation: At very high concentrations or prolonged reaction times, NBD reagents can react with other nucleophiles in the sample, such as thiols (e.g., from cysteine residues or dithiothreitol [DTT]). While NBD-thiol adducts are generally less fluorescent than NBD-amine adducts, they can still contribute to background.

  • Solution:

    • Optimize the molar ratio of NBD reagent to your target. Use the lowest concentration that still provides efficient labeling.

    • If your buffer contains nucleophilic components (e.g., Tris buffer, which has a primary amine), switch to a non-nucleophilic buffer like borate or phosphate.

    • If thiol labeling is a concern and not desired, consider protecting the thiol groups prior to NBD labeling.

Problem 3: Unexpected Reaction Products or Shifts in Spectra

Possible Cause 1: Reaction with Thiols or Other Nucleophiles

  • Explanation: NBD reagents are reactive towards thiols, and this can be an intended or unintended reaction. The resulting NBD-thioether adduct may have slightly different spectral properties than the NBD-amine adduct.

  • Solution:

    • Characterize your product using mass spectrometry to confirm the site of labeling.

    • If amine-specific labeling is desired, cap free thiols with a reagent like N-ethylmaleimide (NEM) before adding the NBD reagent.

Possible Cause 2: High Local Concentration of Amines

  • Explanation: At very high concentrations of unprotonated amines, NBD-Cl can undergo a different reaction, leading to a product with a different absorption maximum (around 380 nm instead of 470 nm). This is less common in typical labeling protocols but can occur in unique situations like labeling dense amine surfaces or micelles.

  • Solution:

    • Reduce the concentration of your target molecule or the NBD reagent.

    • Ensure efficient stirring and mixing to avoid high local concentrations.

Experimental Protocols & Data

Table 1: Key Parameters for NBD Labeling Reactions
ParameterRecommended ConditionRationale & Notes
Reagent NBD-F or NBD-ClNBD-F is more reactive but less stable. Choose based on the reactivity of your target and required reaction speed.
Solvent for Stock Anhydrous DMSO or AcetonitrileNBD reagents are poorly soluble and unstable in aqueous solutions.
Reaction Buffer 50-100 mM Borate or BicarbonateMaintains the necessary alkaline pH for amine deprotonation. Avoid Tris buffer.
Reaction pH 8.0 - 9.5Optimal for ensuring the target amine is in its reactive, nucleophilic form.
Temperature Room Temperature to 60°CHigher temperatures accelerate the reaction. Use caution with sensitive biomolecules.
Time 1 - 60 minutesHighly dependent on temperature, pH, and the specific reactants. Monitor progress if possible.
Molar Ratio 1:1 to 10:1 (NBD:Amine)A molar excess of NBD reagent drives the reaction to completion. Optimize to minimize background.
Quenching Addition of acid (e.g., 50 mM HCl)Stops the reaction by protonating unreacted amines.
Protocol 1: General Labeling of a Protein Sample
  • Protein Preparation: Dissolve or dialyze the protein into a non-nucleophilic buffer (e.g., 50 mM sodium borate, pH 8.5).

  • Reagent Preparation: Prepare a 10-100 mM stock solution of NBD-F or NBD-Cl in anhydrous DMSO.

  • Labeling Reaction: While vortexing gently, add a 5- to 10-fold molar excess of the NBD stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture in the dark for 1 hour at room temperature or for a shorter duration at a higher temperature (e.g., 30 minutes at 37°C).

  • Purification: Separate the NBD-labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Derivatization of Amino Acids for HPLC Analysis
  • Sample Preparation: Dissolve the amino acid sample in 50 mM borate buffer (pH 8.0).

  • Reagent Preparation: Prepare a 100 mM NBD-F solution in acetonitrile.

  • Derivatization: Mix the sample solution with the NBD-F solution (e.g., in a 3:1 v/v ratio).

  • Heating: Heat the mixture in a sealed vial at 60°C for 1-5 minutes.

  • Cooling & Quenching: Immediately cool the vial on an ice bath and then add 50 mM HCl to stop the reaction.

  • Analysis: The sample is now ready for injection into the HPLC system with fluorescence detection (Ex: 470 nm, Em: 530 nm).

Visualizing the Workflow and Mechanism

NBD_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction cluster_analysis Analysis p1 Prepare Analyte in Alkaline Buffer (e.g., Borate pH 8.5) r1 Mix Analyte and NBD Reagent p1->r1 p2 Prepare NBD-F/Cl Stock Solution (Anhydrous DMSO) p2->r1 r2 Incubate (e.g., 60°C, 5 min) r1->r2 c1 Quench Reaction (e.g., add HCl) r2->c1 c2 Purify Labeled Product (e.g., HPLC, SEC) c1->c2 a1 Fluorescence Detection (Ex: 470nm, Em: 530nm) c2->a1

Caption: Standard experimental workflow for NBD labeling.

Caption: Reaction mechanism of NBD-halides with amines.

References

  • Dojindo Molecular Technologies, Inc. "Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2." Accessed January 12, 2026. [Link]

  • Wikipedia. "4-Fluoro-7-nitrobenzofurazan." Last modified October 25, 2023. [Link]

  • Pomorski, A., et al. "Dithionite quenching rate measurement of the inside-outside membrane bilayer distribution of 7-nitrobenz-2-oxa-1,3-diazol-4-yl-labeled phospholipids." Biochemistry 43.42 (2004): 13455-64. [Link]

  • Kyrychenko, A., et al. "Advantages of Quantitative Analysis of Depth-Dependent Fluorescence Quenching: Case Study of BAX." Biophysical Journal 121.3 (2022): 457-469. [Link]

  • García-García, J., et al. "The C2 domain of PKCα induces clustering of phosphatidylserine in the membrane." Biophysical Journal 94.7 (2008): 2567-76. [Link]

  • Yi, L., et al. "NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications." Chemical Society Reviews 50.12 (2021): 7146-7181. [Link]

  • Lattmann, E., et al. "Quenching of Internalized NBD Fluorescence in Liposomes Containing Dithionite." Journal of visualized experiments : JoVE 142 (2018): 58571. [Link]

  • Russell, G. A., et al. "New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models." Journal of the American Chemical Society 97.7 (1975): 1906-11. [Link]

  • Al-Majed, A. A., et al. "A dual-function chromogenic and fluorogenic benzofurazan probe for plazomicin and its innovative utility for development of two microw

overcoming low fluorescence signal with 7-Nitrobenzofuran-3(2H)-one probes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Maximizing Signal from 7-Nitrobenzofuran Probes

Welcome to the technical support guide for 7-Nitrobenzofuran-3(2H)-one and related NBD probes. As a Senior Application Scientist, my goal is to help you navigate the complexities of using these powerful fluorogenic reagents and overcome the common challenge of low fluorescence signal. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical and physical principles governing your experiments.

Part 1: Understanding Your Probe - The "Switch-On" Mechanism

This compound and its analogues, like 4-chloro-7-nitrobenzofurazan (NBD-Cl), are classified as pro-fluorescent probes.[1][2] This means they are essentially non-fluorescent by themselves but become highly fluorescent after reacting with a specific target analyte.[1][2]

The core of this technology lies in a nucleophilic aromatic substitution reaction.[3][4] The probe's benzofurazan ring is electron-deficient, making it susceptible to attack by nucleophiles such as the thiol groups (-SH) found in cysteine or glutathione, or primary/secondary amine groups (-NH2, -NHR) in amino acids and proteins.[4][5] When a nucleophile attacks, it displaces a leaving group (like a chlorine atom in NBD-Cl), forming a stable, fluorescent NBD-adduct.[3][4] This "switch-on" mechanism is what provides the high sensitivity and low background potential for these assays.

G Probe 7-Nitrobenzofuran Probe (Non-Fluorescent) Product NBD-Adduct (Highly Fluorescent) Probe->Product   + Analyte Nucleophilic Analyte (e.g., Thiol, Amine) Analyte->Product Reaction (Nucleophilic Substitution)

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for NBD-adducts? A: After successful reaction with an analyte, the resulting fluorescent product typically exhibits an excitation maximum around 460-480 nm (blue) and an emission maximum in the range of 530-550 nm (green).[2][5] Always confirm the specific wavelengths for your adduct using a spectrophotometer, as the local chemical environment can cause slight shifts.

Q2: My NBD probe is supposed to be dissolved in an organic solvent, but my sample is aqueous. Is this a problem? A: No, this is standard procedure. NBD probes are often dissolved in a water-miscible organic solvent like methanol or acetonitrile for stability and solubility.[3] The final reaction is typically performed in a mixed aqueous buffer/organic solvent system. Ensure the final concentration of the organic solvent does not negatively impact your biological sample (e.g., protein denaturation).

Q3: Can the probe react with my buffer? A: Yes, this is a critical consideration. Buffers containing primary or secondary amines, such as Tris or glycine, can act as nucleophiles and react with the probe, leading to high background signal and consumption of the reagent. It is highly recommended to use buffers without these functional groups, such as phosphate or borate buffers.[3]

Q4: How should I store my NBD probe? A: NBD probes should be stored desiccated and protected from light, typically at -20°C for long-term storage. Prepare solutions fresh whenever possible, as the probe can hydrolyze in the presence of moisture, especially at high pH, which can lead to increased background fluorescence.[3]

Part 3: Troubleshooting Guide: Overcoming Low Fluorescence Signal

Low or no signal is the most common issue encountered. The key to solving it is to systematically evaluate each component of the reaction.

G Start Problem: Low Fluorescence Signal Check_pH Is Reaction pH Optimal? (pH 8.0-9.5) Start->Check_pH Check_Buffer Is Buffer Non-Nucleophilic? (e.g., Phosphate, Borate) Check_pH->Check_Buffer Yes Check_Probe Is Probe Concentration Sufficient? (Titrate if needed) Check_Buffer->Check_Probe Yes Check_Incubation Are Incubation Time & Temp Adequate? Check_Probe->Check_Incubation Yes Check_Instrument Are Instrument Settings Correct? (Ex/Em Wavelengths, Gain) Check_Incubation->Check_Instrument Yes Check_Photobleaching Is Photobleaching Occurring? Check_Instrument->Check_Photobleaching Yes Resolved Signal Restored Check_Photobleaching->Resolved Yes

Issue 1: The Reaction Is Not Occurring Efficiently
Potential Cause Scientific Rationale Recommended Solution
Suboptimal pH The nucleophilic attack by amines or thiols is highly pH-dependent. At neutral or acidic pH, these groups are often protonated (e.g., -NH3+, -SH), making them poor nucleophiles. An alkaline environment (pH 8.0-9.5) is required to deprotonate these groups, rendering them more reactive.[3][6]Action: Use a borate or phosphate buffer to maintain a pH between 8.0 and 9.5.[3] Verify the final pH of your reaction mixture after all components have been added.
Interfering Buffer Components Buffers like Tris contain primary amines that will compete with your target analyte for the probe, consuming the reagent and increasing background.Action: Switch to a non-nucleophilic buffer system such as phosphate, borate, or HEPES.[3][5]
Insufficient Incubation Time or Temperature Like most chemical reactions, the derivatization rate is dependent on time and temperature. Insufficient incubation will lead to an incomplete reaction and low yield of the fluorescent product.Action: Increase the incubation time or temperature. A common starting point is 50-70°C for 20-60 minutes.[3] Note that you must ensure your analyte is stable under these conditions.
Low Probe or Analyte Concentration The signal is directly proportional to the concentration of the fluorescent adduct formed. If either the probe or the analyte is the limiting reagent at a very low concentration, the signal will be weak.[7][8]Action: Titrate the probe concentration to find the optimal level that maximizes signal without significantly increasing background.[7][8] If the analyte concentration is suspected to be extremely low, consider sample concentration steps prior to the assay.
Issue 2: The Fluorescent Signal Is Being Lost or Not Detected
Potential Cause Scientific Rationale Recommended Solution
Photobleaching NBD adducts, like all fluorophores, are susceptible to photochemical destruction (photobleaching) upon prolonged or high-intensity exposure to excitation light.[9][10] This leads to a progressive loss of signal during measurement.[9][10]Action: Minimize the sample's exposure time to the excitation light.[9] Reduce the intensity of the excitation source using neutral-density filters.[9] For microscopy, use an antifade mounting medium.[9][11]
Incorrect Instrument Settings The detector can only measure the photons you tell it to look for. Using incorrect excitation or emission filters, or setting the detector gain too low, will result in poor signal detection.Action: Ensure your instrument's excitation and emission filters are matched to the NBD-adduct's spectra (~470 nm Ex, ~530 nm Em).[2] Optimize the detector gain or exposure time to maximize the signal-to-noise ratio.[12][13]
Probe Hydrolysis At high pH, NBD probes can hydrolyze to NBD-OH, which is also fluorescent and contributes to high background, potentially masking a weak specific signal.[3]Action: Always prepare NBD solutions fresh.[3] After the derivatization reaction is complete, consider terminating it by acidification (e.g., with HCl) to stabilize the product and prevent further hydrolysis before measurement.[3]

Part 4: Experimental Protocol - General Assay for Thiol Quantification

This protocol provides a general framework for using an NBD-type probe (e.g., NBD-Cl) for the pre-column derivatization of thiols for HPLC analysis or for quantification in a plate reader.

1. Reagent Preparation:

  • Reaction Buffer: 0.1 M Borate Buffer, pH 9.0. Dissolve boric acid in deionized water and adjust the pH to 9.0 with concentrated NaOH.[3]
  • Probe Stock Solution: 5 mM NBD-Cl in HPLC-grade acetonitrile. Prepare this solution fresh and protect it from light.
  • Sample/Standard: Prepare your thiol-containing sample or standards (e.g., glutathione) in deionized water or an appropriate buffer.

2. Derivatization Procedure:

  • In a microcentrifuge tube, combine the following:
  • 100 µL of your sample or standard.
  • 200 µL of 0.1 M Borate Buffer (pH 9.0).
  • Vortex the mixture briefly.
  • Add 200 µL of the 5 mM NBD-Cl solution.
  • Vortex thoroughly to ensure complete mixing.
  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath, protected from light.
  • After incubation, cool the tube to room temperature.

3. Reaction Termination & Measurement:

  • To stop the reaction and stabilize the derivative, add 100 µL of 0.1 M HCl. Vortex to mix.
  • The sample is now ready for analysis.
  • For Plate Reader: Transfer an appropriate volume to a microplate and read the fluorescence with excitation set to ~470 nm and emission to ~530 nm.
  • For HPLC: Inject an appropriate volume onto your HPLC system equipped with a fluorescence detector set to the same wavelengths.

References

  • A Step-by-Step Guide for Amino Acid Derivatiz
  • Optimization of signal-to-noise ratios in time-filtered fluorescence detection.
  • A framework to enhance the signal-to-noise ratio for quantit
  • Live-cell fluorescence imaging. PubMed.
  • What troubleshooting recommendations are there if no signal is detected? PCR Biosystems.
  • Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy and GSH.
  • Signal-to-Noise Consider
  • The Fluorescence Signal is Too Low. Immudex.
  • Troubleshooting Tips for Fluorescence Staining. Biotium.
  • In Situ Hybridization Support—Troubleshooting. Thermo Fisher Scientific - US.
  • Flow Cytometry Troubleshooting Guide. Bio-Techne.
  • Resolving your Noise Complaints – the Basics of Signal/Noise R
  • NBD-Cl (NBD chloride) | Nonfluorescent Reagent. MedchemExpress.com.
  • Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
  • Effect of pH on the reaction of Thiamine with NBD-Cl...
  • Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. PMC - NIH.
  • Photobleaching in Fluorescence Imaging. Thermo Fisher Scientific - US.
  • New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentr
  • Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye deriv
  • The nitrodibenzofuran chromophore: A new caging group for ultra-efficient photolysis in living cells.
  • 4-Fluoro-7-nitrobenzofurazan. Wikipedia.
  • What are some antifading agents used to prevent photobleaching?
  • Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. PMC.
  • Photobleaching. Wikipedia.
  • Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applic
  • Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. PMC - NIH.
  • Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. PubMed.
  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan.
  • Fluorescence on–off switching mechanism of benzofurazans. Organic & Biomolecular Chemistry (RSC Publishing).

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Technical Support Center: Enhancing Cell Permeability of 7-Nitrobenzofuran-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 7-Nitrobenzofuran-3(2H)-one derivatives. This class of compounds holds significant therapeutic promise, with demonstrated activity in various disease models, including antileishmanial and antimalarial applications.[1][2] However, a frequent and critical challenge in translating potent in vitro biochemical activity into cellular and in vivo efficacy is the limited cell permeability of the core scaffold.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability issues, thereby accelerating your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the permeability challenges associated with this compound derivatives.

Q1: Why do many this compound derivatives exhibit poor cell permeability?

A1: The primary challenge stems from the physicochemical properties inherent to the scaffold. The 7-nitro group, while often crucial for biological activity, significantly increases the molecule's polarity and its topological polar surface area (TPSA). High polarity is inversely correlated with passive diffusion across the lipid bilayer of the cell membrane. Furthermore, the nitro group and the ketone can act as hydrogen bond acceptors, which can lead to a strong solvation shell of water molecules that must be stripped away for the compound to enter the nonpolar membrane interior, an energetically unfavorable process. These properties are common hurdles for many nitroaromatic compounds in drug discovery.[3][4]

Q2: My derivative is highly potent in a cell-free (biochemical) assay but shows little to no activity in a cell-based assay. Is this automatically a permeability issue?

  • Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport it out of the cell, preventing it from reaching its intracellular target.[5]

  • Intracellular Metabolism: The compound might be rapidly metabolized into an inactive form once inside the cell.

  • Target Engagement: The target protein's conformation or accessibility within the cellular environment might differ from the purified, recombinant protein used in biochemical assays.

However, given the known characteristics of this compound class, assessing permeability should be the first step in troubleshooting this common issue.

Q3: What are the standard initial assays to quantitatively measure the permeability of my compounds?

A3: Two widely adopted in vitro methods form the cornerstone of permeability assessment:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[6] It exclusively measures passive diffusion and is an excellent first screen for membrane transit potential.

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colorectal adenocarcinoma and mimic the intestinal epithelium.[7] It provides a more comprehensive picture by assessing both passive diffusion and active transport processes, including efflux.[7][8]

We recommend starting with a PAMPA screen for its speed and cost-effectiveness, followed by a Caco-2 assay for more promising candidates to investigate the potential role of active transport.[9]

Part 2: Troubleshooting Guide: From Diagnosis to Solution

This guide provides a structured approach to identifying and solving permeability problems encountered during your experiments.

Issue 1: Low Cellular Activity Despite High Biochemical Potency

This is the most common challenge. The following workflow will help you diagnose the root cause and identify a solution.

G start Problem: Low Cellular Activity Despite High Biochemical Potency pampa Step 1: Run PAMPA Assay (Measures Passive Diffusion) start->pampa analyze_pampa Analyze PAMPA Result pampa->analyze_pampa caco2 Step 2: Run Caco-2 Assay (Measures Passive + Active Transport) analyze_caco2 Analyze Caco-2 Result (Calculate Efflux Ratio) caco2->analyze_caco2 analyze_pampa->caco2  Papp > 1 x 10⁻⁶ cm/s (Permeability is Likely Not the Issue) sol_chem Solution A: Medicinal Chemistry (e.g., Prodrug Strategy, Reduce H-Bonding) analyze_pampa->sol_chem Papp < 1 x 10⁻⁶ cm/s (Poor Passive Permeability)   sol_efflux Solution B: Address Efflux (Co-dose with inhibitor in vitro, redesign to avoid P-gp recognition) analyze_caco2->sol_efflux Efflux Ratio > 2 (Compound is an Efflux Substrate)   sol_other Investigate Other Issues: (Metabolism, Target Engagement, Solubility) analyze_caco2->sol_other  Efflux Ratio < 2 (Permeability and Efflux Unlikely Issues) G parent Parent Drug (Poor Permeability) prodrug Prodrug (Lipophilic, Permeable) parent->prodrug Add Lipophilic Promoiety membrane Cell Membrane prodrug->membrane Passive Diffusion active Active Drug Released (Intracellular) enzyme Intracellular Esterases membrane->enzyme enzyme->active Cleavage

Caption: The prodrug strategy for enhancing cell permeability.

Part 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the rate of passive diffusion of a compound from a donor compartment through a synthetic membrane coated with lipids (e.g., lecithin) into an acceptor compartment.

Methodology:

  • Prepare Solutions:

    • Dissolve test compounds in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 100-200 µM.

    • Prepare the lipid solution (e.g., 10 mg/mL lecithin in dodecane).

  • Coat the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (the donor plate). Allow the solvent to evaporate.

  • Add Acceptor Buffer: Add 200 µL of PBS to each well of a 96-well acceptor plate.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.

  • Add Test Compounds: Add 100 µL of the test compound solution to each well of the donor plate.

  • Incubation: Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where [drug]equilibrium is the concentration at equilibrium, VA and VD are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 2: Caco-2 Permeability Assay

Principle: This assay uses a confluent monolayer of Caco-2 cells grown on a permeable filter support to model the human intestinal barrier, assessing both passive and active transport. [7] Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 60,000 cells/cm². Culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²), which indicates tight junction formation. [8]3. Permeability Measurement (A -> B):

    • Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Permeability Measurement (B -> A):

    • In a separate set of wells, perform the reverse experiment by adding the test compound to the basolateral side and sampling from the apical side.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp for both A->B and B->A directions. The formula is similar to the PAMPA calculation but uses the rate of appearance of the drug in the receiver compartment.

    • Calculate the Efflux Ratio = Papp (B->A) / Papp (A->B) . An efflux ratio greater than 2 suggests the compound is a substrate for active efflux. [10]

Part 4: Data Interpretation

Table 1: Hypothetical Physicochemical and Permeability Data for this compound Analogs

CompoundR-Group ModificationLogPTPSA (Ų)HBDPAMPA Papp (x 10⁻⁶ cm/s)Interpretation
Parent -OH1.8105.210.5Poor passive permeability
Analog 1 -OCH₃2.295.902.1Moderate permeability
Analog 2 -OCOCH₃ (Prodrug)2.5118.505.5Good permeability
Analog 3 -COOH1.5129.42<0.1Very poor permeability

This is a hypothetical table to illustrate structure-permeability relationships. Actual values must be determined experimentally.

References

  • Szalek, E., et al. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences. Available at: [Link]

  • Rowan. (2026). Predicting Permeability for Small Molecules. Rowan Newsletter. Available at: [Link]

  • van der Bilt, R., et al. (2022). Determining small-molecule permeation through lipid membranes. Nature Protocols. Available at: [Link]

  • Pino-Ramos, V. H., et al. (2020). A novel cell permeability assay for macromolecules. Scientific Reports. Available at: [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. BioIVT. Available at: [Link]

  • Di, L., & Kerns, E. H. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available at: [Link]

  • Chung, M. C., et al. (2011). A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds. Current Medicinal Chemistry. Available at: [Link]

  • Di, L., & Kerns, E. H. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • McAlpine, S. R. (n.d.). Prodrug Development. Shelli Chemistry. Available at: [Link]

  • Chung, M. C., et al. (2011). A Prodrug Approach to Improve the Physico-Chemical Properties and Decrease the Genotoxicity of Nitro Compounds. Request PDF on ResearchGate. Available at: [Link]

  • Wang, J., & Urban, L. (2013). Permeability diagnosis model in drug discovery: a diagnostic tool to identify the most influencing properties for gastrointestinal permeability. Current Drug Metabolism. Available at: [Link]

  • Navidpour, L., et al. (2019). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Scott, J. S., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Caccuri, A. M., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry. Available at: [Link]

  • Navidpour, L., et al. (2021). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Kumar, S., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Patcher, M., et al. (1996). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Journal of Medicinal Chemistry. Available at: [Link]

  • Ielo, L., et al. (2023). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules. Available at: [Link]

  • Taha, M., et al. (2016). Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hou, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Available at: [Link]

  • Hou, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Amine-Reactive Fluorophores: A Comparative Analysis of NBD-Cl and the 7-Nitrobenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation and cellular imaging, the selection of an appropriate fluorescent label is a critical decision that dictates the sensitivity, specificity, and ultimate success of an experiment. For decades, 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) has been a cornerstone reagent for labeling amines and thiols, prized for its fluorogenic and environmentally sensitive properties. This guide provides an in-depth analysis of NBD-Cl, its performance characteristics, and reaction mechanisms.

We also explore 7-Nitrobenzofuran-3(2H)-one, a structurally related compound. While both molecules share the nitrobenzofuran core, their roles in biochemical research are distinct. This guide will clarify these differences, positioning NBD-Cl as a ready-to-use labeling agent and this compound as a synthetic intermediate, providing researchers with the necessary context to make informed decisions for their experimental designs.

Part 1: NBD-Cl - The Established Fluorogenic Standard

NBD-Cl is a small, non-fluorescent molecule that becomes highly fluorescent upon covalent reaction with primary or secondary amines, and to a lesser extent, thiols.[1][2][3][4] This "pro-fluorescent" characteristic is highly advantageous, as it minimizes background signal from unreacted dye, simplifying purification and enhancing signal-to-noise ratios in imaging and detection assays.

Mechanism of Action and Selectivity

The reactivity of NBD-Cl is governed by a nucleophilic aromatic substitution (SNAr) reaction.[5][6][7] The electron-withdrawing nitro group makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles like the lone pair of electrons on an amine or thiol.

The reaction is typically performed under slightly alkaline conditions (pH 8.0-8.5).[1][5] This is a crucial experimental parameter designed to deprotonate primary amines (R-NH₂), converting them to their more nucleophilic R-NH⁻ form and thereby accelerating the reaction rate.

G cluster_amine Reaction with Amines cluster_thiol Reaction with Thiols NBD_Cl NBD-Cl (Non-fluorescent) NBD_Amine NBD-Amine Adduct (Highly Fluorescent) NBD_Cl->NBD_Amine Nucleophilic Aromatic Substitution NBD_Thiol NBD-Thiol Adduct (Weakly Fluorescent) NBD_Cl->NBD_Thiol Nucleophilic Aromatic Substitution Amine Primary/Secondary Amine (R-NH₂) Amine->NBD_Amine Thiol Thiol (R-SH) Thiol->NBD_Thiol Base Base (OH⁻) pH > 8 Base->Amine Deprotonation Base->Thiol Deprotonation HCl_Amine HCl NBD_Amine->HCl_Amine + HCl_Thiol HCl NBD_Thiol->HCl_Thiol +

Sources

A Comparative Analysis of Nitrobenzofuran Isomers' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzofuran scaffold is a cornerstone for the development of novel therapeutic agents. The introduction of a nitro group to this versatile heterocycle gives rise to a family of nitrobenzofuran isomers, each with a unique electronic and steric profile that dictates its biological activity. This guide provides a comprehensive comparative analysis of these isomers, offering researchers, scientists, and drug development professionals a critical synthesis of experimental data to inform future research and development. Our exploration will focus on the nuanced structure-activity relationships (SAR) that govern their efficacy as antimicrobial and anticancer agents, providing a foundation for the rational design of next-generation therapeutics.

The Chemical Landscape of Nitrobenzofuran Isomers and the Imperative of Positional Isomerism

The position of the nitro group on the benzofuran ring system fundamentally alters the molecule's physicochemical properties, including its electron distribution, dipole moment, and ability to participate in intermolecular interactions. These subtle changes have profound implications for biological activity, influencing everything from target binding to metabolic stability. Understanding the impact of this positional isomerism is therefore not merely an academic exercise but a critical component of strategic drug design.[1][2][3] This guide will dissect the available literature to compare the biological activities of various nitrobenzofuran isomers, with a particular focus on their antibacterial and anticancer potential.

Comparative Antibacterial Activity: A Tale of Two Isomers

The antibacterial properties of nitroaromatic compounds, including nitrobenzofurans, are often linked to the enzymatic reduction of the nitro group within bacterial cells, leading to the formation of cytotoxic radical species.[4] The efficiency of this process, and thus the resulting antibacterial potency, is highly dependent on the nitro group's position.

A noteworthy study comparing (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones with their (Z)-2-(1-methyl-4-nitroimidazole-5-ylmethylene)-3(2H)-benzofuranone counterparts revealed a striking difference in activity. The 5-nitroimidazole analogues demonstrated remarkable inhibition against a broad spectrum of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus epidermidis, MRSA, and Bacillus subtilis, as well as the Gram-negative bacterium Klebsiella pneumoniae. In stark contrast, the 4-nitroimidazole isomers were largely ineffective against the same bacterial strains.[5] This pronounced difference underscores the critical role of the nitro group's placement in facilitating the necessary interactions for antibacterial efficacy.

Further investigations into 2-methylbenzofurans have shown that the presence of a nitro group at the 3-position, as in 2-methyl-3-nitrobenzofuran, and its analogs with additional substituents at the 5- and 7-positions, confers bacteriostatic activity similar to that of nitrofurazone.[6] Specifically, 3,7-dinitro-2-methylbenzofuran was effective against a strain of E. coli that had developed resistance to nitrofurazone, suggesting a potentially different mechanism of action or a reduced susceptibility to resistance mechanisms.[6]

Table 1: Comparative Antibacterial Activity of Nitrobenzofuran Derivatives
Compound ClassIsomer/DerivativeTarget OrganismsActivityReference
Nitroimidazolylmethylene-benzofuranones(Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranonesS. aureus, S. epidermidis, MRSA, B. subtilis, K. pneumoniaeRemarkable inhibition[5]
(Z)-2-(1-methyl-4-nitroimidazole-5-ylmethylene)-3(2H)-benzofuranonesSelected Gram-positive and Gram-negative bacteriaIneffective[5]
2-Methylbenzofurans2-Methyl-3-nitrobenzofuranGram-positive and Gram-negative bacteriaBacteriostatic[6]
3,7-Dinitro-2-methylbenzofuranNitrofurazone-resistant E. coliActive[6]
3,5-Dinitro-2-methylbenzofuranBacillus subtilisSlightly active[7]

Anticancer Activity: Targeting Cellular Proliferation and Survival

The benzofuran scaffold is a privileged structure in anticancer drug discovery, with numerous derivatives demonstrating potent cytotoxic effects against a range of cancer cell lines.[8][9][10][11] The introduction of a nitro group can enhance this activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A compelling example is the benzofuran ring-linked 3-nitrophenyl chalcone derivative, [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one]. This compound exhibited selective cytotoxicity against colon cancer cells (HCT-116 and HT-29) with IC₅₀ values of 1.71 µM and 7.76 µM, respectively, after 48 hours of treatment. Importantly, the IC₅₀ value for healthy colon cells (CCD-18Co) was greater than 10 µM, indicating a desirable therapeutic window.[12] Mechanistic studies revealed that this derivative induces apoptosis through both the extrinsic (DR-4 mediated) and intrinsic (BCL-2 mediated) pathways and arrests the cell cycle at the G0/G1 phase.[12]

While direct comparative studies across a full panel of simple nitrobenzofuran isomers are limited, the existing data on more complex derivatives consistently highlight the importance of the nitro group's position in determining anticancer efficacy. The electronic properties conferred by the nitro group at a specific position can influence interactions with key biological targets, such as kinases or other enzymes involved in cell proliferation and survival.[13][14]

Table 2: Anticancer Activity of a Nitrobenzofuran Derivative
CompoundCancer Cell Lines48h IC₅₀ (µM)Mechanism of ActionReference
[1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one]HCT-116 (Colon)1.71Induction of apoptosis, G0/G1 cell cycle arrest[12]
HT-29 (Colon)7.76Induction of apoptosis, G0/G1 cell cycle arrest[12]
CCD-18Co (Normal Colon)> 10-[12]

Enzyme Inhibition: A Key Mechanism of Action

The biological activities of nitrobenzofuran isomers are often mediated by their ability to inhibit specific enzymes.[15][16][] For instance, some benzofuran derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[18] The nitro group, with its strong electron-withdrawing nature, can significantly influence the binding affinity of the molecule to the enzyme's active site.

Similarly, other benzofuran derivatives have been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis, and lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy.[14][19] While the current literature does not provide a direct comparative analysis of simple nitrobenzofuran isomers on a wide range of enzymes, the principles of structure-activity relationships suggest that the position of the nitro group would be a critical determinant of their inhibitory potency and selectivity.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research in this area, this section provides detailed methodologies for key in vitro assays used to assess the biological activity of nitrobenzofuran isomers.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific bacterium.

Materials:

  • Test compounds (nitrobenzofuran isomers) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare a stock solution of each test compound.

  • Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial inoculum to each well containing the test compound dilutions.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow A Prepare Compound Stock Solutions B Serial Dilution in 96-Well Plate A->B E Add Inoculum to Wells B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum C->D D->E F Incubate at 37°C for 18-24h E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines (e.g., HCT-116, HT-29).

  • Complete cell culture medium.

  • Test compounds (nitrobenzofuran isomers).

  • Trichloroacetic acid (TCA).

  • Sulforhodamine B (SRB) solution.

  • Tris-base solution.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells by adding SRB solution to each well and incubate for 10 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye by adding Tris-base solution to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

SRB_Assay_Workflow A Seed Cells in 96-Well Plate B Treat with Compounds A->B C Fix Cells with TCA B->C D Wash and Dry C->D E Stain with SRB D->E F Wash and Dry E->F G Solubilize Dye F->G H Read Absorbance at 510 nm G->H I Calculate IC50 H->I

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Mechanistic Insights and Future Directions

The biological activity of nitrobenzofuran isomers is intricately linked to their chemical structure. The position of the nitro group dictates the molecule's electronic properties, which in turn influences its interaction with biological targets. For instance, in the case of antibacterial activity, the ease of nitro group reduction is a key factor.[4] In anticancer applications, the specific isomerism can affect the binding to kinases or other proteins in critical signaling pathways.[12][13]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Nitrobenzofuran Derivative Nitrobenzofuran Derivative Death Receptor (DR-4) Death Receptor (DR-4) Nitrobenzofuran Derivative->Death Receptor (DR-4) activates Bcl-2 Bcl-2 Nitrobenzofuran Derivative->Bcl-2 inhibits Caspase-8 Caspase-8 Death Receptor (DR-4)->Caspase-8 activates Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion regulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis

Sources

A Researcher's Guide to Probe Specificity: Assessing 7-Nitrobenzofuran Derivatives for Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide for researchers, scientists, and drug development professionals on evaluating the specificity of fluorescent probes. In this edition, we focus on a class of probes utilizing a 7-nitrobenzofuran scaffold, a common motif in reduction-based sensors, for the detection of the critical gasotransmitter, hydrogen sulfide (H₂S). This guide moves beyond simple protocols to provide a framework for critical assessment, enabling you to generate robust, publication-quality data.

Introduction: The Challenge of Detecting H₂S

Hydrogen sulfide (H₂S) has transitioned from being known solely as a toxic gas to being recognized as a vital endogenous signaling molecule, joining nitric oxide (NO) and carbon monoxide (CO) in the gasotransmitter family[1][2]. It plays crucial roles in cardiovascular, nervous, and immune systems[1]. Consequently, the ability to accurately detect and quantify H₂S in biological systems is of paramount importance.

Fluorescent probes offer a non-invasive, highly sensitive, and real-time method for H₂S detection in live cells[3][4][5]. However, the cellular environment is a complex chemical milieu. A significant challenge for any H₂S probe is distinguishing its target from high concentrations of structurally similar biological thiols, such as glutathione (GSH) and cysteine (Cys)[3][4]. This guide provides a comparative framework for assessing the specificity of 7-nitrobenzofuran-based probes against common alternatives, equipping you with the rationale and methodology to validate your chosen tool.

Mechanism of Action: Reduction-Based Sensing

Probes based on the 7-nitrobenzofuran or the more general 7-nitro-2,1,3-benzoxadiazole (NBD) framework operate on a "turn-on" fluorescence mechanism triggered by H₂S. The core principle is the selective reduction of the electron-withdrawing nitro group (—NO₂) to an electron-donating amino group (—NH₂) by H₂S[1][2]. This chemical transformation alters the electronic properties of the fluorophore, shifting it from a non-fluorescent or weakly fluorescent state to a highly fluorescent one.

This mechanism is categorized as "reduction-based" detection, taking advantage of the active reducibility of H₂S[1][2]. The specificity of this reaction is the central question we must address.

Mechanism_of_Action Probe_Off Non-Fluorescent Probe (7-Nitrobenzofuran derivative) Probe_On Highly Fluorescent Product (7-Aminobenzofuran derivative) Probe_Off->Probe_On Reduction of Nitro Group (-NO₂) to Amino Group (-NH₂) Byproduct Oxidized Sulfur Species Probe_On->Byproduct H2S Hydrogen Sulfide (H₂S) H2S->Probe_Off

Caption: H₂S-mediated reduction of a nitro-based probe.

Comparative Analysis: Specificity in a Crowded Field

To properly assess a 7-nitrobenzofuran probe, we must compare its performance against established and commercially available alternatives. For this guide, we will consider two popular classes of H₂S probes:

  • WSP Probes (e.g., WSP-1): These probes rely on a different mechanism involving the dual nucleophilicity of H₂S to cleave a disulfide bond, which initiates a cyclization reaction to release a fluorophore[6][7][8].

  • Azide-Based Probes (e.g., SF7-AM): Similar to nitro-based probes, these also function via reduction. H₂S reduces a non-fluorescent aryl azide to a fluorescent aniline, offering another pathway for detection[9].

The following table summarizes key performance metrics based on data from systematic evaluations of H₂S probes[1][2][6][9][10].

Parameter Nitro-Based Probes (General) WSP-1 SF7-AM
Sensing Mechanism H₂S-mediated reduction of nitro groupH₂S-mediated nucleophilic substitution-cyclization H₂S-mediated reduction of azide group
Excitation (λex) ~470 nm (Varies)~465 nm~495 nm
Emission (λem) ~550 nm (Varies)~515 nm~517 nm
Linear Detection Range (in vitro) Typically in the µM range0 - 60 µMSub-µM to low µM range
Limit of Detection (LOD) Varies by derivative~39 nM~500 nM
Key Specificity Challenge Potential cross-reactivity with high concentrations of other reducing agents.Can exhibit some reactivity with biothiols like Cys and GSH, leading to lower signals in complex media[1][2].High selectivity for H₂S over other biological thiols and reactive species[9].
Cell Permeability Generally good, often requires no esterase cleavage.Good, but often sold as an acetate ester requiring intracellular esterase activity.Excellent, designed with an acetoxymethyl (AM) ester for cell trapping[9].

Field Insights: While reduction-based probes (both nitro and azide) often boast high chemical selectivity for H₂S, the kinetics can be slower than nucleophilic-based probes. The major advantage of probes like WSP-1 is their rapid response time. However, this can come at the cost of specificity, as studies have shown that the presence of equimolar Cys and GSH can lead to lower fluorescence intensities compared to H₂S alone[1][2]. Therefore, the choice of probe must be aligned with the specific biological question being asked.

A Self-Validating Protocol for Assessing Probe Specificity

Trust in your results begins with a rigorous, self-validating experimental design. Do not rely solely on manufacturer data sheets. The following protocol provides a workflow to validate the specificity of any fluorescent H₂S probe within your own experimental context.

Validation_Workflow cluster_0 Part 1: In Vitro Characterization cluster_1 Part 2: Live Cell Validation A 1. Determine Optimal Spectra (Ex/Em Scan) B 2. Test H₂S Dose-Response (Determine Linear Range & LOD) A->B C 3. Assess Specificity (Test against GSH, Cys, ROS, RNS) B->C D 4. Confirm Cell Loading & Localization C->D Proceed if in vitro specificity is acceptable E 5. Positive Control (Add H₂S Donor, e.g., NaHS) D->E F 6. Negative Control (Pre-treat with H₂S Scavenger) D->F G 7. Autofluorescence Control (Image Unlabeled Cells) D->G H 8. Analyze & Conclude on Specificity E->H F->H G->H

Caption: Experimental workflow for H₂S probe validation.

Step-by-Step Methodology

This protocol is designed for a 96-well plate format using a plate reader but can be adapted for cuvette-based fluorometers or microscopy.

Materials:

  • 7-Nitrobenzofuran-3(2H)-one or your test probe.

  • Alternative probes for comparison (e.g., WSP-1).

  • H₂S donor: Sodium hydrosulfide (NaHS) or Sodium Sulfide (Na₂S). Prepare fresh.

  • Interfering analytes: L-cysteine (Cys), Glutathione (GSH), H₂O₂, NO donors.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Cell line of interest (e.g., HeLa, HUVECs).

  • Cell culture medium (e.g., DMEM).

  • H₂S scavenger (optional, for negative control): e.g., hypotaurine.

Part 1: In Vitro Characterization

  • Probe Preparation: Prepare a 1-5 mM stock solution of your probe in DMSO. The final working concentration is typically 5-10 µM.

  • H₂S Dose-Response:

    • In a 96-well plate, add your probe (e.g., 10 µM final concentration) to a series of wells containing PBS.

    • Add increasing concentrations of freshly prepared NaHS (e.g., 0-100 µM).

    • Measure fluorescence intensity over time (e.g., every 30 seconds for 30 minutes) at the probe's optimal excitation/emission wavelengths[1][10].

    • Causality Check: This step is crucial to determine the probe's linear detection range and its limit of detection (LOD)[2]. A probe is useless if the biological concentration of H₂S falls outside its sensitive range.

  • Specificity Assay:

    • Prepare four sets of wells containing the probe (10 µM) in PBS.

      • Set 1 (H₂S only): Add a concentration of NaHS that falls within the middle of the linear range determined in Step 2.

      • Set 2 (Interferent only): Add a high concentration of an interfering analyte (e.g., 1 mM GSH, 1 mM Cys).

      • Set 3 (H₂S + Interferent): Add both the H₂S and the interfering analyte.

      • Set 4 (Buffer only): Blank control.

    • Incubate for 30 minutes and measure the final fluorescence intensity.

    • Trustworthiness Check: A truly specific probe will show a strong signal only in Sets 1 and 3, and the signal in Set 3 should be comparable to Set 1. A significant signal in Set 2 indicates cross-reactivity. A diminished signal in Set 3 compared to Set 1 suggests the interferent competes with the probe, reducing its effectiveness[2].

Part 2: Live Cell Validation

  • Cell Culture: Plate your cells in a suitable imaging dish or plate and grow to 70-80% confluency[10].

  • Probe Loading: Replace the medium with fresh, serum-free medium containing the probe (e.g., 10 µM). Incubate for 30-60 minutes at 37°C. Wash the cells gently with PBS to remove any unloaded probe[11].

  • Imaging and Controls:

    • Baseline Image: Acquire a baseline fluorescence image of the probe-loaded cells.

    • Positive Control: Treat the cells with an H₂S donor (e.g., 100 µM NaHS) and acquire images over time. A robust probe will show a significant increase in fluorescence[4].

    • Negative Control (Optional but Recommended): Pre-treat cells with an H₂S scavenger before adding the probe and H₂S donor. This should abolish or significantly reduce the fluorescent signal.

    • Autofluorescence Control: Image a set of unlabeled cells using the same imaging parameters. This is essential to ensure the signal you are measuring is from the probe and not from endogenous cellular components[12].

    • Expertise Check: It is critical to validate that the imaging process itself, including laser exposure, does not induce phototoxicity or artifacts[12]. A control experiment with live cells imaged over the same duration without the probe can help validate this.

Conclusion and Recommendations

The specificity of a fluorescent probe is not an absolute property but is context-dependent. While 7-nitrobenzofuran-based probes offer a viable mechanism for H₂S detection, their performance must be rigorously validated.

Key Takeaways:

  • Mechanism Matters: The reduction of a nitro group is a chemically selective mechanism for H₂S detection. However, researchers must validate this against high physiological concentrations of other thiols like GSH and Cys.

  • No Perfect Probe: Every probe has trade-offs. Nitro-based probes may offer good selectivity but potentially slower kinetics. Probes like WSP-1 may be faster but can show interference from other biothiols[1][2].

  • Validation is Non-Negotiable: The ultimate responsibility for validating a probe's performance lies with the researcher. The protocol outlined above provides a framework for establishing trust in your data by incorporating essential positive, negative, and background controls[12][13].

For your specific application, consider the expected concentration of H₂S and the potential for interfering substances. By performing the due diligence outlined in this guide, you can confidently select and utilize a probe, ensuring your findings are both accurate and reproducible.

References

  • Zhou, Y., Mazur, F., Liang, K., et al. (2022). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Chemistry – An Asian Journal, 17(5), e202101399. [Link]

  • Same as above.
  • L-la, A., Yadav, P. K., Kumar, R., et al. (2023). Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges. ACS Omega. [Link]

  • Peng, B., Chen, W., & Xian, M. (2014). Recent Progress in Fluorescent Probes for the Detection and Research of Hydrogen Sulfide in Cells. Chemosensors, 11(1), 333. [Link]

  • Wiley Online Library. (2022). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Advanced Science News. [Link]

  • Pluth, M. D., & Xian, M. (2012). Fluorescent probes for sensing and imaging biological hydrogen sulfide. PMC - NIH. [Link]

  • Wang, R., Zhang, J., & Chen, L. (2018). Development of a Highly Selective and Sensitive Fluorescent Probe for Imaging RNA Dynamics in Live Cells. PMC - PubMed Central. [Link]

  • Powell, C. R., & Dillon, K. M. (2015). Fluorescent Probes for H2S Detection and Quantification. PubMed. [Link]

  • ResearchGate. (n.d.). Fluorescent properties of probes WSP1-WSP5. [Table]. ResearchGate. [Link]

  • Johnson, G. T., & Spector, D. L. (2019). Designing a rigorous microscopy experiment: Validating methods and avoiding bias. Journal of Cell Biology. [Link]

  • Lippert, A. R., et al. (2011). Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production. PMC - NIH. [Link]

  • LI-COR Biosciences. (2018). The Pivotal Role of Validation in Optical Probe Development. LI-COR. [Link]

  • Zhang, X., et al. (2023). A rationally designed fluorescence probe achieves highly specific and long-term detection of senescence in vitro and in vivo. PMC - PubMed Central. [Link]

  • Canat, X., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry. [Link]

  • Liu, C., et al. (2013). Fluorescent Probes Based on Nucleophilic Substitution-Cyclization for Hydrogen Sulfide Detection and Bioimaging. ResearchGate. [Link]

  • ACS Publications. (2023). Anchoring-Detection Fluorescent Probe for Investigating Microcystin-LR-Induced Plasma Membrane Damage. Analytical Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Fluorescent Dyes: A Comparative Analysis of the 7-Nitrobenzofurazan (NBD) Family and Other Common Fluorophores in Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that profoundly influences the outcome of microscopy-based experiments. A well-chosen fluorophore can illuminate cellular structures and processes with stunning clarity, while a suboptimal choice can lead to weak signals, rapid photobleaching, and ambiguous results. This guide provides an in-depth comparison of the 7-nitrobenzofurazan (NBD) family of fluorescent probes with other widely used dyes, offering experimental insights and data to inform your selection process.

Introduction to the 7-Nitrobenzofurazan (NBD) Family of Fluorophores

The 7-nitrobenzofurazan (NBD) scaffold is the core of a versatile family of environmentally sensitive fluorophores. Unlike many other dyes that are inherently fluorescent, common NBD derivatives such as 4-fluoro-7-nitrobenzofurazan (NBD-F) and 4-chloro-7-nitrobenzofurazan (NBD-Cl) are themselves non-fluorescent.[1][2][3] They become fluorescent upon covalent reaction with primary or secondary amines and thiols, making them excellent reagents for selectively labeling biomolecules.[1][2][3]

The fluorescence of NBD is characterized by its remarkable sensitivity to the local environment.[4][5] In aqueous solutions, NBD-amine adducts exhibit significantly quenched fluorescence.[3] However, when partitioned into a hydrophobic environment, such as a lipid membrane or the active site of a protein, their fluorescence intensity increases dramatically.[4][5] This property makes NBD-labeled molecules powerful probes for studying membrane dynamics, protein conformation, and lipid trafficking.[4][5][6]

It is important to distinguish the commonly used 7-nitrobenzofurazan (also known as 7-nitro-2,1,3-benzoxadiazole or NBD) derivatives from the similarly named but distinct compound 7-Nitrobenzofuran-3(2H)-one. While the latter is used as a chemical intermediate in the synthesis of pharmaceuticals and potentially other dyes, it is not itself a widely characterized or utilized fluorescent probe for microscopy.[7][8] This guide will therefore focus on the well-established NBD family of fluorophores.

Photophysical Properties: NBD Dyes versus Common Alternatives

The performance of a fluorescent dye in microscopy is primarily determined by its photophysical properties. Key parameters include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (resistance to photobleaching).[9]

Below is a comparative table of the photophysical properties of NBD-amine adducts and other commonly used fluorescent dyes. It is important to note that the properties of NBD are highly dependent on its local environment.

Dye FamilyExample DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Photostability
NBD NBD-amine adduct~464-470~512-538~13,000Environment-dependentModerate
Fluorescein Fluorescein isothiocyanate (FITC)~495~520~75,000>0.9Low
Rhodamine Tetramethylrhodamine (TRITC)~550~575~95,000~0.2-0.5Moderate to High
Cyanine Cyanine3 (Cy3)~550~570~150,000~0.1-0.3Moderate
Cyanine Cyanine5 (Cy5)~650~670~250,000~0.2Moderate
Alexa Fluor Alexa Fluor 488495519~71,0000.92High
Alexa Fluor Alexa Fluor 594590617~73,0000.66High

Key Insights:

  • NBD Dyes: While not the brightest dyes available due to a moderate molar extinction coefficient and environment-dependent quantum yield, their key advantage lies in their small size and sensitivity to polarity. This makes them ideal for probing specific microenvironments within cells with minimal steric hindrance. Their moderate photostability is a consideration for long-term imaging experiments.[5]

  • Fluoresceins (e.g., FITC): These dyes are very bright but are notoriously susceptible to photobleaching and their fluorescence is pH-sensitive.

  • Rhodamines (e.g., TRITC): Offer good brightness and are more photostable than fluoresceins. Their fluorescence is also less sensitive to pH changes.

  • Cyanine Dyes (e.g., Cy3, Cy5): This class of dyes provides a broad range of excitation and emission wavelengths, high molar extinction coefficients, and generally good photostability. They are widely used for multicolor imaging.

  • Alexa Fluor Dyes: This family of dyes has been engineered for superior brightness and exceptional photostability, making them a preferred choice for demanding imaging applications.

Experimental Protocols

General Protocol for Labeling Proteins with NBD-Cl

This protocol provides a general guideline for labeling proteins with 4-chloro-7-nitrobenzofurazan (NBD-Cl). Optimal conditions may vary depending on the specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • NBD-Cl solution (e.g., 10 mg/mL in DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.5-9.0)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the NBD-Cl solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

  • Purification: Separate the labeled protein from unreacted NBD-Cl using a size-exclusion chromatography column equilibrated with your desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD adduct (at ~470 nm).

Workflow for Live-Cell Imaging of Fatty Acid Uptake using NBD-Undecanoic Acid

This workflow outlines the key steps for visualizing the uptake and trafficking of fatty acids in living cells using a commercially available NBD-labeled fatty acid analog.

LiveCellImagingWorkflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging cluster_analysis Analysis cell_seeding Seed cells on imaging plates/slides labeling_sol Prepare NBD-undecanoic acid-BSA complex in serum-free medium wash_cells Wash cells with pre-warmed buffer labeling_sol->wash_cells add_label Add labeling solution to cells wash_cells->add_label incubate Incubate at 37°C for 15-60 min add_label->incubate wash_again Wash cells to remove excess probe incubate->wash_again add_imaging_medium Add fresh imaging medium wash_again->add_imaging_medium acquire_images Acquire images using fluorescence microscopy (e.g., 488 nm excitation) add_imaging_medium->acquire_images quantify Quantify fluorescence intensity and localization acquire_images->quantify

Caption: Workflow for live-cell imaging of fatty acid uptake.

Advanced Considerations and Future Perspectives

While the traditional NBD fluorophore remains a valuable tool, newer derivatives and related compounds are addressing some of its limitations. For instance, nitrobenzoselenadiazole (NBSD) derivatives have been developed as selenium analogs of NBD.[10] These NBSD probes exhibit red-shifted absorption and emission spectra, which is advantageous for in vivo imaging and for reducing autofluorescence from biological samples.[10]

The design of "smart" NBD-based probes that are activated by specific enzymes or reactive oxygen species is a rapidly growing area of research.[11] These probes offer the potential for highly specific and sensitive detection of biological activities in living cells.

Conclusion

The 7-nitrobenzofurazan (NBD) family of fluorescent dyes offers a unique set of properties that make them particularly well-suited for specific applications in microscopy. Their small size and environmental sensitivity provide opportunities to probe molecular interactions and microenvironments in ways that are not possible with larger, brighter, and more photostable dyes. However, for applications requiring high brightness and photostability, such as super-resolution microscopy or long-term tracking experiments, other dye families like the Alexa Fluors may be a more appropriate choice. Ultimately, the selection of the optimal fluorescent dye requires a careful consideration of the specific experimental goals and conditions.

References

  • BenchChem. (2025). Application Notes and Protocols for Live-Cell Imaging with NBD-Undecanoic Acid. BenchChem.
  • NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells. (2016, May 12). PubMed. Retrieved January 13, 2026, from [Link]

  • Application of NBD-Labeled Lipids in Membrane and Cell Biology. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. (2024, March 10). PubMed Central. Retrieved January 13, 2026, from [Link]

  • 4-Fluoro-7-nitrobenzofurazan. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. (2023, August 20). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. (n.d.). Frontiers. Retrieved January 13, 2026, from [Link]

  • (PDF) Fluorescence of nitrobenzoxadiazole (NBD) labeled lipids in model membranes is connected not to lipid mobility, but to probe location. (2024, August 10). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. (n.d.). Arkat USA. Retrieved January 13, 2026, from [Link]

  • NBD-TMA. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved January 13, 2026, from [Link]

  • Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]

  • Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Fluorescence properties of C5 peptide derivatives containing a 1,5-naphthyridin-2(1H)-one fluorophore in the presence of calmodulin and Ca2+. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Fluorescence properties of quinacrine- and spin-labelled oligodeoxynucleotide. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). NBD-Cl. PubChem. Retrieved January 13, 2026, from [Link]

Sources

A Comparative Guide to the Photostability of 7-Nitrobenzofuran-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of cellular biology and drug development, the ability to precisely control and observe molecular processes in real-time is paramount. 7-Nitrobenzofuran-3(2H)-one and its derivatives have emerged as a significant class of compounds, primarily utilized as photoremovable protecting groups ("caging" groups) for bioactive molecules. Their utility stems from their capacity to mask the function of a molecule until released by a pulse of light, offering unparalleled spatiotemporal control. However, the efficacy of these compounds is critically dependent on their photochemical properties, most notably their photostability and uncaging efficiency.

This guide provides an in-depth evaluation of the photostability of this compound derivatives, comparing them with relevant alternatives and furnishing the experimental framework necessary for their rigorous assessment. We will delve into the structural nuances that govern their photochemical behavior and provide actionable protocols for researchers seeking to select or validate these tools for their specific applications.

The Photochemical Landscape: Comparing Benzofuranones and Alternatives

The ideal photoremovable protecting group should be stable in the dark, release the caged molecule with high efficiency upon illumination at a biologically compatible wavelength, and generate non-toxic byproducts. A key metric for evaluating the "uncaging" efficiency is the product of the molar extinction coefficient (ε) and the quantum yield of photolysis (Φu). A high value indicates that the molecule efficiently absorbs light and that this absorption leads to the desired cleavage event.

Conversely, for applications where the benzofuranone moiety is part of a fluorescent probe rather than a caging group, high photostability (resistance to photodegradation) is the desired trait. In this context, a low photobleaching quantum yield (Φb) is favorable.[1]

Nitrodibenzofuran (NDBF): A Superior Scaffold

Nitrodibenzofuran (NDBF), a prominent derivative of the benzofuran family, has been engineered to overcome the limitations of earlier caging groups.[2][3] It exhibits significantly improved photochemical properties compared to classic compounds like brominated hydroxycoumarin (Bhc).

One of the major drawbacks of Bhc-protected thiols is their tendency to undergo photoisomerization into a stable, "dead-end" thioether product, which prevents the release of the active molecule.[2][3] NDBF was specifically developed to circumvent this issue. Experimental data shows that upon photolysis of a Bhc-caged peptide, no uncaged product was detected, instead forming a photoisomer.[3] In contrast, NDBF-caged peptides efficiently release the desired product upon irradiation.[2]

The structural differences between these compounds underpin their photochemical performance. The expanded π-electron system of the NDBF group enhances its light-absorbing properties and uncaging efficiency.[4]

Quantitative Comparison of Photochemical Properties

The following table summarizes key photostability and uncaging parameters for NDBF and a common predecessor, highlighting the superior performance of the NDBF scaffold.

Compound/Caging GroupMolar Extinction Coefficient (ε) at ~350-365 nm (M⁻¹cm⁻¹)Uncaging Quantum Yield (Φu)Key Observation
Nitrodibenzofuran (NDBF) 18,4000.7Ultra-efficient uncaging; 16-160 times more efficient than many widely used caged compounds.[4]
Brominated Hydroxycoumarin (Bhc) Not specifiedVery low to negligibleProne to photoisomerization into a dead-end product, preventing efficient uncaging.[2][3]
1-(2-nitrophenyl)ethyl (NPE) ~5000.49 - 0.65A classic caging group with a significantly lower extinction coefficient than NDBF.[4]

Note: Quantum yields can vary based on the specific molecule being caged and the experimental conditions.[1]

Influence of Substitution on the Benzofuran Core

Even within the same family of compounds, minor structural modifications can significantly alter photoreactivity. A study on 2-nitrobenzofuran showed that the addition of a methyl group at the 3-position increased the quantum yield of degradation.[5] This indicates that the methyl substituent enhances the photoreactivity of the 2-nitrobenzofuran scaffold, a crucial consideration when designing new derivatives for specific applications.[5] This phenomenon is attributed to a photoinduced nitro-nitrite rearrangement, a common photoreaction pathway for aromatic nitro compounds.[5]

Experimental Protocol: Assessing Photostability

To ensure the reliability of data in demanding applications like live-cell imaging, a standardized method for evaluating photostability is essential.[6] The following protocol details the measurement of the photobleaching quantum yield (Φb), a key indicator of a fluorophore's robustness.[1] A lower Φb signifies higher photostability.[1]

Workflow for Photostability Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_sol Prepare optically dilute solutions (Abs < 0.05) of sample and reference standard prep_spec Measure absorbance spectrum to confirm concentration and λ_max prep_sol->prep_spec measure_f0 Measure initial fluorescence intensity (F₀) prep_spec->measure_f0 Transfer to fluorimeter measure_illuminate Continuously illuminate sample with stable, known light intensity measure_f0->measure_illuminate measure_decay Record fluorescence intensity (F(t)) at regular intervals measure_illuminate->measure_decay analysis_fit Fit fluorescence decay curve F(t) = F₀ * e^(-kb*t) to find kb measure_decay->analysis_fit Export decay data analysis_calc Calculate Photobleaching Quantum Yield (Φb) using reference standard analysis_fit->analysis_calc end Evaluate Photostability analysis_calc->end Compare Φb values

Sources

A Comparative Guide to the Structure-Activity Relationships of 7-Nitrobenzofuran-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the benzofuran scaffold represents a privileged heterocyclic core, consistently appearing in compounds with a wide array of biological activities.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising subclass: 7-Nitrobenzofuran-3(2H)-one analogs. Our focus will be to dissect how subtle molecular modifications to this scaffold influence its biological efficacy, with a primary emphasis on antimalarial properties, an area with published comparative data, and a secondary discussion on the potential for anticancer activity based on broader benzofuran SAR studies.

The rationale for investigating this particular chemical space is rooted in the known bioactivity of nitroaromatic compounds and the versatile nature of the benzofuranone core. The electron-withdrawing nature of the nitro group at the 7-position significantly influences the electronic properties of the entire molecule, making it a key anchor point for SAR exploration. This guide will provide an in-depth comparison of analog performance, supported by experimental data, and elucidate the scientific reasoning behind the observed trends.

Comparative Analysis of Antimalarial Activity: (Z)-2-(Nitroheteroarylmethylene)-3(2H)-benzofuranones

A significant body of work in the exploration of this compound analogs has been in the pursuit of novel antimalarial agents. A key study by Navidpour et al. provides a robust dataset for a comparative SAR analysis of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones.[3] These compounds were evaluated for their in vitro activity against both a drug-sensitive (3D7) and a multidrug-resistant (K1) strain of Plasmodium falciparum.[3]

The Core Scaffold and Key Modification Points

The general structure of the analogs under consideration features the this compound core, with diversity introduced at two primary positions:

  • The 2-position: A nitroheteroarylmethylene substituent is attached here. The nature of the nitro-substituted heterocyclic ring (e.g., imidazole, furan, thiophene) is a critical determinant of activity.

  • The Benzofuran Ring: Substituents (e.g., halogens, methoxy groups) at various positions of the fused benzene ring modulate the physicochemical properties of the analogs.

The workflow for assessing these compounds typically involves initial in vitro screening, followed by cytotoxicity assays and mechanistic studies for the most promising candidates.

G cluster_0 Drug Discovery Workflow A Synthesis of this compound Analogs B In Vitro Screening (P. falciparum strains 3D7 & K1) A->B Initial Efficacy C Cytotoxicity Assay (e.g., KB cells) B->C Promising Candidates D Mechanism of Action Studies (e.g., β-Hematin Inhibition) C->D Low Toxicity E In Vivo Assessment (P. berghei mouse model) D->E Mechanistic Insight F Lead Compound Identification E->F

Caption: Generalized workflow for the evaluation of novel antimalarial agents.

Structure-Activity Relationship Insights

1. The Influence of the Nitroheteroaryl Moiety at the 2-Position:

The choice of the nitro-substituted heterocycle at the 2-position profoundly impacts both the potency and the selectivity of the analogs against different parasite strains.

  • Nitroimidazole Analogs: 5-Nitroimidazole and 4-nitroimidazole derivatives demonstrated high selectivity and potent activity against the multidrug-resistant K1 strain of P. falciparum.[3] This suggests that the imidazole core may be particularly effective at overcoming common resistance mechanisms.

  • Nitrofuran and Nitrothiophene Analogs: In contrast, analogs bearing 5-nitrofuran and 5-nitrothiophene moieties were generally more potent against the drug-sensitive 3D7 strain.[3] This highlights a divergence in the mechanism of action or cellular uptake between the different heterocyclic systems.

2. The Role of Substituents on the Benzofuran Ring:

Modifications to the benzofuran ring system fine-tune the activity and cytotoxicity of the compounds.

  • Halogenation: The introduction of a chlorine atom at the 6-position of the benzofuran ring in a 5-nitroimidazole analog, compound 5h ((Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone), resulted in the most potent compound against the resistant K1 strain, with an IC50 of 0.654 nM.[3] Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties.[4]

  • Alkoxylation: The presence of methoxy groups on the benzofuran ring also influences activity. For instance, compound 10g ((Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone) was the most active against the 3D7 strain, with an IC50 of 0.28 µM.[3] Methoxy groups can alter the electronics and lipophilicity of the molecule, impacting target interaction and membrane permeability.

3. Cytotoxicity Profile:

A critical aspect of drug development is ensuring selectivity for the pathogen over host cells. The cytotoxicity of the more active compounds was assessed against KB cells.

  • Nitroimidazole, 4-nitroimidazole, and 5-nitrofuran analogs were found to be cytotoxic.[3]

  • Significantly, the 5-nitrothiophene analogs exhibited the least cytotoxic effects, making them more promising candidates for further development.[3] This differential cytotoxicity underscores the importance of the heteroaromatic system in determining the overall safety profile.

Comparative Performance Data

The following table summarizes the in vitro antimalarial activity and cytotoxicity of representative this compound analogs.

Compound IDR (Benzofuran Substituent)Heteroaryl Moiety at C-2IC50 vs. 3D7 (µM)IC50 vs. K1 (nM)Cytotoxicity (KB cells)
5h 6-Chloro1-methyl-5-nitroimidazole-0.654Cytotoxic
10g 7-Methoxy5-nitrothiophene0.28-Least Cytotoxic
Chloroquine--0.00313206.3-
Data sourced from Navidpour et al., 2021.[3]

Mechanistic Insights: Inhibition of β-Hematin Formation

To understand the mode of action of these antimalarial analogs, promising candidates with low toxicity were evaluated for their ability to inhibit β-hematin formation. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin (β-hematin). Inhibition of this process is a validated antimalarial mechanism.

The 5-nitrothiophene derivatives, particularly compound 10g , demonstrated significant inhibition of β-hematin formation, with an IC50 of 10.78 µM.[3] While less potent than the reference drug chloroquine (IC50 = 2.63 µM) in this specific assay, it confirms that this is a contributing mechanism of their antiplasmodial activity.[3]

Experimental Protocols

In Vitro Antimalarial Activity Assay

The following is a generalized protocol for assessing the in vitro antimalarial activity of the synthesized compounds, based on common methodologies.

  • Parasite Culture: P. falciparum strains (e.g., 3D7 and K1) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium.

  • Assay Plate Preparation: In a 96-well plate, parasitized erythrocytes (at a defined parasitemia and hematocrit) are incubated with the various concentrations of the test compounds.

  • Incubation: The plates are incubated for a standard period (e.g., 72 hours) under controlled atmospheric conditions (low oxygen, high carbon dioxide).

  • Growth Inhibition Assessment: Parasite growth is quantified using a suitable method, such as a SYBR Green I-based fluorescence assay, which stains parasite DNA.

  • Data Analysis: The fluorescence intensity is measured, and the IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay (MTT Assay)

A standard protocol to assess the cytotoxicity of compounds against a mammalian cell line (e.g., KB cells).[5][6]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is included.[6]

  • Incubation: The cells are incubated with the compounds for a specified duration (e.g., 48 or 72 hours).[6]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[5]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[5]

  • Absorbance Reading: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Discussion on Potential Anticancer Activity

  • The Role of the Nitro Group: The 7-nitro group is a strong electron-withdrawing group, which can make the benzofuran ring susceptible to nucleophilic attack. This chemical reactivity could be a basis for covalent modification of biological targets, a mechanism employed by some anticancer drugs. Furthermore, nitroaromatic compounds are known to be reduced in hypoxic tumor environments to cytotoxic species.

  • Substitutions at the 2-position: SAR studies on other benzofurans have shown that substitutions at the C-2 position are crucial for cytotoxic activity.[7] The introduction of various aryl or heterocyclic rings at this position, as seen in the antimalarial analogs, could be a viable strategy for developing anticancer agents.

  • Halogenation: The presence of halogens on the benzofuran ring has been shown to increase the cytotoxicity of some benzofuran derivatives.[4] This is consistent with the high potency of the 6-chloro substituted antimalarial analog and suggests that this would be a fruitful area of modification for anticancer analogs as well.

The likely mechanism of action for anticancer activity would involve the induction of apoptosis.[9][10] The following diagram illustrates a hypothetical signaling pathway that could be modulated by these compounds, leading to apoptosis.

G cluster_1 Hypothetical Anticancer Mechanism Compound This compound Analog Target Cellular Target (e.g., Kinase, DNA) Compound->Target Inhibition/Modulation Signal Signal Transduction Cascade Target->Signal Downstream Effects Caspase Caspase Activation Signal->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential signaling pathway leading to apoptosis induced by bioactive compounds.

Conclusion

The this compound scaffold is a versatile platform for the development of potent bioactive compounds. The detailed SAR studies in the context of antimalarial activity reveal clear trends: the nature of the 2-position nitroheteroaryl substituent dictates strain selectivity, while substitutions on the benzofuran ring, particularly halogenation and alkoxylation, fine-tune potency. The 5-nitrothiophene analogs emerge as particularly promising due to their favorable activity and lower cytotoxicity, with a mechanism that involves the inhibition of β-hematin formation.

While the anticancer potential of this specific analog series is less defined, the broader SAR of benzofurans suggests that it is a promising area for future investigation. The key takeaways for researchers are the critical importance of the substituents at the 2- and 6-positions and the choice of the heteroaromatic system for balancing potency and toxicity. Further exploration of this chemical space is warranted and could lead to the development of novel therapeutics for infectious diseases and oncology.

References

  • Napiórkowska, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1599. Available at: [Link]

  • Navidpour, L., et al. (2021). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy, 65(9), e02683-20. Available at: [Link]

  • Gieralt, K. A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 794. Available at: [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Available at: [Link]

  • Navidpour, L., et al. (2021). Antimalarial activities of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives: In vitro, in vivo assessment and β-hematin formation inhibition activity. ResearchGate. Available at: [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27511-27539. Available at: [Link]

  • MalariaWorld. (2021). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Retrieved from [Link]

  • Napiórkowska, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central. Available at: [Link]

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Beyond the Standard: A Comparative Guide to Alternatives for NBD-Based Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the 7-nitrobenzofurazan (NBD) family of fluorophores, particularly 4-fluoro-7-nitrobenzofurazan (NBD-F) and 4-chloro-7-nitrobenzofurazan (NBD-Cl), has been a cornerstone in the fluorescent derivatization of primary and secondary amines, as well as thiols. Their utility in enhancing the detection of otherwise poorly detectable molecules in complex biological matrices is well-established.[1][2][3] However, the evolving demands of modern research—spanning from high-throughput screening to super-resolution microscopy—necessitate a critical evaluation of alternative reagents that may offer superior performance in specific contexts. This guide provides an in-depth, objective comparison of viable alternatives to NBD-based reagents, grounded in experimental data and practical insights to empower researchers in making informed decisions for their specific applications.

Understanding the Benchmark: The NBD Fluorophore

NBD-F and NBD-Cl are fluorogenic reagents, meaning they are intrinsically non-fluorescent but become highly fluorescent upon reaction with primary and secondary amines or thiols.[1][4][5] The reaction proceeds via a nucleophilic aromatic substitution, where the amine or thiol displaces the halide on the nitrobenzofurazan ring.[4][6] The resulting NBD-adducts typically exhibit excitation and emission maxima around 464 nm and 512 nm, respectively.[1][5]

A key differentiator between the two is their reactivity. NBD-F is significantly more reactive than NBD-Cl, with the reaction with glycine being approximately 500 times faster.[1][5] This allows for more rapid derivatization under milder conditions, a crucial advantage in high-throughput workflows.[1][7]

The Need for Alternatives

While effective, NBD reagents are not without their limitations. The fluorescence of NBD-adducts can be environmentally sensitive and may exhibit reduced quantum yields in aqueous solutions.[5][8] Furthermore, for specific applications requiring different spectral properties, greater photostability, or enhanced reaction specificity, alternative reagents can provide significant advantages.

Part 1: Alternatives for Amine Derivatization

The derivatization of amines is a common requirement in proteomics, metabolomics, and pharmaceutical analysis. Several classes of reagents have emerged as powerful alternatives to NBD-Cl and NBD-F.

Fluorescamine

Fluorescamine is a non-fluorescent reagent that reacts rapidly with primary amines to form highly fluorescent pyrrolinone derivatives.[4] A key advantage of fluorescamine is its specificity for primary amines; it does not form fluorescent products with secondary amines.[4] Additionally, the reagent itself and its hydrolysis products are non-fluorescent, leading to potentially lower background signals.[4]

Causality in Experimental Choice: The choice between NBD-Cl and fluorescamine often hinges on the desired specificity. If the analysis requires the detection of both primary and secondary amines, NBD-Cl is the appropriate choice.[4] However, for the selective analysis of primary amines, fluorescamine offers superior specificity and the potential for a cleaner baseline.[4]

Comparative Performance Data: Amine Derivatization Reagents

FeatureNBD-Cl/NBD-FFluorescamineDansyl Chlorideo-Phthalaldehyde (OPA)
Reactivity Reacts with primary & secondary amines[4][8]Reacts with primary amines only[4]Reacts with primary & secondary aminesReacts with primary amines in the presence of a thiol[9]
Reaction Speed NBD-F is very fast (e.g., 1 min at 60°C)[5][7]Very fast (seconds at room temp)[4]Slower (requires longer incubation)[9]Fast (minutes at room temp)[9]
Adduct Stability Stable[4]Stable[4]Stable[9]Less stable than NBD or Dansyl adducts
Fluorogenic Yes[4][5]Yes[4]No (reagent is fluorescent)Yes (in the presence of a thiol)[9]
Excitation (nm) ~464-470[5][7]~390~335~340
Emission (nm) ~512-535[5][7]~475~521~455
Key Advantage Versatility for primary and secondary amines[4]Specificity for primary amines, low background[4]High quantum yield, well-established methodFluorogenic, rapid reaction
Key Disadvantage NBD-Cl is less reactive; fluorescence is environment-sensitive[5][8]Does not react with secondary amines[4]Reagent is fluorescent, requiring removalRequires a thiol co-reagent, adducts can be unstable

Experimental Protocol: Pre-column Derivatization of Amino Acids with Fluorescamine

  • Sample Preparation: Dissolve the amino acid sample in a suitable buffer, such as 0.2 M borate buffer, pH 9.0.

  • Reagent Preparation: Prepare a fresh solution of fluorescamine in a dry, aprotic solvent like acetone or acetonitrile (e.g., 1.5 mg/mL).

  • Derivatization Reaction: To 1.0 mL of the buffered sample, rapidly add 0.5 mL of the fluorescamine solution while vortexing.

  • Reaction Time: The reaction is nearly instantaneous. Allow it to proceed for 1-2 minutes at room temperature.

  • Sample Analysis: The sample is now ready for injection into an HPLC system with a fluorescence detector.

Self-Validating System: The protocol's trustworthiness is enhanced by the nature of the reagent. Any excess fluorescamine rapidly hydrolyzes to non-fluorescent products, minimizing interference and the need for a quenching step. A stable fluorescent signal post-reaction is indicative of successful derivatization.

Diagram: Amine Derivatization Workflow

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis a Dissolve Amine Sample in Buffer b Add Fluorescent Reagent (e.g., NBD-F, Fluorescamine) a->b pH Adjustment c Incubate (Time & Temp Dependent on Reagent) b->c Initiate Reaction d HPLC Separation c->d Quench (if needed) & Inject e Fluorescence Detection d->e

Caption: General workflow for pre-column derivatization of amines for HPLC analysis.

Dansyl Chloride (DNS-Cl)

Dansyl chloride is a classic derivatization reagent that reacts with primary and secondary amines to produce stable, fluorescent sulfonamide adducts. While it is not a fluorogenic reagent (the reagent itself is fluorescent), it offers the advantage of producing derivatives with a high fluorescence quantum yield.[9]

o-Phthalaldehyde (OPA)

OPA is a fluorogenic reagent that reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.[9][10] Like fluorescamine, OPA is specific for primary amines. The reaction is rapid and occurs under mild conditions.

Part 2: Alternatives for Thiol Derivatization

The labeling of thiols, particularly cysteine residues in proteins, is crucial for studying protein structure and function. While NBD reagents react with thiols, the resulting thioether adducts are often less stable than their amine counterparts.[11][12]

7-Fluorobenz-2-oxa-1,3-diazole-4-sulfonamide (ABD-F)

ABD-F is a superior alternative to NBD-F for thiol derivatization. It is non-fluorescent until it reacts with thiols to form highly fluorescent and significantly more stable adducts.[11] This enhanced stability is a critical advantage, preventing the time-dependent migration of the label to other nucleophilic residues, such as lysine, which can be an issue with NBD-thiol conjugates.[11]

Causality in Experimental Choice: When labeling thiols in proteins for long-term studies or under conditions that might promote label migration, the superior stability of ABD-F adducts makes it the more reliable choice over NBD-F or NBD-Cl.

Comparative Performance Data: Thiol Derivatization Reagents

FeatureNBD-Cl/NBD-FABD-FMaleimides (e.g., CF® Dyes)IANBD Amide
Reactivity Reacts with thiols and amines[5][12]Primarily reacts with thiols[11]Highly specific for thiols[12][13]Reacts with thiols[11]
Adduct Stability Thiol adducts can be unstable[11]Highly stable adducts[11]Very stable thioether bond[12]More hydrolytically stable than IANBD ester[11]
Fluorogenic Yes[5]Yes[11]No (reagent is fluorescent)Becomes fluorescent in hydrophobic environments[11]
Excitation (nm) Shorter wavelength for thiol adducts vs. amine adducts~375-385[11][14]Varies with the specific dye~464-470
Emission (nm) Weaker fluorescence for thiol adducts~508-521[14]Varies with the specific dye~512-530
Key Advantage Well-established reagentHigh stability of thiol adducts[11]High specificity and wide range of available fluorophores[13]Reports on the hydrophobicity of the thiol microenvironment[11]
Key Disadvantage Adduct instability and potential for side reactions[11]Slower reaction with some residues reported[11]Reagent is fluorescentNot strictly fluorogenic

Experimental Protocol: Labeling Protein Thiols with ABD-F

  • Protein Preparation: Dissolve the protein containing free thiol groups in a suitable buffer, such as 50 mM Tris-HCl, pH 7.5. If necessary, reduce any disulfide bonds with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or gel filtration.

  • Reagent Preparation: Prepare a stock solution of ABD-F in a dry, aprotic solvent like DMSO or DMF.

  • Derivatization Reaction: Add a 5- to 10-fold molar excess of the ABD-F solution to the protein solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

  • Removal of Excess Reagent: Separate the labeled protein from unreacted ABD-F using gel filtration or dialysis.

  • Analysis: The degree of labeling can be determined spectrophotometrically, and the fluorescently labeled protein can be visualized by SDS-PAGE followed by fluorescence imaging.

Self-Validating System: The success of the labeling can be validated by a significant increase in fluorescence at the emission maximum of the ABD-F adduct (~515 nm) upon excitation at ~385 nm. Comparing the fluorescence of the labeled protein to a control sample that has not been treated with ABD-F will confirm the specific labeling of the protein.

Diagram: Thiol-Reactive Labeling Mechanism

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Protein_SH Protein with Thiol Group (-SH) Reaction Nucleophilic Attack (Thiol on Electrophilic Center) Protein_SH->Reaction Reagent Thiol-Reactive Fluorophore (e.g., ABD-F, Maleimide) Reagent->Reaction Labeled_Protein Fluorescently Labeled Protein (Stable Covalent Bond) Reaction->Labeled_Protein

Caption: Mechanism of covalent labeling of protein thiols with a reactive fluorophore.

Maleimides

Maleimides are among the most popular thiol-reactive moieties.[12] They react readily and specifically with thiol groups under neutral pH conditions to form stable thioether bonds.[12][13] A wide variety of fluorescent dyes are commercially available as maleimide derivatives, offering a broad spectral range to choose from.

Iodoacetamides (e.g., IANBD Amide)

Iodoacetamide derivatives of fluorophores, such as IANBD amide, are also used for thiol labeling. These reagents are particularly useful for probing thiols in hydrophobic environments within proteins, as their fluorescence is often enhanced in such non-polar surroundings.[11]

Conclusion: Selecting the Optimal Reagent

The choice of a fluorescent labeling reagent is not a one-size-fits-all decision. While NBD-F and NBD-Cl remain valuable tools, a thorough understanding of the available alternatives is crucial for optimizing experimental outcomes. For the specific labeling of primary amines with low background, fluorescamine is an excellent choice. For enhanced stability in thiol labeling, ABD-F offers a clear advantage over NBD reagents. For versatility in fluorophore selection for thiol labeling, maleimides provide an extensive palette of options. By carefully considering the specific requirements of the analyte, the desired workflow, and the downstream analytical method, researchers can select the most appropriate reagent to achieve the highest sensitivity, specificity, and reliability in their results.

References

  • A Comparative Guide to NBD-Cl and Fluorescamine for HPLC Derivatiz
  • Thiol-Reactive Probes Excited with Visible Light—Section 2.2. Thermo Fisher Scientific - US.
  • Classic Fluorescent Labeling Dyes. Biomol GmbH.
  • A Comparative Guide to Fluorescent Derivatization Reagents for Carboxylic Acid Analysis. Benchchem.
  • Fluorescence Detection Labeling Reagents (for Thiol Groups) [HPLC Derivatization Reagents]. TCI AMERICA - TCI Chemicals.
  • Thiol-Reactive Dyes. Biotium.
  • Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. PMC - PubMed Central.
  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.
  • advantages and disadvantages of 4-Amino-5,7-dinitrobenzofurazan in thiol detection. Benchchem.
  • Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chrom
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  • Advances in fluorescence derivatization methods for high-performance liquid chromatographic analysis of glycoprotein carbohydrates | Request PDF.
  • 7-Nitrobenzofuran-3(2H)-one. MySkinRecipes.
  • FluoProbes®. Interchim.
  • Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review. NIH.
  • Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometr. Semantic Scholar.
  • ABD-F. Biotium.
  • NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applic
  • ABD-F, Fluorogenic reagent for thiol labeling (CAS 91366-65-3). Abcam.
  • A Comparative Guide to NBD-Cl and NBD-F for Amino Acid Analysis. Benchchem.
  • Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2. Dojindo.
  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. NIH.
  • Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
  • (PDF) 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW.
  • A Comparative Guide to the Quantitative Analysis of NBD-Labeled Compounds in Biological Samples. Benchchem.
  • Suitability of DTAF as a fluorescent labelling reagent for direct analysis of primary and secondary amines--spectral and chemical reactivity consider
  • The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark.
  • Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. PubMed.
  • The application of 7-chloro-4-nitrobenzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole for the analysis of amines and amino acids using high-performance liquid chromatography. Sultan Qaboos University House of Expertise.
  • Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. PubMed.
  • Derivatization with fluorogenic benzofurazan reagents of amino acid enantiomers and their separ
  • To click or not to click for short pulse-labeling of the bacterial cell wall. PubMed Central.
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Safety Operating Guide

Navigating the Safe Disposal of 7-Nitrobenzofuran-3(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, in-depth framework for the proper disposal of 7-Nitrobenzofuran-3(2H)-one, a compound that, like many nitroaromatic derivatives, requires careful handling due to its potential hazards. By moving beyond a simple checklist and delving into the scientific rationale behind these procedures, this document aims to empower laboratory personnel to manage this chemical waste stream with confidence and precision.

Understanding the Hazard Profile of this compound

Thermal decomposition of similar nitro compounds can release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2] Therefore, incineration, a common disposal method for organic waste, must be conducted in a specialized facility equipped to handle such emissions.

Table 1: Hazard Identification and Risk Assessment Summary

Hazard CategoryPotential Risks and ConsiderationsRecommended Precautions
Health Hazards Based on related nitroaromatic compounds, potential for skin and eye irritation, harmful if swallowed or inhaled.[3] Long-term exposure to some nitroaromatics is associated with more severe health effects.[1]Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
Physical Hazards Solid, likely combustible. Incompatible with strong oxidizing agents.[2] Mixing with incompatible chemicals can lead to vigorous, exothermic reactions.Store away from strong oxidizers. Avoid generating dust. Keep away from heat and ignition sources.
Environmental Hazards Nitroaromatic compounds can be persistent in the environment and toxic to aquatic life.Prevent release to the environment. Do not dispose of down the drain. All waste must be collected and treated as hazardous.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-faceted process that begins the moment the compound is deemed waste. The following workflow provides a systematic approach to ensure safety and regulatory compliance at every stage.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_label Labeling & Documentation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Pure compound, contaminated labware, solutions) B Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) A->B C Select Compatible Container (HDPE or glass, with secure cap) B->C D Attach Hazardous Waste Label C->D E Complete Label Information (Generator, contents, hazards, date) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Ensure Secondary Containment F->G H Schedule Pickup with EHS G->H I Professional Disposal (Incineration or other approved methods) H->I

Figure 1. Decision workflow for the proper disposal of this compound.

Waste Segregation and Containerization

The first critical step is the proper segregation of waste. Mixing incompatible waste streams can lead to dangerous reactions.[4][5][6]

  • Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items like weighing boats and gloves, should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. It is crucial to segregate halogenated and non-halogenated solvent waste streams.[7]

  • Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.

Container Selection:

  • Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass bottles.

  • Ensure the container has a secure, leak-proof screw-top cap.

  • The container must be in good condition, free of cracks or degradation.

Labeling and Documentation

Proper labeling is a legal requirement and essential for the safety of waste handlers. The hazardous waste label should be affixed to the container as soon as the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other components in the waste stream.

  • The primary hazards (e.g., "Toxic," "Irritant").

  • The name and contact information of the waste generator (the researcher or lab).

  • The date accumulation started.

Interim Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory, near the point of generation, as a Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel.

  • Store the waste container in a secondary containment bin or tray to catch any potential leaks.

  • Keep the waste container closed at all times, except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.

Arranging for Professional Disposal

Once the waste container is full or has been in the SAA for the maximum allowable time (check with your institution's Environmental Health and Safety department), a pickup must be scheduled. Do not attempt to dispose of this chemical through standard trash or down the drain.

Chemical Degradation: A Viable but Expert-Level Option

For laboratories with the appropriate expertise and safety infrastructure, chemical degradation can be a method to render the waste less hazardous before disposal. The reduction of the nitro group to an amine is a well-established transformation for nitroaromatic compounds.[8][9] This process can convert the nitro compound into a potentially less toxic and more biodegradable substance.

It is imperative to note that these procedures should only be carried out by trained personnel in a controlled laboratory setting, with a full understanding of the reaction chemistry and potential hazards.

Experimental Protocol: Reduction of a Nitroaromatic Compound with Iron in Acidic Media

This protocol is a general example of a method that can be adapted for the degradation of nitroaromatic compounds.[8]

Materials:

  • Waste solution containing the nitroaromatic compound

  • Iron powder (Fe)

  • Hydrochloric acid (HCl) or Acetic Acid (AcOH)

  • Sodium bicarbonate (NaHCO₃) for neutralization

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate reaction vessel (e.g., round-bottom flask)

Procedure:

  • Setup: In a fume hood, place the reaction vessel containing the waste solution on a stir plate and add a stir bar.

  • Acidification: Slowly and with stirring, add hydrochloric acid or acetic acid to the solution until the pH is acidic (pH 2-3).

  • Reduction: Gradually add iron powder to the stirring solution. The reaction may be exothermic, so add the iron in small portions to control the temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reduction can be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), to confirm the disappearance of the starting nitro compound.

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is between 6 and 8. Be cautious as this will generate carbon dioxide gas, causing foaming.

  • Final Disposal: The resulting mixture, containing the amine product and iron salts, must still be collected as hazardous waste. However, it is now in a chemically reduced state that may be more amenable to final disposal by your institution's waste management facility.

Table 2: Quantitative Parameters for the Reduction Protocol

ParameterRecommended Value/RangeRationale
Molar ratio of Iron to Nitro Compound 3:1 to 5:1Ensures complete reduction of the nitro group.
Acid Concentration 1 M HCl or glacial AcOHProvides the necessary protons for the reaction.
Reaction Time 1-24 hours (monitor by TLC)Dependent on the specific nitro compound and reaction scale.
Neutralization pH 6-8Ensures the final waste stream is not corrosive.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of waste minimization, proper segregation, and compliant disposal procedures, we can ensure a safe working environment and protect our planet. This guide provides a robust framework for these practices, grounding them in scientific principles to foster a deeper understanding and a culture of safety. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any questions or concerns.

References

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A Comprehensive Safety Protocol for Handling 7-Nitrobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 7-Nitrobenzofuran-3(2H)-one. The following protocols are grounded in established best practices for managing novel compounds with potential hazards, ensuring the safety of all laboratory personnel. Given the limited specific toxicological data for this compound, a conservative approach is mandated, treating it with a high degree of caution based on the known risks of its structural motifs: nitroaromatic compounds and benzofuran derivatives.

Hazard Assessment: A Precautionary Approach

While a specific Safety Data Sheet (SDS) for this compound exists, it contains several areas where data is not available[1]. Therefore, a comprehensive hazard assessment must be informed by the toxicological profiles of related chemical classes.

  • Nitroaromatic Compounds: This class of chemicals is associated with significant health risks. A primary concern is the potential to induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, leading to symptoms such as cyanosis, headache, and dizziness[2]. Many nitroaromatic compounds are also toxic if ingested, inhaled, or absorbed through the skin[2].

  • Benzofuran Derivatives: The benzofuran core structure is present in compounds that have been shown to be toxic to the kidneys and liver[3][4][5][6]. Some benzofuran derivatives are also suspected carcinogens[4][7][8]. Studies on 2,3-benzofuran, a related compound, have indicated potential carcinogenic effects in animal models[4][5][6].

Given these potential hazards, all handling of this compound must be conducted with stringent adherence to the personal protective equipment (PPE) and engineering controls outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. Consider double-gloving.Provides good resistance to a broad range of chemicals. Double-gloving is a best practice when handling highly potent or poorly characterized compounds.
Eye Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face.[9]
Body Protection A flame-resistant laboratory coat, fully fastened. A chemical-resistant apron should be worn over the lab coat.Protects against splashes and dust contamination of personal clothing. The apron provides an additional barrier against significant spills.[10]
Foot Protection Closed-toe shoes, preferably made of a chemical-resistant material.Protects feet from spills and falling objects.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary depending on the scale and nature of the work.While working in a fume hood is the primary engineering control, respiratory protection should be considered for larger quantities or if there is a risk of aerosolization outside of containment.

This comprehensive PPE ensemble is designed to provide robust protection against the known and potential hazards of this compound.

Engineering Controls: Creating a Safe Workspace

All work with this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.

  • Ventilation: Ensure the chemical fume hood has a current certification and is functioning correctly. The sash should be kept at the lowest possible height during manipulations.

  • Designated Area: A specific area within the fume hood should be designated for handling this compound to contain any potential spills.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly[11].

The following diagram illustrates the essential engineering controls and their relationship to the user.

G cluster_0 Chemical Fume Hood User User Eyewash_Shower Eyewash_Shower User->Eyewash_Shower Emergency Access Weighing Weighing Reaction_Setup Reaction_Setup Weighing->Reaction_Setup Workup Workup Reaction_Setup->Workup

Essential Engineering Controls Workflow
Safe Handling and Operational Plan: A Step-by-Step Guide

Adherence to a strict operational plan is critical for minimizing risk during the handling of this compound.

4.1. Preparation:

  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet for this compound and this guide.

  • Assemble Materials: Have all necessary equipment, reagents, and waste containers prepared and placed within the chemical fume hood before handling the compound.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

4.2. Weighing and Transfer:

  • Tare Container: Inside the chemical fume hood, tare a suitable container for weighing the solid compound.

  • Careful Transfer: Using a spatula, carefully transfer the desired amount of this compound to the tared container. Avoid creating dust.

  • Clean Spatula: Clean the spatula immediately after use with a suitable solvent, collecting the rinsate as hazardous waste.

4.3. During the Experiment:

  • Constant Monitoring: Continuously monitor the experiment for any unexpected changes.

  • Maintain Containment: Keep the fume hood sash at the lowest practical height throughout the procedure.

4.4. Post-Experiment Decontamination:

  • Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent. Collect all cleaning materials as hazardous waste.

  • Proper Storage: If any of the compound remains, ensure it is stored in a clearly labeled, tightly sealed container in a designated storage area.

The procedural flow for safely managing this compound from receipt to disposal is illustrated in the following diagram.

G cluster_handling Handling Protocol cluster_disposal Disposal Protocol Start Start Preparation Preparation Review SDS and Guide Assemble Materials Don PPE Start->Preparation End End Weighing_Transfer Weighing & Transfer Inside Fume Hood Avoid Dust Clean Utensils Preparation->Weighing_Transfer Experiment Experiment Constant Monitoring Maintain Containment Weighing_Transfer->Experiment Decontamination Decontamination Clean Surfaces & Equipment Proper Storage Experiment->Decontamination Waste_Segregation Waste Segregation Solid Waste Container Liquid Waste Container Decontamination->Waste_Segregation Labeling Labeling Clearly Label Waste Containers Waste_Segregation->Labeling Final_Disposal Final Disposal Follow Institutional Guidelines Labeling->Final_Disposal Final_Disposal->End

Safe Handling and Disposal Workflow
Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a separate, clearly labeled hazardous waste container.

  • Container Labeling: All waste containers must be accurately labeled with the full chemical name, "this compound," and any other components of the waste stream.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can safely handle this compound, minimizing personal risk and ensuring environmental responsibility.

References

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  • 7-Nitro-3(2H)-benzofuranone - Safety Data Sheet. ChemicalBook. (2022-08-11).
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. NCBI Bookshelf.
  • SAFETY DATA SHEET. Fisher Scientific. (2009-09-26).
  • Personal Protective Equipment. US EPA. (2025-09-12).
  • 2,3-Benzofuran | Public Health Statement | ATSDR. CDC.
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  • ATSDR 2,3-Benzofuran Tox Profile. Agency for Toxic Substances and Disease Registry.
  • Benzofuran SDS, 271-89-6 Safety Data Sheets. ECHEMI.
  • 3 Common Chemicals That Require Protective Clothing. International Enviroguard. (2019-04-08).
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  • SAFETY DATA SHEET. Spectrum Chemical. (2017-12-04).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.